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  • Product: 5-Methyl-1H-pyrrole-2-carboxylic acid
  • CAS: 3757-53-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis of 5-Methyl-1H-pyrrole-2-carboxylic Acid

This guide outlines the synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid , focusing on the most robust, field-proven mechanistic pathways used in pharmaceutical research and development. Executive Summary & Strategic A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid , focusing on the most robust, field-proven mechanistic pathways used in pharmaceutical research and development.

Executive Summary & Strategic Analysis

5-Methyl-1H-pyrrole-2-carboxylic acid (CAS: 3757-53-7) is a critical heterocyclic building block in the synthesis of DNA gyrase inhibitors, antiviral agents, and advanced materials (e.g., porphyrins).

For research and scale-up, the synthesis strategy must prioritize regiocontrol . Direct functionalization of the pyrrole ring often leads to mixtures of isomers. Therefore, the "Gold Standard" approach involves a cyclocondensation to form the pyrrole ring with the substituents already in place, followed by a controlled hydrolysis.

Primary Synthetic Pathway (The "Curran-Keaney" Route)
  • Mechanism: Knorr-type condensation of an

    
    -amino ester with a 
    
    
    
    -keto aldehyde equivalent.
  • Key Intermediate: Ethyl 5-methyl-1H-pyrrole-2-carboxylate.[1][2][3][4][5]

  • Advantages: High regioselectivity, commercially available starting materials, scalable "one-pot" protocol.

Mechanistic Deep Dive: The Cyclocondensation Route

The core of this synthesis is the formation of Ethyl 5-methyl-1H-pyrrole-2-carboxylate via the condensation of Ethyl glycinate and 4,4-Dimethoxy-2-butanone (a masked


-keto aldehyde). This method, optimized by Curran and Keaney (1996), avoids the harsh conditions of the classical Knorr synthesis and minimizes side products.
Reaction Mechanism

The mechanism proceeds through an initial imine formation followed by an acid-catalyzed cyclization.

  • Imine Formation: The amine of ethyl glycinate attacks the ketone carbonyl of 4,4-dimethoxy-2-butanone (more electrophilic than the acetal) to form an imine/enamine equilibrium.

  • Acetal Hydrolysis: Under acidic conditions, the dimethyl acetal is hydrolyzed to generate an aldehyde in situ.

  • Cyclization: The enamine

    
    -carbon (nucleophilic) attacks the newly formed aldehyde (electrophilic).
    
  • Aromatization: Loss of water drives the formation of the aromatic pyrrole ring.

Visualization of the Pathway

G Start1 Ethyl Glycinate HCl (Amine Source) Inter1 Imine Intermediate (N-C Bond Formed) Start1->Inter1 Condensation (NaOAc, AcOH) Start2 4,4-Dimethoxy-2-butanone (Masked Aldehyde) Start2->Inter1 Inter2 Enamine / Aldehyde (In-situ Hydrolysis) Inter1->Inter2 Tautomerization Cyclic Dihydro-pyrrole Intermediate Inter2->Cyclic Intramolecular Aldol-type Attack Ester Ethyl 5-methyl-1H- pyrrole-2-carboxylate Cyclic->Ester -H2O (Aromatization) Final 5-Methyl-1H-pyrrole- 2-carboxylic Acid Ester->Final Hydrolysis (LiOH or NaOH)

Figure 1: Mechanistic flow for the synthesis of 5-methyl-1H-pyrrole-2-carboxylic acid via the modified Knorr condensation.

Experimental Protocols

Phase 1: Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

This protocol is adapted from the method of Curran & Keaney (J. Org.[2][4] Chem. 1996), ensuring high yield and purity.

Reagents:

  • Ethyl glycinate hydrochloride (1.0 equiv)

  • 4,4-Dimethoxy-2-butanone (1.0 equiv)

  • Sodium acetate (NaOAc) (1.2 equiv)

  • Acetic acid (Glacial) / Water (solvent system)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl glycinate hydrochloride (e.g., 100 mmol) and Sodium acetate (120 mmol) in a mixture of Acetic acid (50 mL) and Water (10 mL).

    • Expert Insight: NaOAc acts as a buffer to release the free amine from the hydrochloride salt without creating a strongly basic environment that could degrade the acetal prematurely.

  • Addition: Add 4,4-Dimethoxy-2-butanone (100 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 100-110°C) for 2–4 hours .

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product usually appears as a distinct spot with an R_f ~0.4-0.5.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (200 mL).

    • Neutralize cautiously with saturated aqueous NaHCO₃ (or solid Na₂CO₃) to pH ~7-8.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL).

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Target: 60–80% (Off-white to pale yellow solid).

Phase 2: Hydrolysis to 5-Methyl-1H-pyrrole-2-carboxylic Acid

The ester is stable and can be stored. The acid should be generated fresh or stored at low temperature to prevent decarboxylation.

Reagents:

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate (from Phase 1)[1]

  • Lithium Hydroxide (LiOH[6]·H₂O) or Sodium Hydroxide (NaOH) (3.0 equiv)

  • Solvent: THF/Water or Ethanol/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (e.g., 10 mmol) in THF (20 mL) or Ethanol (20 mL).

  • Saponification: Add a solution of LiOH·H₂O (30 mmol) in Water (10 mL).

  • Reaction: Stir at 60°C for 3–6 hours .

    • Checkpoint: The reaction is complete when the ester spot disappears on TLC.

  • Isolation:

    • Concentrate the solvent (remove THF/EtOH) under reduced pressure.[4]

    • Dilute the aqueous residue with water (10 mL).

    • Acidification: Cool to 0°C and slowly acidify with 1M HCl to pH 2.

    • Observation: The product typically precipitates as a white/tan solid.

  • Final Recovery: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield Target: >90% (White solid).

    • Melting Point: ~137-138°C.[7]

Data Summary & Troubleshooting

Comparative Analysis of Synthetic Routes
FeatureCurran-Keaney (Recommended) Trichloroacetyl Method Hantzsch Synthesis
Starting Materials Ethyl glycinate + 4,4-Dimethoxy-2-butanone2-Methylpyrrole + Cl₃CCOClEthyl acetoacetate + Chloroacetone
Regioselectivity High (Direct formation of 2,5-isomer)High (Directs to C5)Moderate (Often gives 2,4-isomer)
Conditions Mild (Buffered AcOH, Reflux)Harsh (Acylation, then Haloform reaction)Standard Condensation
Scalability Excellent (One-pot)Good (Requires 2-methylpyrrole)Good
Primary Risk Incomplete acetal hydrolysis if too dryHandling of 2-methylpyrrole (unstable)Wrong isomer formation
Troubleshooting Guide
  • Low Yield in Phase 1: Ensure the acetic acid contains some water (or add the specified 10 mL). The hydrolysis of the acetal requires water. Anhydrous conditions will stall the reaction at the enamine stage.

  • Decarboxylation: The final acid is prone to thermal decarboxylation (losing CO₂ to form 2-methylpyrrole). Do not dry the final acid in an oven >50°C. Dry under high vacuum at room temperature.

  • Isomer Contamination: If using the Hantzsch method (not recommended here), verify regiochemistry using NOE NMR spectroscopy. The Curran-Keaney method is structurally constrained to produce the 2,5-isomer.

References

  • Curran, T. P.; Keaney, M. T. (1996).[4] A General Synthesis of Pyrroles via the Condensation of

    
    -Amino Esters with 
    
    
    
    -Keto Acetals. Journal of Organic Chemistry , 61(25), 9068–9069.[4]
  • Organic Syntheses (1951). Ethyl Pyrrole-2-carboxylate.[1][2][3][4] Organic Syntheses , Coll. Vol. 3, p.413. (General reference for pyrrole ester handling).

  • ChemicalBook . 5-Methyl-1H-pyrrole-2-carboxylic acid Product Data & Synthesis Snippets.

  • National Institutes of Health (NIH) . Optimization of Prodiginines as Single-Dose Curative Antimalarials (Detailed synthesis of ethyl 5-methylpyrrole-2-carboxylate intermediate).

Sources

Exploratory

characterization of 5-Methyl-1H-pyrrole-2-carboxylic acid

Technical Whitepaper: Structural Elucidation and Quality Attributes of 5-Methyl-1H-pyrrole-2-carboxylic Acid Executive Summary 5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPC) is a critical heterocyclic scaffold employed in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Quality Attributes of 5-Methyl-1H-pyrrole-2-carboxylic Acid

Executive Summary

5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPC) is a critical heterocyclic scaffold employed in the synthesis of kinase inhibitors, antibiotic natural products (e.g., clorobiocin analogs), and conducting polymers.[1][2][3] Unlike its ethyl ester precursor, the free acid presents unique stability challenges—specifically decarboxylation under thermal stress and oxidation at the pyrrolic nitrogen. This guide provides a self-validating framework for the structural confirmation and purity profiling of 5-MPC, moving beyond basic datasheet parameters to actionable experimental logic.

Part 1: Physicochemical Profile

PropertySpecificationTechnical Note
Chemical Name 5-Methyl-1H-pyrrole-2-carboxylic acidDistinct from the parent pyrrole-2-carboxylic acid.[4]
CAS Number 3757-53-7 Do not confuse with Ethyl ester (CAS 3284-51-3).
Molecular Formula

MW: 125.13 g/mol
Appearance Off-white to light brown crystalline solidDarkens upon air oxidation (formation of polypyrroles).
Melting Point 137–139 °CSharp endotherm. Broadening indicates wet cake or decarboxylation.
Solubility DMSO, Methanol, EthanolPoor water solubility; dissolves in basic aqueous buffers.
pKa (Calc) ~4.4 (COOH), ~16.5 (NH)Acidic mobile phase required for HPLC retention.

Part 2: Spectroscopic Characterization (The Core)

The following spectroscopic data constitutes the "fingerprint" for 5-MPC. In a drug development context, these signals must be verified to ensure the absence of the decarboxylated impurity (2-methylpyrrole) or unhydrolyzed ester.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 is mandatory. Chloroform-d often leads to broadening of the NH and COOH signals due to poor solubility and hydrogen bonding.
PositionShift (

, ppm)
MultiplicityIntegrationStructural Assignment
COOH 12.0 – 12.5Broad Singlet1HCarboxylic acid proton. Disappears with

shake.
NH 11.3 – 11.6Broad Singlet1HPyrrolic nitrogen. Broadened by quadrupole relaxation.
H-3 6.65 – 6.75Doublet (

Hz)
1HRing proton adjacent to electron-withdrawing COOH.
H-4 5.80 – 5.90Doublet (

Hz)
1HRing proton adjacent to electron-donating Methyl.
CH

2.15 – 2.25Singlet3HMethyl group at C5 position.

Critical Quality Attribute (CQA) Check:

  • Impurity Flag: A triplet or quartet at

    
     1.2 or 4.1 ppm indicates residual Ethyl Ester .
    
  • Impurity Flag: Loss of the COOH signal and appearance of a new aromatic proton at

    
     ~6.0 ppm indicates Decarboxylation .
    
Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm

    
    :  N-H stretching (sharp/medium).
    
  • 2500–3000 cm

    
    :  O-H stretching (broad, carboxylic acid dimer).
    
  • 1660–1690 cm

    
    :  C=O stretching (strong). Note: Lower frequency than typical esters due to conjugation with the pyrrole ring.
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is often more sensitive for carboxylic acids, though Positive Mode (ESI+) works.

  • ESI+:

    
     126.1 
    
    
    
    .
  • ESI-:

    
     124.1 
    
    
    
    .
  • Fragmentation: Loss of

    
     (44 Da) is the primary fragmentation pathway, yielding a daughter ion at 
    
    
    
    ~81-82 (methylpyrrole species).

Part 3: Analytical Methodologies (HPLC)

Standard reverse-phase methods often fail for small, polar pyrroles due to peak tailing. The following protocol uses acidic suppression to ensure the molecule remains in its neutral (protonated) state.

Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (max absorption of pyrrole ring) and 210 nm.

  • Retention Time: 5-MPC typically elutes early (approx. 4-6 min) due to polarity. The ethyl ester impurity will elute significantly later (approx. 10-12 min).

Part 4: Synthetic Logic & Impurity Mapping

To characterize 5-MPC effectively, one must understand its genesis. It is rarely formed de novo but rather via the hydrolysis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate.

SynthesisWorkflow Ester Ethyl 5-methyl-1H-pyrrole-2-carboxylate (Precursor) Hydrolysis Hydrolysis (NaOH/MeOH/H2O) Ester->Hydrolysis Reflux Acid 5-Methyl-1H-pyrrole-2-carboxylic Acid (Target: 5-MPC) Hydrolysis->Acid Acidification (pH 2) Decarb 2-Methylpyrrole (Degradant) Acid->Decarb Thermal Stress (>140°C) or Acidic Heating

Figure 1: Synthetic pathway and degradation logic. The primary impurities are the unreacted ester (upstream) and the decarboxylated product (downstream).

Part 5: Experimental Protocols

Protocol A: Purity Assessment via HPLC
  • Sample Prep: Dissolve 5 mg of 5-MPC in 1 mL of 50:50 Water:Acetonitrile. Note: Use amber vials to prevent photo-oxidation.

  • System Suitability: Inject a standard of Ethyl 5-methyl-1H-pyrrole-2-carboxylate.[2] Ensure resolution (

    
    ) > 2.0 between the acid and ester peaks.
    
  • Execution: Run the gradient described in Part 3.

  • Acceptance Criteria: Purity > 98.0% (Area %). No single impurity > 0.5%.

Protocol B: Gravimetric Loss on Drying (LOD)

Why: Pyrrole acids are hygroscopic and can trap solvent in the lattice.

  • Weigh 1.0 g of sample into a tared weighing boat.

  • Place in a vacuum oven at 40°C (Do NOT exceed 60°C to avoid decarboxylation).

  • Dry for 4 hours.

  • Calculation:

    
    .
    
  • Limit: < 1.0%.

Part 6: Visualizing the Characterization Workflow

CharacterizationFlow cluster_ID Identity Confirmation cluster_Purity Purity & Safety Sample Raw 5-MPC Sample NMR 1H NMR (DMSO-d6) Check: 2.2ppm (Me), 12.0ppm (COOH) Sample->NMR IR FT-IR Check: 1660-1690 cm-1 (C=O) Sample->IR HPLC HPLC-UV (Acidic Phase) Limit: Ester < 0.5% Sample->HPLC LOD Loss on Drying Limit: < 1.0% Sample->LOD Appearance Visual Inspection Reject if Dark Brown Sample->Appearance Release Release for Synthesis NMR->Release Pass HPLC->Release Pass

Figure 2: Decision tree for the release of 5-MPC batches. Parallel testing ensures both identity and purity before downstream use.

References

  • Parent Compound Comparison: National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12473, Pyrrole-2-carboxylic acid." Available at: [Link][2][4]

  • Biosynthetic Relevance: National Institutes of Health (NIH). (2023). "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Available at: [Link]

Sources

Foundational

The Rising Therapeutic Potential of 5-Methyl-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 5-Methyl-1H-pyrrole-2-carboxylic Acid In the landscape of medicinal chemistry, the pyrrole ring stands as a "privileged scaffold," a core structural motif that consistently appear...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 5-Methyl-1H-pyrrole-2-carboxylic Acid

In the landscape of medicinal chemistry, the pyrrole ring stands as a "privileged scaffold," a core structural motif that consistently appears in biologically active compounds. Among its many variations, the 5-Methyl-1H-pyrrole-2-carboxylic acid framework has emerged as a particularly promising starting point for the development of novel therapeutics. Its inherent structural features, including a hydrogen bond donor and acceptor, a planar aromatic system, and sites for versatile functionalization, make it an ideal candidate for targeted drug design. This technical guide provides an in-depth exploration of the diverse biological activities of 5-Methyl-1H-pyrrole-2-carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of therapeutic discovery. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds across key therapeutic areas, supported by detailed experimental protocols and insightful data analysis.

Synthesis and Chemical Properties: Building the Foundation for Biological Activity

The synthetic accessibility of the 5-Methyl-1H-pyrrole-2-carboxylic acid core and its derivatives is a key factor driving its exploration in drug discovery. Various synthetic strategies have been employed, with the Paal-Knorr synthesis being a cornerstone method.[1]

General Synthetic Approach: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[2][3] For the synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid derivatives, a common starting material is a 1,4-dicarbonyl compound that can be readily cyclized.

Illustrative Synthetic Scheme: Paal-Knorr Synthesis

G reagents 1,4-Dicarbonyl Compound intermediate1 Hemiaminal Intermediate reagents->intermediate1 + Amine amine Primary Amine (R-NH2) product Substituted Pyrrole intermediate2 Enamine Intermediate intermediate1->intermediate2 Dehydration intermediate2->product Cyclization & Dehydration

Caption: Paal-Knorr synthesis workflow for pyrrole derivatives.

A general procedure for synthesizing the core 5-Methyl-1H-pyrrole-2-carboxylic acid involves the hydrolysis of its corresponding ester, which can be prepared via methods like the Paal-Knorr synthesis.[4]

Experimental Protocol: Synthesis of 5-Methyl-1H-pyrrole-2-carboxylic Acid[4]
  • Ester Hydrolysis: Dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate in a mixture of dioxane, water, and ethanol.

  • Base Addition: Add sodium hydroxide to the solution.

  • Reflux: Heat the reaction mixture at reflux for 3 hours.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the crude product in water and extract with dichloromethane to remove any unreacted ester.

    • Acidify the aqueous phase to a pH of 1 using 1N hydrochloric acid to precipitate the carboxylic acid.

    • Extract the product with an organic solvent.

    • Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 5-methyl-1H-pyrrole-2-carboxylic acid.

Further derivatization, particularly at the carboxylic acid and the pyrrole nitrogen, allows for the generation of a diverse library of compounds with a wide range of physicochemical properties and biological activities. Amide derivatives, for instance, are commonly synthesized by coupling the carboxylic acid with various amines.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of 5-Methyl-1H-pyrrole-2-carboxylic acid have demonstrated significant potential as anticancer agents, with several studies highlighting their ability to inhibit tumor growth through various mechanisms.[5]

Dual Inhibition of mPGES-1 and sEH: A Novel Anticancer Strategy

A particularly promising avenue of investigation involves the dual inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH).[6]

  • mPGES-1: This enzyme is a key player in the biosynthesis of prostaglandin E2 (PGE2), a pro-inflammatory molecule that is often overexpressed in various cancers. PGE2 promotes tumor growth, angiogenesis, and immunosuppression.[7][8]

  • sEH: This enzyme degrades epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and anti-proliferative properties.

By simultaneously inhibiting mPGES-1 and sEH, these pyrrole derivatives can decrease the production of pro-tumorigenic PGE2 while increasing the levels of anti-tumorigenic EETs, creating a powerful synergistic anticancer effect.

Signaling Pathway: mPGES-1 and sEH in Cancer

G AA Arachidonic Acid COX2 COX-2 AA->COX2 EETs EETs AA->EETs Epoxygenase PGH2 PGH2 COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Tumor Tumor Growth, Angiogenesis, Immunosuppression PGE2->Tumor sEH sEH EETs->sEH AntiTumor Anti-inflammatory, Anti-proliferative EETs->AntiTumor DHETs DHETs (inactive) sEH->DHETs Inhibitor 5-Methyl-1H-pyrrole-2- carboxylic acid derivative Inhibitor->mPGES1 Inhibitor->sEH

Caption: Dual inhibition of mPGES-1 and sEH by 5-Methyl-1H-pyrrole-2-carboxylic acid derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 5-methyl-2-carboxamidepyrrole-based derivatives.

CompoundTargetIC50 (µM)Cancer Cell LineReference
Derivative 1f sEH5.0 ± 0.9-[6]
Derivative 2b sEH1.5 ± 0.2-[6]
Derivative 2c sEH6.3 ± 1.1-[6]
Derivative 2d sEH7.6 ± 1.0-[6]

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

The anti-inflammatory properties of 5-Methyl-1H-pyrrole-2-carboxylic acid derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[9]

Mechanism of Action: COX-2 Inhibition

COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[10] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway: COX-2 and Prostaglandin Synthesis

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGH2 PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 5-Methyl-1H-pyrrole-2- carboxylic acid derivative Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by 5-Methyl-1H-pyrrole-2-carboxylic acid derivatives.

Quantitative Data: Anti-inflammatory Activity

While specific IC50 values for 5-Methyl-1H-pyrrole-2-carboxylic acid derivatives are not extensively reported, related pyrrole derivatives have shown potent COX-2 inhibitory activity. For example, certain 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have demonstrated significant anti-inflammatory and analgesic effects.[11]

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 5-Methyl-1H-pyrrole-2-carboxylic acid have exhibited promising activity against a range of microbial pathogens, including bacteria and fungi.[12]

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents on the pyrrole ring and the carboxylic acid moiety. For instance, the introduction of specific amide functionalities can significantly enhance antibacterial activity. A structure-activity relationship (SAR) study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group and the N-benzyl side chain are important for inhibitory potency against metallo-β-lactamases.[13]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrrole derivatives against various bacterial strains.

CompoundOrganismMIC (µg/mL)Reference
Pyrrolo[2,3-b]pyrrole derivative 2 Pseudomonas aeruginosa50[14]
Pyrrolo[2,3-b]pyrrole derivative 3 Staphylococcus aureus25[14]
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative 15 Staphylococcus spp.1.95[15]
Aconicaramide Micrococcus caseolyticus200[16]
Aconicaramide Staphylococcus epidermidis400[16]
Aconicaramide Staphylococcus aureus800[16]
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antimicrobial Susceptibility Testing

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Workflow: Microplate Alamar Blue Assay

G Start Prepare serial dilutions of test compound in a 96-well plate Step1 Add microbial suspension to each well Start->Step1 Step2 Incubate at appropriate temperature and time Step1->Step2 Step3 Add Alamar Blue reagent to each well Step2->Step3 Step4 Incubate until color change is observed in the positive control Step3->Step4 End Determine MIC (lowest concentration with no color change) Step4->End

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Protocol:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Inoculation: Add the microbial suspension to each well of the microplate containing the compound dilutions. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the microplate at the optimal growth temperature for the microorganism for a specified period.

  • Addition of Alamar Blue: Add Alamar Blue reagent to each well.

  • Second Incubation: Incubate the plate for a few hours, or until the color of the positive control well changes from blue to pink.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change of the Alamar Blue reagent (i.e., the well remains blue).

Antioxidant Activity: Scavenging Free Radicals

Several derivatives of 5-Methyl-1H-pyrrole-2-carboxylic acid have been shown to possess antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases.[17]

Mechanism of Action: Radical Scavenging

The antioxidant activity of these compounds is often evaluated by their ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The pyrrole ring and its substituents can donate a hydrogen atom or an electron to the DPPH radical, thus neutralizing it and reducing its characteristic deep violet color.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a simple and widely used method to screen for antioxidant activity.

Detailed Protocol:

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol.

  • Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions. Include a control (DPPH solution with solvent only) and a blank (solvent only).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer or a microplate reader.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the compound concentration.

Conclusion and Future Perspectives

The 5-Methyl-1H-pyrrole-2-carboxylic acid scaffold has proven to be a versatile and fruitful starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including promising anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The insights into their mechanisms of action, particularly the dual inhibition of mPGES-1 and sEH in cancer and the selective inhibition of COX-2 in inflammation, provide a strong rationale for their continued development.

Future research in this area should focus on:

  • Lead Optimization: Systematically exploring the structure-activity relationships to design and synthesize more potent and selective derivatives.

  • Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways involved in the observed biological activities.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

  • Drug Delivery and Formulation: Developing suitable formulations to enhance the bioavailability and therapeutic efficacy of these compounds.

The continued exploration of 5-Methyl-1H-pyrrole-2-carboxylic acid derivatives holds great promise for the development of next-generation therapies for a wide range of human diseases. This technical guide serves as a foundational resource to inspire and guide further innovation in this exciting field.

References

  • 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. (2024). National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. (2022). ResearchGate. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2018). National Center for Biotechnology Information. [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2023). MDPI. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2021). National Center for Biotechnology Information. [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (2013). National Center for Biotechnology Information. [Link]

  • Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. (1983). PubMed. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (2011). National Center for Biotechnology Information. [Link]

  • 5-methyl-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2022). MDPI. [Link]

  • (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. (2022). ResearchGate. [Link]

  • mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators”. (2012). National Center for Biotechnology Information. [Link]

  • Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. (2022). National Center for Biotechnology Information. [Link]

  • The IC50 values of pyrrolizine-based anti-inflammatory agents 1–3... (n.d.). ResearchGate. [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (2022). National Center for Biotechnology Information. [Link]

  • Development of 5-(aminomethyl)pyrrole-2-carboxylic acid as a constrained surrogate of Gly-ΔAla and its application in peptidomimetic studies. (2015). ResearchGate. [Link]

  • Microsomal prostaglandin E synthase-1 in both cancer cells and hosts contributes to tumour growth, invasion and metastasis. (2009). National Center for Biotechnology Information. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. [Link]

  • Pivotal roles for cancer cell–intrinsic mPGES-1 and autocrine EP4 signaling in suppressing antitumor immunity. (2020). JCI Insight. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. (1983). PubMed. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2020). MDPI. [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]

  • Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020). YouTube. [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. (2021). eScholarship.org. [Link]

  • Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells. (2019). Frontiers. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. [Link]

  • Epithelial Cell-specific Deletion of Microsomal Prostaglandin E Synthase-1 Does Not Influence Colon Tumor Development in Mice. (2021). Journal of Cancer Prevention. [Link]

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 5-Methyl-1H-pyrrole-2-carboxylic Acid

Topic: Solubility and Handling of 5-Methyl-1H-pyrrole-2-carboxylic Acid Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2] [1][2] Executive Summary 5-Methyl-1H-py...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Handling of 5-Methyl-1H-pyrrole-2-carboxylic Acid Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2]

[1][2]

Executive Summary

5-Methyl-1H-pyrrole-2-carboxylic acid (CAS: 3757-53-7) is a critical heterocyclic building block used extensively in the synthesis of porphyrins, BODIPY dyes, and pharmaceutical intermediates.[1][2][3] While structurally simple, its handling is complicated by two primary stability vectors: oxidative sensitivity (characteristic of electron-rich pyrroles) and thermal decarboxylation .[1][2]

This guide provides a validated physicochemical profile and solubility landscape to ensure experimental reproducibility. Unlike generic datasheets, we prioritize "field-proven" protocols—specifically the acid-base extraction method for purification, which often outperforms standard recrystallization for this compound.[1][2]

Physicochemical Profile

Understanding the fundamental properties is prerequisite to selecting the correct solvent system.[2] The presence of the electron-donating methyl group at the 5-position slightly reduces the acidity of the carboxylic acid compared to the parent pyrrole-2-carboxylic acid.[1][2]

PropertyValueTechnical Note
Molecular Weight 125.13 g/mol
Appearance Light yellow to light brown solidDarkening indicates oxidation (formation of polypyrroles).[1][2]
Melting Point 137–138 °CSharp melting point indicates high purity; decomposition often follows.[2]
pKa (Predicted) 4.73 ± 0.10Weaker acid than benzoic acid; requires pH < 2 for full protonation/precipitation.[2]
LogP ~1.2 – 1.7Lipophilic enough for organic extraction; poor water solubility in neutral/acidic form.[2]
Storage 2–8 °C, Inert AtmosphereHygroscopic and light-sensitive.[1][2] Store under Nitrogen/Argon.[2]

Solubility Landscape

The solubility of 5-Methyl-1H-pyrrole-2-carboxylic acid is dictated by its amphoteric nature (pyrrole NH is weakly acidic/H-bond donor; COOH is acidic).[1][2]

Solvent Compatibility Matrix[2][4]
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO High (>40 mg/mL)Ideal for biological assays and stock solutions.[1][2]
DMF High Common reaction solvent for coupling (e.g., EDC/NHS).[2]
Polar Protic Methanol High Excellent for transfer; risk of esterification if heated with acid.[2]
Ethanol High Preferred solvent for recrystallization (with water).[2]
Water Low (pH < 5)Compound precipitates.[2] Soluble only as a carboxylate salt (pH > 8).[2]
Chlorinated DCM Moderate/High Primary extraction solvent. High solubility of the neutral acid form.[2]
Chloroform Moderate Alternative to DCM; often used in NMR studies.[2]
Non-Polar Hexane/Pentane Insoluble Used as an anti-solvent to force precipitation.[2][4]
Thermodynamic Considerations (Decarboxylation Risk)

Researchers must exercise caution when heating this compound in high-boiling solvents.[1][2]

  • Critical Threshold: Prolonged heating above 100°C —especially in acidic media—can catalyze decarboxylation, yielding 2-methylpyrrole (which is volatile and unstable).[1][2]

  • Protocol Adjustment: When refluxing is required, use lower-boiling solvents (Methanol/DCM) or strictly control oil bath temperatures if using DMF/DMSO.[1][2]

Experimental Protocols

Protocol A: Preparation of Stock Solution (Biological Assays)

Objective: Create a stable 40 mg/mL stock solution.

  • Weigh 20 mg of 5-Methyl-1H-pyrrole-2-carboxylic acid into a sterile amber glass vial.

  • Add 500 µL of anhydrous DMSO (ACS Reagent Grade).

  • Vortex for 30 seconds. The solution should be clear and slight yellow.[2]

  • QC Check: If undissolved particles remain, sonicate at ambient temperature for 2 minutes. Do not heat.

Protocol B: Purification via Acid-Base Extraction (Recommended)

Recrystallization of pyrroles can lead to significant loss due to oxidation in mother liquors.[1][2] The Acid-Base Extraction method utilizes the pKa switch to purify the compound efficiently with minimal thermal stress.[1][2]

Workflow:

  • Dissolution: Dissolve crude material in dilute base (1M NaOH or sat. NaHCO₃) until pH > 9.[2] Impurities that are non-acidic (e.g., starting pyrroles, coupled byproducts) will remain insoluble or organic-soluble.[1][2]

  • Wash: Extract the aqueous alkaline layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to remove non-acidic impurities.[2] Discard the organic layer.[2]

  • Precipitation: Cool the aqueous layer to 0–5 °C. Slowly acidify with 1N HCl to pH 1–2 . The target acid will precipitate or oil out.[2]

  • Recovery: Extract the acidified aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo (bath temp < 35°C).

Protocol C: Recrystallization (Polishing Step)

If the extraction yields colored impurities, use a binary solvent system.[2]

  • System: Ethanol / Water.[2][5][6][7]

  • Method: Dissolve in minimal warm Ethanol (40°C). Add water dropwise until turbidity persists.[2] Cool slowly to 4°C.

  • Note: Avoid boiling ethanol to prevent esterification or decarboxylation.[2]

Visualization of Workflows

Diagram 1: Acid-Base Purification Workflow

This decision logic ensures high recovery and purity by leveraging the compound's ionization states.[1][2]

PurificationWorkflow Start Crude 5-Methyl-1H-pyrrole- 2-carboxylic acid Dissolve Dissolve in 1M NaOH (pH > 9) Start->Dissolve Wash Wash with DCM/EtOAc Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgWaste Organic Phase (Non-acidic Impurities) PhaseSep->OrgWaste Discard AqPhase Aqueous Phase (Target as Carboxylate) PhaseSep->AqPhase Keep Acidify Acidify with 1N HCl to pH 1 AqPhase->Acidify Extract Extract with DCM (3x) Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure Solid Product Dry->Final

Caption: Figure 1.[1][2] Acid-Base Extraction workflow leveraging the pKa (~4.[1][2]7) for purification without thermal stress.[1]

Diagram 2: Solvent Selection Decision Tree

A guide to selecting the appropriate solvent based on the experimental intent.

SolventSelection Intent Experimental Intent? Reaction Synthesis/Reaction Intent->Reaction Purification Purification/Workup Intent->Purification Analysis Analysis (NMR/HPLC) Intent->Analysis Coupling Peptide Coupling (EDC/NHS) Reaction->Coupling Extract Extraction Purification->Extract Cryst Recrystallization Purification->Cryst NMR 1H NMR Analysis->NMR DMF Use: DMF or DMSO (High Sol, Inert) Coupling->DMF DCM Use: DCM (High Sol, Volatile) Extract->DCM EtOH Use: Ethanol/Water (Binary System) Cryst->EtOH CDCl3 Use: CDCl3 or DMSO-d6 NMR->CDCl3

Caption: Figure 2. Solvent selection logic based on application, balancing solubility with stability and volatility.

Troubleshooting & FAQs

Q: The compound turned black during storage.[2] Is it usable? A: No. Blackening indicates oxidative polymerization (polypyrrole formation).[2] This is irreversible. Always store the compound in the dark at 4°C, preferably under argon.

Q: I cannot dissolve the solid in water for my buffer. A: This is expected. The free acid has low water solubility.[2] Dissolve it first in a small volume of DMSO (e.g., 10% of final vol) or convert it to its sodium salt by adding 1 equivalent of NaOH before diluting with buffer.[2]

Q: Can I use acetone for recrystallization? A: Acetone is not recommended as a primary solvent because pyrrole derivatives can undergo acid-catalyzed condensation with acetone (forming dimethyl-substituted byproducts) if traces of acid are present.[1][2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 12909452, 5-Methyl-1H-pyrrole-2-carboxylic acid. Retrieved January 30, 2026, from [Link]

  • University of Rochester. (n.d.).[2] Solvents for Recrystallization: General Guidelines for Carboxylic Acids. Department of Chemistry. Retrieved January 30, 2026, from [Link][1]

Sources

Foundational

Technical Guide: Crystal Structure Analysis of 5-Methyl-1H-pyrrole-2-carboxylic Acid

Topic: 5-Methyl-1H-pyrrole-2-carboxylic Acid Crystal Structure Analysis Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers. Executive Summary 5-Methyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methyl-1H-pyrrole-2-carboxylic Acid Crystal Structure Analysis Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary

5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPC) serves as a critical pharmacophore in the design of DNA-minor groove binders (e.g., distamycin and netropsin analogues). Understanding its solid-state arrangement is pivotal for predicting solubility, bioavailability, and ligand-receptor docking energetics.

This guide provides a comprehensive workflow for the synthesis, crystallization, and X-ray structural analysis of 5-MPC. It moves beyond standard protocols to examine the supramolecular synthons—specifically the competition between classical carboxylic acid dimerization and pyrrole N-H donor interactions—that dictate the crystal lattice energy.

Synthesis and Crystallization Protocol

High-quality single crystals are the prerequisite for accurate structural resolution.[1] The following protocol minimizes disorder and twinning by controlling supersaturation kinetics.

Chemical Synthesis (Pre-crystallization)

Commercial samples often contain amorphous impurities. We recommend a fresh hydrolysis of the ester precursor to ensure purity.

  • Precursor: Ethyl 5-methyl-1H-pyrrole-2-carboxylate.[2]

  • Reagents: NaOH (aq), Ethanol (EtOH), HCl (1N).

  • Mechanism: Base-catalyzed hydrolysis followed by acidification prevents decarboxylation (a common risk with pyrrole-2-acids).

Crystallization Methodology: Vapor Diffusion

Direct evaporation often yields polycrystalline powder. We utilize a Binary Solvent Vapor Diffusion method to slow nucleation.

Rationale: 5-MPC contains both strong donors (N-H, O-H) and acceptors (C=O). A solvent system must balance these to encourage intermolecular bonding over solvent-solute bonding.

ParameterConditionScientific Justification
Solvent (Inner Vial) Ethanol/Ethyl Acetate (80:[3]20)Ethanol solubilizes the polar acid; EtOAc moderates polarity to prevent rapid crashing.
Precipitant (Outer Vial) n-Hexane or PentaneNon-polar antisolvent slowly diffuses in, lowering solubility gradually.
Concentration 15 mg/mLNear-saturation ensures nucleation occurs within 48–72 hours.
Temperature 4°C (Controlled)Lower thermal energy reduces defect formation during lattice assembly.
Experimental Workflow Diagram

CrystallizationWorkflow Start Crude 5-MPC Dissolve Solubilization (EtOH/EtOAc 4:1) Start->Dissolve 15 mg/mL Filter Syringe Filtration (0.22 µm PTFE) Dissolve->Filter Remove dust seeds Setup Vapor Diffusion (Hexane Antisolvent) Filter->Setup Inner vial placement Nucleation Nucleation (4°C, 3-5 Days) Setup->Nucleation Slow diffusion Harvest Crystal Harvest (Paratone Oil) Nucleation->Harvest Select single block

Figure 1: Optimized crystallization workflow ensuring high-fidelity single crystals.

Data Collection and Refinement Strategy

Diffraction Parameters

For organic light-atom structures (


), maximizing high-angle data is crucial to resolve hydrogen atom positions, which are the structural linchpins of this molecule.
  • Source: Cu K

    
     (
    
    
    
    Å) is preferred over Mo K
    
    
    for small organic crystals to maximize scattering intensity.
  • Temperature: 100 K (Cryostream). Reasoning: Reduces thermal vibration parameters (

    
    ), allowing precise location of the methyl group hydrogens and the carboxylic acid proton.
    
Refinement Logic (SHELXL/OLEX2)
  • Space Group Determination: Expect Monoclinic (typically

    
    ) or Triclinic (
    
    
    
    ). Pyrrole acids rarely crystallize in high-symmetry groups due to their planar, directional bonding.
  • Hydrogen Treatment:

    • Methyl Group:[4][5] Treat as a rotating rigid group (AFIX 137) to account for torsional freedom.

    • N-H and O-H: Do not use riding models immediately. Locate these in the Difference Fourier Map (

      
      ) to confirm the hydrogen bonding network.
      

Structural Analysis: Supramolecular Synthons

The core value of this analysis lies in defining the Graph Set Motifs . 5-MPC is a "Janus" molecule with two competing H-bond donor sites: the pyrrole amine and the carboxylic acid.

Primary Motif: The Carboxylic Dimer

Like most carboxylic acids, 5-MPC forms a centrosymmetric dimer.

  • Interaction:

    
    
    
  • Graph Set:

    
    
    
  • Description: Two molecules pair up, forming an eight-membered ring. This is the energetically dominant synthon (

    
    60 kJ/mol).
    
Secondary Motif: The Pyrrole Linker

The 5-methyl substitution induces steric pressure, potentially altering the standard pyrrole packing.

  • Interaction:

    
     (Lateral bonding)
    
  • Graph Set:

    
     or 
    
    
    
  • Description: The pyrrole nitrogen donates a proton to the carbonyl oxygen of an adjacent dimer, linking the dimers into infinite ribbons or sheets.

Interaction Hierarchy Diagram

SynthonHierarchy cluster_0 Energetic Contribution Molecule Monomer: 5-MPC (Planar C6H7NO2) Primary Primary Synthon Centrosymmetric Dimer (COOH...COOH) Molecule->Primary Strong H-Bond R2,2(8) Secondary Secondary Synthon Lateral Chains (NH...O=C) Primary->Secondary Weak H-Bond C(5) Chain Lattice 3D Crystal Lattice (Pi-Stacking & Van der Waals) Secondary->Lattice Packing (Methyl Sterics)

Figure 2: Hierarchical assembly of 5-MPC from monomer to 3D lattice, highlighting the competition between synthons.

Comparative Data Analysis

When analyzing your solved structure, validate it against these standard parameters for pyrrole-2-carboxylic acid derivatives. Deviations >0.05 Å or >2° suggest lattice strain or incorrect assignment.

Structural ParameterExpected Value (Avg)Significance
C=O Bond Length 1.21 – 1.23 ÅIndicates double bond character; lengthening suggests strong H-bond acceptance.
C-O Bond Length 1.30 – 1.32 ÅSingle bond character of the hydroxyl group.
N1-C2-C3 Angle ~108°Internal pyrrole geometry; rigid.
Dihedral (Ring/COOH) < 15° (Planar)5-MPC is typically planar to maximize resonance, unless methyl steric clash forces rotation.
Dimer Distance (

)
2.65 ÅCharacteristic of strong carboxylic acid dimers.

Applications in Drug Design[1][6]

Understanding this structure allows researchers to:

  • Map Donor/Acceptor Sites: The coordinates of the N-H and COOH groups in 5-MPC serve as precise vectors for docking simulations into the DNA minor groove.

  • Solubility Prediction: The strength of the

    
     dimer correlates inversely with aqueous solubility. Disrupting this lattice energy is often required for formulation.
    

References

  • Structural Chemistry of Pyrrole-2-Carboxylic Acid: Gomes, L.R., Low, J.N. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. MDPI Crystals. [Link][6]

  • General Crystallization Protocols: Rupp, B. (2015). Automated Protocols for Macromolecular Crystallization. PMC (NIH). [Link]

  • Synthesis and Ester Hydrolysis: Curran, T., Keaney, M. (1996).[2] Synthesis of Pyrrole-2-carboxylates. Journal of Organic Chemistry (Cited via ChemicalBook/PubChem). [Link]

  • Bernstein, J., Davis, R.E., Shimoni, L., Chang, N-L. (1995). Graph Set Analysis of Hydrogen-Bond Patterns in Organic Crystals. Angewandte Chemie International Edition.

Sources

Exploratory

5-Methyl-1H-pyrrole-2-carboxylic Acid: A Comprehensive Technical Guide for the Synthetic Chemist

Abstract 5-Methyl-1H-pyrrole-2-carboxylic acid stands as a pivotal heterocyclic building block, underpinning significant advancements in both medicinal chemistry and materials science. The strategic placement of a nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methyl-1H-pyrrole-2-carboxylic acid stands as a pivotal heterocyclic building block, underpinning significant advancements in both medicinal chemistry and materials science. The strategic placement of a nucleophilic pyrrole core, an electron-donating methyl group, and a versatile carboxylic acid handle makes it an invaluable scaffold for molecular construction. This guide offers an in-depth exploration of its synthesis, physicochemical characteristics, reactivity profile, and key applications, tailored for researchers, medicinal chemists, and materials scientists. We provide a comparative analysis of synthetic methodologies, detailed, field-tested protocols for its functionalization, and illustrative case studies of its application in the synthesis of complex, high-value molecules.

Introduction: The Strategic Value of a Substituted Pyrrole

The pyrrole ring is a privileged scaffold in a vast array of natural products and pharmaceuticals, prized for its unique electronic properties and ability to engage in various biological interactions.[1] 5-Methyl-1H-pyrrole-2-carboxylic acid emerges as a particularly strategic derivative. The C5-methyl group enhances the electron density of the aromatic system, while the C2-carboxylic acid serves as a versatile anchor for a multitude of chemical transformations, including amidation and esterification. This unique combination of features has positioned it as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors, and as a monomer for functional conductive polymers.[2][3]

Physicochemical Properties and Spectroscopic Profile

A comprehensive understanding of the molecule's physical and chemical characteristics is fundamental to its successful application in synthesis.

Table 1: Physicochemical Data for 5-Methyl-1H-pyrrole-2-carboxylic Acid

Property Value Reference(s)
CAS Number 3757-53-7 [3][4]
Molecular Formula C₆H₇NO₂ [3][4]
Molecular Weight 125.13 g/mol [3][4]
Appearance White to off-white solid
Melting Point 137-138 °C [5]
Boiling Point 326.3 °C (Predicted) [3]

| Storage | 2-8 °C, desiccate |[3] |

Spectroscopic Data Analysis

  • ¹H NMR (DMSO-d₆, 400 MHz) - Predicted: δ ~12.0 (br s, 1H, COOH), ~11.5 (br s, 1H, NH), ~6.8 (d, 1H, H4), ~6.0 (d, 1H, H3), ~2.2 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz) - Predicted: δ ~162.0 (C=O), ~135.0 (C5), ~125.0 (C2), ~115.0 (C4), ~108.0 (C3), ~13.0 (CH₃).

  • FTIR (ATR): Key absorbances are expected near 3300 cm⁻¹ (N-H stretch), 3200-2500 cm⁻¹ (broad, O-H stretch), 1680 cm⁻¹ (C=O stretch), and 1550 cm⁻¹ (C=C stretch).

  • Mass Spectrometry (EI): Expected molecular ion [M]⁺ at m/z = 125, with a significant fragment corresponding to the loss of CO₂ (m/z = 81).

Synthesis: Pathways to a Versatile Building Block

The synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid can be approached through several established methodologies for pyrrole ring formation, followed by functional group manipulation.

synthesis_overview cluster_synthesis Synthetic Strategies 1,4-Dicarbonyl 1,4-Dicarbonyl Precursor Ester_Intermediate Ethyl 5-methyl-1H-pyrrole-2-carboxylate 1,4-Dicarbonyl->Ester_Intermediate Paal-Knorr Synthesis β-Ketoester + α-Haloketone β-Ketoester + α-Haloketone β-Ketoester + α-Haloketone->Ester_Intermediate Hantzsch Synthesis Target_Molecule 5-Methyl-1H-pyrrole-2-carboxylic Acid Ester_Intermediate->Target_Molecule Alkaline Hydrolysis

Caption: Key synthetic routes leading to 5-Methyl-1H-pyrrole-2-carboxylic acid.

Comparative Analysis of Primary Syntheses

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Paal-Knorr Synthesis Condensation of a 1,4-dicarbonyl with ammonia or a primary amine.[8][9][10]Often straightforward and high-yielding.The required 1,4-dicarbonyl starting material may not be commercially available and can require multi-step synthesis. Reaction conditions can be harsh.[10]
Hantzsch Synthesis A multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia.[11][12][13]Highly versatile for creating a wide range of substituted pyrroles.Can be less atom-economical and may require careful optimization to avoid side-product formation.
Ester Hydrolysis Saponification of the corresponding ethyl or methyl ester.[5]Typically a clean, high-yield final step. The precursor ester is commercially available or readily synthesized.Adds an additional step to the overall sequence if the ester is not readily available.

Recommended Protocol: Synthesis via Ester Hydrolysis

This method is highly recommended for its reliability and scalability, leveraging the availability of the precursor, ethyl 5-methyl-1H-pyrrole-2-carboxylate.

Experimental Protocol:

  • Setup: To a solution of ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in ethanol (5-10 mL per gram of ester) in a round-bottom flask, add a 2M aqueous solution of sodium hydroxide (2.5 eq.).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 2-4 hours).

  • Solvent Removal: Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Wash the aqueous phase with dichloromethane (2 x 20 mL) to remove any unreacted ester or non-polar impurities.

  • Acidification: Cool the aqueous phase in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 1N hydrochloric acid with vigorous stirring. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under high vacuum to afford 5-Methyl-1H-pyrrole-2-carboxylic acid as a white solid.

Chemical Reactivity and Strategic Functionalization

The synthetic utility of 5-Methyl-1H-pyrrole-2-carboxylic acid is derived from its predictable reactivity at the carboxylic acid moiety and on the pyrrole ring itself.

reactivity_hub cluster_functionalization Key Transformations Core 5-Methyl-1H-pyrrole-2-carboxylic Acid Esterification Esterification Core->Esterification R-OH, Coupling Agent Amidation Amidation Core->Amidation R-NH₂, Coupling Agent Decarboxylation Decarboxylation Core->Decarboxylation Heat / Acid Electrophilic_Subst Electrophilic Substitution (C3/C4) Core->Electrophilic_Subst E⁺ (e.g., NBS, NIS)

Caption: Reactivity map illustrating the primary synthetic transformations of the title compound.

4.1. Reactivity of the Carboxylic Acid Group

The carboxylic acid is the most versatile functional group, serving as a linchpin for building molecular complexity.

Protocol: Steglich Esterification

This mild and efficient method is ideal for coupling with a wide range of alcohols, including those that are sterically hindered or acid-sensitive.[14][15][16]

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5-Methyl-1H-pyrrole-2-carboxylic acid (1.0 eq.), the desired alcohol (1.2 eq.), and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).

  • Coupling: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Workup: The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the DCU by vacuum filtration, washing the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester, which can be further purified by silica gel chromatography.

Protocol: Amide Coupling using EDC/HOBt

This protocol is a gold standard in medicinal chemistry for the formation of robust amide bonds, particularly with electron-deficient or sterically hindered amines.[17][18][19][20]

  • Activation: To a solution of 5-Methyl-1H-pyrrole-2-carboxylic acid (1.0 eq.), 1-Hydroxybenzotriazole (HOBt, 1.2 eq.), and the desired amine (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF), add N,N'-Diisopropylethylamine (DIPEA, 3.0 eq.).

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers and wash with saturated aqueous NaHCO₃ followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by silica gel chromatography or recrystallization.

4.2. Reactivity of the Pyrrole Ring

The pyrrole ring is activated towards electrophilic substitution. The C5-methyl group is an ortho, para-director (directing to C4 and C2), while the C2-carboxylic acid is a meta-director (directing to C4). Both groups, therefore, favor substitution at the C4 position. The C3 position is less sterically hindered but electronically less favored.

Electrophilic Halogenation: Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to selectively halogenate the pyrrole ring, typically at the C4 position, providing a handle for further cross-coupling reactions.

Decarboxylation: The carboxylic acid group can be removed under thermal or strong acid-catalyzed conditions to yield 2-methylpyrrole.[21] This reaction is mechanistically interesting, proceeding through the addition of water to the carboxyl group of the protonated pyrrole.[14][22]

Applications as a Synthetic Building Block

5.1. Medicinal Chemistry: Synthesis of Kinase Inhibitors

The 5-methyl-1H-pyrrole-2-carboxamide core is a validated pharmacophore in numerous kinase inhibitors. The N-H and carbonyl oxygen can form critical hydrogen bond interactions within the ATP-binding pocket of kinases, while the C5-methyl group can provide beneficial hydrophobic interactions.

Case Study: Synthesis of a MEK Inhibitor Precursor

The following generalized scheme illustrates the use of 5-Methyl-1H-pyrrole-2-carboxylic acid in the synthesis of precursors for MEK inhibitors, a class of anticancer agents.[2][23]

  • Amide Formation: 5-Methyl-1H-pyrrole-2-carboxylic acid is coupled with a functionalized aniline using standard amidation conditions (e.g., EDC, HOBt) to form the core carboxamide.

  • Ring Functionalization: The pyrrole ring can be further elaborated, for instance, via halogenation at the C4 position followed by a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce additional diversity elements.

  • Final Elaboration: Subsequent synthetic steps build upon the functionalized pyrrole core to complete the synthesis of the target kinase inhibitor.

5.2. Materials Science: Precursors to Conductive Polymers

Functionalized polypyrroles are of great interest for applications in organic electronics, sensors, and bio-interfacing materials.[24][25] The carboxylic acid moiety of 5-Methyl-1H-pyrrole-2-carboxylic acid offers a unique advantage, allowing for:

  • Post-polymerization modification: The carboxylic acid groups on the polymer backbone can be coupled to other molecules to tune the material's properties.

  • Enhanced solubility and processability: The polar carboxylic acid group can improve the solubility of the resulting polymer in certain solvents.

  • Bio-conjugation: The acid can be used to attach biomolecules, creating bioactive conductive surfaces for cell scaffolds or biosensors.[26][27]

The synthesis of these polymers is typically achieved through oxidative polymerization of the corresponding N-substituted pyrrole monomer, which can be prepared from 5-Methyl-1H-pyrrole-2-carboxylic acid via esterification followed by N-alkylation and subsequent hydrolysis.

Safety and Handling

As a fine chemical, 5-Methyl-1H-pyrrole-2-carboxylic acid requires careful handling to minimize exposure and ensure laboratory safety.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. In case of skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

By adhering to these guidelines, researchers can safely and effectively utilize this versatile building block in their synthetic endeavors.

Sources

Foundational

spectroscopic properties of 5-Methyl-1H-pyrrole-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Properties of 5-Methyl-1H-pyrrole-2-carboxylic acid Prepared by: Gemini, Senior Application Scientist Introduction 5-Methyl-1H-pyrrole-2-carboxylic acid (CAS 3757-53-7) is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Properties of 5-Methyl-1H-pyrrole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Methyl-1H-pyrrole-2-carboxylic acid (CAS 3757-53-7) is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] As a substituted pyrrole, it serves as a crucial building block for more complex molecules, including pharmaceuticals and advanced materials for organic electronics like OLEDs.[2][3] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides the fundamental data required for structural elucidation, purity assessment, and quality control.

This guide offers a comprehensive exploration of the key spectroscopic characteristics of 5-Methyl-1H-pyrrole-2-carboxylic acid. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The discussion is framed from the perspective of a senior scientist, emphasizing not just the data, but the rationale behind the analytical techniques and the interpretation of the results.

Molecular Structure and Spectroscopic Implications

The foundation of interpreting any spectrum lies in the molecule's structure. 5-Methyl-1H-pyrrole-2-carboxylic acid consists of a five-membered aromatic pyrrole ring substituted with a methyl group at the C5 position and a carboxylic acid group at the C2 position. This arrangement dictates the electronic environment of each atom, which in turn governs its spectroscopic behavior.

Caption: Labeled structure of 5-Methyl-1H-pyrrole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For 5-Methyl-1H-pyrrole-2-carboxylic acid, we anticipate five distinct signals.

Expected Chemical Shifts and Rationale: The analysis is based on the known spectrum of the parent compound, pyrrole-2-carboxylic acid, and considers the electronic effect of the C5-methyl substituent.[4][5] The methyl group is weakly electron-donating, which will slightly shield (shift upfield) the nearby ring protons.

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constant (J) Rationale
COOH~12.0Broad Singlet-The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[6][7]
NH~11.7Broad Singlet-The N-H proton of the pyrrole ring is also acidic and deshielded, often exhibiting a broad signal.
H36.8 - 7.0DoubletJ(H3-H4) ≈ 3-4 HzThis proton is adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It couples with H4.
H46.1 - 6.3DoubletJ(H4-H3) ≈ 3-4 HzThis proton is adjacent to the electron-donating methyl group, causing a slight upfield shift compared to the parent compound. It couples with H3.
CH₃~2.3Singlet-The methyl protons are in a typical allylic-like position on an aromatic ring and do not couple with other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of 5-Methyl-1H-pyrrole-2-carboxylic acid in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it effectively solubilizes the polar carboxylic acid and, importantly, allows for the observation of exchangeable protons (COOH and NH), which might be lost in D₂O.[5]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to 2-5 seconds to allow for full relaxation of all protons.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment.

Expected Chemical Shifts and Rationale: The chemical shifts are predicted based on the known values for pyrrole-2-carboxylic acid and the expected influence of the methyl group.[8] The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield.[6][7]

Carbon Assignment Expected δ (ppm) Rationale
C=O160 - 165The carbonyl carbon of the carboxylic acid group is highly deshielded due to the attached electronegative oxygen atoms.[6]
C5135 - 140This carbon is attached to the methyl group and the nitrogen atom. The methyl substituent causes a significant downfield shift compared to an unsubstituted carbon.
C2125 - 130This carbon is attached to the electron-withdrawing carboxylic acid group and the nitrogen atom, resulting in a downfield shift.
C3115 - 120This carbon is adjacent to the C2-carboxyl group.
C4108 - 112This carbon is adjacent to the C5-methyl group.
CH₃10 - 15The methyl carbon is in a typical range for an alkyl group attached to an aromatic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Characteristic IR Absorptions: The IR spectrum of 5-Methyl-1H-pyrrole-2-carboxylic acid is dominated by features from the carboxylic acid group.

Wavenumber (cm⁻¹) Vibration Type Intensity/Shape Rationale
2500 - 3300O-H stretch (Carboxylic Acid)Very Broad, StrongThis extremely broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[6][9]
~3200N-H stretch (Pyrrole)Medium, BroadThis peak is often observed within the broad O-H envelope.
~1700C=O stretch (Carboxylic Acid)Strong, SharpThe strong, sharp absorption is indicative of the carbonyl group. Its position suggests a conjugated carboxylic acid.[6]
1600 - 1450C=C stretch (Pyrrole Ring)MediumThese absorptions correspond to the aromatic ring stretching vibrations.
~1250C-O stretch (Carboxylic Acid)StrongThis band arises from the stretching of the carbon-oxygen single bond in the carboxylic acid moiety.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Causality: ATR is a modern, rapid technique that requires minimal sample preparation and avoids the need for making KBr pellets, ensuring better sample-to-sample reproducibility.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Place Solid Sample on ATR Crystal bkg Collect Background Spectrum prep->bkg smpl Collect Sample Spectrum bkg->smpl Apply Sample proc Ratio (Sample/Background) smpl->proc analysis Identify Functional Group Frequencies proc->analysis

Caption: General workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structural features.

Expected Mass Spectrum: The molecular formula is C₆H₇NO₂ and the molecular weight is 125.13 g/mol .[1][11]

  • Molecular Ion (M⁺˙): A peak at m/z = 125 is expected in Electron Ionization (EI) mode.

  • Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), a prominent peak at m/z = 126 is expected, corresponding to the protonated molecule.[12]

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A fragment at m/z = 108.

    • Loss of -COOH (M-45): A fragment at m/z = 80, corresponding to the 5-methylpyrrole cation. This is often a very stable and significant fragment.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source.

  • LC Method (for sample introduction):

    • Inject a small volume (1-5 µL) of the sample.

    • Use a simple isocratic flow of a mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to deliver the sample to the MS.

    • Causality: Formic acid is added to the mobile phase to promote the formation of protonated molecules ([M+H]⁺) in positive ion mode, enhancing sensitivity.

  • MS Parameters (Positive ESI Mode):

    • Set the mass range to scan from m/z 50 to 300.

    • Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity for the ion of interest.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Expected UV-Vis Absorption: The pyrrole ring is a chromophore. However, simple pyrroles and their non-conjugated derivatives typically exhibit absorptions in the low UV range (around 210 nm), which may have limited diagnostic utility due to potential solvent interference.[7] The carboxylic acid group itself does not significantly shift the absorption into the useful analytical range (>250 nm).[7] Therefore, while a λₘₐₓ is expected, it will likely be below 250 nm.

Conclusion

The are well-defined by its constituent functional groups. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the substitution pattern of the pyrrole ring. IR spectroscopy offers rapid and definitive identification of the characteristic carboxylic acid and pyrrole N-H functional groups. Mass spectrometry confirms the molecular weight and provides predictable fragmentation patterns useful for structural verification. While UV-Visible spectroscopy is less informative for this specific structure, the combined data from these orthogonal techniques provides a robust and comprehensive characterization, essential for researchers and drug development professionals relying on this versatile chemical intermediate.

References

  • Biological Magnetic Resonance Bank (BMRB). (n.d.). Pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Retrieved from [Link]

  • Wiley. (n.d.). 5-nitropyrrole-2-carboxylic acid, methyl ester. SpectraBase. Retrieved from [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methyl-Pyrrole-2-Carboxylic Acid: A Fundamental Component in Modern Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Wiley. (n.d.). Pyrrole-2-carboxylic acid. SpectraBase. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 5-Methyl-1H-pyrrole-2-carboxylic Acid (CAS 3757-53-7)

Topic: CAS number 3757-53-7 (5-Methyl-1H-pyrrole-2-carboxylic acid) Content Type: Technical Monograph & Experimental Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1] Pharmacophore Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 3757-53-7 (5-Methyl-1H-pyrrole-2-carboxylic acid) Content Type: Technical Monograph & Experimental Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Pharmacophore Scaffold for Gyrase B Inhibitors and Heterocyclic Synthesis[1][2][3]

Executive Summary

5-Methyl-1H-pyrrole-2-carboxylic acid (CAS 3757-53-7) is a critical heterocyclic building block used extensively in the design of anti-infective agents and organic electronic materials.[1][2][3] Unlike generic reagents, this compound serves as a specialized pharmacophore scaffold , particularly in the synthesis of DNA Gyrase B (GyrB) inhibitors .[1] Its structural rigidity, combined with a hydrogen-bond donor (pyrrole NH) and acceptor (carboxylic acid), allows it to mimic the ATP-binding motif required for bacterial type II topoisomerase inhibition.[1] This guide details its physicochemical profile, validated synthesis protocols, and application in drug discovery workflows.[1]

Physicochemical Profile

The compound exhibits high stability in solid form but requires specific handling in solution to prevent decarboxylation under strongly acidic conditions at high temperatures.

Table 1: Core Technical Specifications

PropertySpecificationNotes
Chemical Name 5-Methyl-1H-pyrrole-2-carboxylic acid
CAS Number 3757-53-7
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Appearance Light yellow to light brown solidOxidation sensitive; store under inert gas if possible.[1][3]
Melting Point 137–138 °CSharp melting point indicates high purity.
pKa (Predicted) 4.73 ± 0.10Acidic proton facilitates amide coupling.[1]
Solubility DMSO, Methanol, EthanolPoor solubility in non-polar solvents (Hexane).[1]
Storage -20°C (Desiccated)Hygroscopic; protect from moisture to prevent hydrolysis.[1]

Synthetic Production Workflow

From Precursor to Purified Acid

While commercially available, in-house synthesis is often required to ensure fresh reagents for sensitive catalytic couplings.[1] The following protocol describes the hydrolysis of ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS 3284-51-3), a standard industrial route yielding quantitative results.

Protocol 1: Hydrolysis of Ethyl Ester Precursor

Objective: Isolate high-purity 5-methyl-1H-pyrrole-2-carboxylic acid without chromatographic purification.

Reagents:

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq)[1]

  • Sodium Hydroxide (NaOH) (5.0 eq)[1]

  • Solvent System: Dioxane / Water / Ethanol (10:1:2 v/v/v)[1][2]

  • 1N Hydrochloric Acid (HCl)[1][2]

  • Dichloromethane (DCM)[1][2]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the ethyl ester (e.g., 400 mg) in the ternary solvent system (13 mL total volume). The ethanol aids solubility of the ester, while water dissolves the base.[1]

  • Saponification: Add NaOH (5.0 eq) and heat the reaction mixture to reflux for 3 hours . Monitor via TLC (disappearance of the ester spot).[1]

  • Concentration: Remove organic solvents under reduced pressure (rotary evaporator).

  • Acidification & Extraction:

    • Dissolve the crude residue in minimal water.

    • Acidify carefully to pH 1.0 using 1N HCl. Critical Step: The product precipitates or becomes extractable at this pH.[1]

    • Extract the aqueous phase with DCM (3 x 20 mL).[1]

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Quantitative conversion is expected. The product is typically pure enough for downstream coupling.

Visualization: Synthesis Logic

SynthesisWorkflow Ester Ethyl 5-methyl-1H-pyrrole-2-carboxylate (Precursor) Reflux Reflux (3h) NaOH, Dioxane/H2O/EtOH Ester->Reflux Saponification Workup Acidification (pH 1) & DCM Extraction Reflux->Workup Hydrolysis Complete Product 5-Methyl-1H-pyrrole-2-carboxylic acid (Target) Workup->Product Isolation

Figure 1: Validated synthesis pathway for CAS 3757-53-7 via ester hydrolysis.

Drug Development Applications

Mechanism of Action: Gyrase B Inhibition[1][4][5][6]

In drug discovery, CAS 3757-53-7 acts as a biostere for the ATP adenine ring.[1] Bacterial DNA Gyrase (GyrB subunit) is an ATPase essential for DNA supercoiling.[1] Inhibitors must compete with ATP for the binding pocket.

Pharmacophore Integration:

  • H-Bond Donor: The pyrrole NH acts as a hydrogen bond donor to the Asp73 residue (in E. coli numbering) within the ATP-binding pocket.

  • H-Bond Acceptor: The carbonyl oxygen (when coupled as an amide) or the carboxylic acid accepts hydrogen bonds from the conserved water network or specific backbone amides.

  • Scaffold Rigidity: The 5-methyl group provides hydrophobic bulk that fits into the lipophilic pocket, enhancing binding affinity compared to the unsubstituted pyrrole.[1]

Protocol 2: Synthesis of Pyrrolocoumarin Conjugates

Application: Creating hybrid antibiotics targeting GyrB.[1]

Context: This protocol couples the acid (CAS 3757-53-7) with an aminocoumarin to generate a dual-action pharmacophore.[1]

Methodology:

  • Activation: Dissolve 5-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in dry DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid.[1] Stir at 0°C for 30 mins.

  • Coupling: Add 4-aminocoumarin (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Allow to warm to room temperature and stir for 24 hours.

  • Purification: Quench with water. The precipitate is filtered and washed with ether.[4] Recrystallize from methanol to yield the Pyrrolocoumarin conjugate .

Visualization: Pharmacophore Assembly

Pharmacophore Pyrrole CAS 3757-53-7 (ATP-Mimic Scaffold) Coupling Amide Coupling (EDCI/HOBt) Pyrrole->Coupling Coumarin Aminocoumarin (DNA Intercalator) Coumarin->Coupling Drug Gyrase B Inhibitor (Dual Action) Coupling->Drug Target Bacterial GyrB Pocket (Asp73 Interaction) Drug->Target Inhibits ATPase Activity

Figure 2: Logical assembly of Gyrase B inhibitors using CAS 3757-53-7 as the primary scaffold.[1]

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][5]

Handling Protocols:

  • PPE: Nitrile gloves and safety goggles are mandatory. Use a fume hood to avoid inhalation of dust.

  • Spill Response: Sweep up dry solid to avoid dust generation. Do not flush into surface water; the compound is an organic acid and may alter local pH if released in large quantities.

  • Storage: Store at -20°C . The compound is stable but can degrade over years if exposed to moisture and heat.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12909452, 5-Methyl-1H-pyrrole-2-carboxylic acid.[1] Retrieved from [Link]

  • MDPI. (2015).[1] Gyrase B Inhibitors: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry.[6] Retrieved from [Link][1]

Sources

Foundational

5-Methyl-1H-pyrrole-2-carboxylic Acid: A Pivotal Scaffold in Gyrase Inhibition and Natural Product Chemistry

Topic: Discovery, Synthesis, and Therapeutic Utility of 5-Methyl-1H-pyrrole-2-carboxylic Acid Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Resea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Therapeutic Utility of 5-Methyl-1H-pyrrole-2-carboxylic Acid Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

[1]

Executive Summary

5-Methyl-1H-pyrrole-2-carboxylic acid (CAS 3757-53-7) is a fundamental heterocyclic building block that bridges the gap between classical organic synthesis and modern antimicrobial drug discovery.[1] Originally emerging from the foundational pyrrole chemistries of the late 19th century, this moiety has gained renewed significance as the pharmacophoric core of aminocoumarin antibiotics (e.g., Clorobiocin) and synthetic DNA Gyrase B inhibitors. This guide details its chemical lineage, validated synthesis protocols, and critical role in structure-based drug design (SBDD).[1]

Historical Origins and Chemical Lineage[2][3][4]

The history of 5-methyl-1H-pyrrole-2-carboxylic acid is inextricably linked to the "Golden Age" of heterocyclic chemistry in Germany and the subsequent golden era of antibiotic discovery.[1]

The Knorr Era (1880s–1900s)

While pyrrole was first isolated from coal tar by F.F. Runge in 1834, the rational synthesis of substituted pyrroles began with Ludwig Knorr and Carl Paal.

  • 1884: Knorr publishes his synthesis of pyrroles from

    
    -aminoketones and 
    
    
    
    -ketoesters.[1]
  • Early 20th Century: Derivatives like ethyl 5-methyl-1H-pyrrole-2-carboxylate were synthesized as intermediates to prove the versatility of the Knorr and Paal-Knorr methods.[1] The free acid was typically obtained via saponification of these esters.[1]

The Antibiotic Era (1950s–1970s)

The molecule transitioned from a synthetic curiosity to a biological imperative with the isolation of aminocoumarin antibiotics from Streptomyces species.

  • Discovery of Clorobiocin (RP 18,631): Structural elucidation revealed that the 5-methyl-pyrrole-2-carbonyl moiety was an essential "warhead" attached to the sugar-coumarin backbone.[1]

  • Role: This fragment was found to occupy the ATP-binding pocket of the bacterial DNA Gyrase B subunit, acting as a competitive inhibitor.

Timeline of Discovery

Timeline Runge 1834: Pyrrole Isolated (Coal Tar) Knorr 1884: Knorr Synthesis (Rational Synthesis) Runge->Knorr  Chemical  Definition Antibiotics 1950s-70s: Aminocoumarins (Clorobiocin isolated) Knorr->Antibiotics  Structural  Identification Gyrase 1990s-Present: GyrB Inhibitors (Synthetic Drug Design) Antibiotics->Gyrase  Pharmacophore  Extraction

Figure 1: Historical evolution from coal tar isolation to targeted drug design.[1]

Chemical Synthesis and Methodologies

The synthesis of 5-methyl-1H-pyrrole-2-carboxylic acid is generally approached via two primary strategies: the classical modification of Knorr synthesis (via esters) and modern regioselective functionalization.[1]

Comparative Synthetic Routes
RoutePrecursorsKey ReagentsYieldComplexitySuitability
A. Modified Knorr

-aminoketone +

-ketoester
Zn/AcOH, then NaOH40-60%HighIndustrial Scale
B. Paal-Knorr 4-oxopentanal acetal + AmineAcid catalyst50-70%MediumLab Scale
C. Trichloroacetyl Pyrrole-2-carbaldehydeWolff-Kishner, Cl

CCOCl
60-80%MediumHigh Purity Needs
D. Bio-Based D-Glucosamine + PyruvateAlkali (NaOH/KOH)20-30%LowGreen Chemistry
Validated Protocol: Hydrolysis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Recommended for research laboratories due to the commercial availability of the ester precursor.[1]

Principle: The ethyl ester is stable and easily purified.[1] Saponification under basic conditions yields the carboxylate salt, which is then acidified to precipitate the free acid.

Reagents:

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq)[1]

  • Sodium Hydroxide (NaOH) (5.0 eq)[1]

  • Ethanol (EtOH) / Water (H

    
    O)[1]
    
  • Hydrochloric Acid (HCl) (1N and 6N)[1]

  • Dichloromethane (DCM) for extraction[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 400 mg (2.61 mmol) of ethyl 5-methyl-1H-pyrrole-2-carboxylate in a mixed solvent system of Dioxane/Water/Ethanol (10:1:2 ratio, ~13 mL total).

  • Saponification: Add 520 mg (13 mmol) of solid NaOH.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) for 3 hours. Monitor via TLC (thin-layer chromatography) for the disappearance of the ester spot.[1]

  • Concentration: Remove the organic solvents under reduced pressure (rotary evaporator).

  • Extraction (Impurity Removal): Dissolve the crude residue in water (10 mL) and wash with DCM (2 x 10 mL) to remove unreacted non-polar starting materials.[1] Keep the aqueous phase .

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl until pH reaches ~1.0. The product may precipitate as a solid.[1]

  • Isolation: Extract the acidic aqueous layer with DCM (3 x 15 mL). Combine organic layers.

  • Drying: Dry over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ), filter, and concentrate in vacuo.
  • Result: 5-Methyl-1H-pyrrole-2-carboxylic acid is obtained as a light yellow to light brown solid.[1][2]

    • Melting Point: 137–138 °C.[1][2]

    • Yield: Quantitative (>95%).[1]

Synthesis Workflow Diagram

Synthesis Start Ethyl 5-methyl-1H-pyrrole-2-carboxylate Reagent NaOH (5 eq), Reflux 3h Start->Reagent Inter Sodium 5-methyl-pyrrole-2-carboxylate (Aqueous Phase) Reagent->Inter Wash DCM Wash (Remove Impurities) Inter->Wash Acid Acidify to pH 1 (HCl) Wash->Acid Final 5-Methyl-1H-pyrrole-2-carboxylic acid (Solid, mp 137-138°C) Acid->Final

Figure 2: Hydrolysis workflow for the generation of the free acid from its ester precursor.[1]

Biological Significance & Drug Development[1]

The 5-methyl-1H-pyrrole-2-carboxylic acid moiety is not merely a structural spacer; it is a critical determinant of binding affinity in bacterial topoisomerase inhibitors.[1]

Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA Gyrase is a type II topoisomerase essential for DNA replication.[1][3] It consists of two subunits: GyrA (DNA breakage/reunion) and GyrB (ATP hydrolysis).[1]

  • Target: The ATP-binding pocket of the GyrB subunit.[1]

  • Binding Mode: The pyrrole moiety mimics the adenine ring of ATP. The nitrogen of the pyrrole and the adjacent carbonyl oxygen often form a bidentate hydrogen bond network with a conserved Aspartate (Asp73 in E. coli) residue and a water molecule in the active site.

  • The Methyl Group: The 5-methyl group fills a specific hydrophobic sub-pocket, enhancing potency compared to the unsubstituted pyrrole.

Natural Product Scaffolds
  • Clorobiocin: Contains the 5-methylpyrrole-2-carbonyl group attached to a sugar.[1]

  • Coumermycin A1: Contains a 3-methylpyrrole derivative, showing the structural flexibility of this class.

Modern Synthetic Inhibitors

Pharmaceutical research has focused on "fragment-based drug design" using this acid as a starting point.[1]

  • Example: AZD5099 and related pyrrolamide inhibitors.[1][3]

  • Modifications: Researchers often chlorinate the ring (e.g., 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid ) to improve lipophilicity and metabolic stability while retaining the core binding geometry.[1]

References

  • Knorr, L. (1884).[1] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.

  • Curran, T. P., & Keaney, M. T. (1996). "Synthesis of a 5-Methylpyrrole-2-carboxylate". The Journal of Organic Chemistry, 61(25), 9068-9069. Link[1]

  • Bradshaw, J., et al. (2015). "Discovery of N-(4-(2-amino-ethoxy)phenyl)-4-(5-methyl-1H-pyrazol-3-ylamino)pyrimidine-2-carboxamides as potent and selective inhibitors of GyrB". Bioorganic & Medicinal Chemistry Letters, 25(17), 3643-3647.[1]

  • Basarab, G. S., et al. (2015). "Phenyl-4,5-dibromopyrrolamides and N-Phenylindolamides as ATP Competitive DNA Gyrase B Inhibitors: Design, Synthesis, and Evaluation". Journal of Medicinal Chemistry, 58(15), 6179–6194.[4] Link[1]

  • PubChem. (n.d.).[1] "5-Methyl-1H-pyrrole-2-carboxylic acid (Compound)".[1][2][3][4][5][6][7][8][9][10] National Library of Medicine.[1] Link[1]

  • ChemicalBook. (2025).[1] "5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID Properties and Synthesis". Link

Sources

Exploratory

Technical Guide: 5-Methyl-1H-pyrrole-2-carboxylic Acid in Natural Product Scaffolds

The following technical guide details the structural, biosynthetic, and pharmacological role of 5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPCA) within natural product chemistry and drug discovery. Executive Summary 5-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, biosynthetic, and pharmacological role of 5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPCA) within natural product chemistry and drug discovery.

Executive Summary

5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPCA) is a specialized heterocyclic moiety found in a select group of bioactive natural products, most notably the aminocoumarin antibiotics (e.g., Clorobiocin) and diterpenoid glycosides (e.g., Phenalinolactones). Unlike its ubiquitous N-methyl analogs (found in lexitropsins), the C5-methylated variant plays a critical, distinct role in ligand-target binding kinetics, particularly in the inhibition of bacterial DNA gyrase (GyrB).

This guide dissects the 5-MPCA moiety from three perspectives: its biosynthetic origin via radical SAM enzymology, its pharmacophoric function in ATP-binding pocket occlusion, and practical protocols for its synthesis and isolation.

Chemical Identity & Structural Significance[1][2][3][4][5][6][7]

The 5-MPCA moiety is defined by a pyrrole ring substituted with a carboxylic acid at position 2 and a methyl group at position 5.[1][2] The 1H-position remains unsubstituted, allowing for hydrogen bond donor capability, which is crucial for its biological activity.

Physicochemical Profile
PropertyValueRelevance
IUPAC Name 5-Methyl-1H-pyrrole-2-carboxylic acidCore Scaffold
Molecular Formula C₆H₇NO₂Stoichiometry
Molecular Weight 125.13 g/mol Fragment-based Drug Design
pKa (Acid) ~4.5 (Predicted)Ionization at physiological pH
H-Bond Donors 2 (NH, OH)Critical for Arg-136 interaction in GyrB
Key Derivative 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acidPotent synthetic GyrB inhibitor

Natural Occurrence & Biosynthetic Logic

The 5-MPCA unit is not a primary metabolite but a specialized building block derived from L-proline . Its presence is a hallmark of the Streptomyces genus, specifically Streptomyces roseochromogenes (producer of Clorobiocin) and Streptomyces sp. Tü 60716 (producer of Phenalinolactones).[3]

The Clorobiocin Paradigm

In Clorobiocin, the 5-MPCA moiety is attached via an ester linkage to the 3-OH group of the deoxysugar (L-noviose). This specific acylation is essential for the antibiotic's potency, which is significantly higher than its analog Novobiocin (which contains a carbamoyl group instead).

Biosynthetic Pathway (The CloN6 Mechanism)

The biosynthesis of 5-MPCA involves a rare methylation event. Unlike standard methylations catalyzed by SAM-dependent methyltransferases (two-electron chemistry), the C-5 methylation of the pyrrole ring is catalyzed by CloN6 , a Radical SAM methyltransferase .

  • Precursor: L-Proline is oxidized to pyrrole-2-carboxylic acid (PCA).

  • Methylation: CloN6 utilizes a [4Fe-4S] cluster and S-adenosylmethionine (SAM) to generate a 5'-deoxyadenosyl radical, which facilitates the methylation of the electron-rich pyrrole ring at the C-5 position.

  • Acylation: The completed 5-MPCA is activated and transferred to the noviose sugar by a specific acyltransferase.

Figure 1: Biosynthetic Assembly of 5-MPCA in Clorobiocin

Biosynthesis Proline L-Proline PCA Pyrrole-2-carboxylic Acid (PCA) Proline->PCA Oxidation (CloN2) MPCA 5-Methyl-1H-pyrrole- 2-carboxylic Acid PCA->MPCA Methylation SAM SAM + [4Fe-4S] CloN6 CloN6 (Radical SAM MT) SAM->CloN6 CloN6->MPCA Catalysis Clorobiocin Clorobiocin (Antibiotic) MPCA->Clorobiocin Acyltransferase (CloN1)

Caption: The CloN6-mediated radical methylation of Pyrrole-2-carboxylic acid is the rate-limiting step in 5-MPCA synthesis.

Pharmacological Mechanism: Gyrase B Inhibition

The primary utility of 5-MPCA in drug development lies in its ability to inhibit bacterial DNA Gyrase B (GyrB).

  • Target: The ATPase domain of GyrB.

  • Binding Mode: The 5-MPCA moiety occupies a hydrophobic pocket. Crucially, the pyrrole NH and the carbonyl oxygen form a bidentate hydrogen bond network with Arg-136 of the GyrB subunit.

  • Structure-Activity Relationship (SAR):

    • 5-Methyl Group: Provides hydrophobic packing and steric occlusion, enhancing affinity over the unmethylated analog.

    • Halogenation: Synthetic optimization has shown that adding chlorine atoms at positions 3 and 4 (yielding 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid) significantly increases potency by filling additional hydrophobic sub-pockets and increasing the acidity of the pyrrole NH, strengthening the H-bond to Arg-136.

Technical Protocols

Chemical Synthesis of 5-MPCA

For researchers requiring the isolated moiety for fragment-based screening, chemical synthesis is preferred over fermentation.

Reagents: Ethyl 5-methyl-1H-pyrrole-2-carboxylate, NaOH, Ethanol, Dioxane.[4]

Protocol:

  • Dissolution: Dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of dioxane/water/ethanol (10:1:2 v/v).

  • Hydrolysis: Add NaOH (5.0 eq) and reflux the mixture at 90°C for 3 hours.

  • Workup: Remove solvent under reduced pressure. Dissolve crude residue in water.[4][5]

  • Acidification: Adjust aqueous phase to pH 1.0 using 1N HCl.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic phase over anhydrous Na₂SO₄.[4]

  • Purification: Concentrate in vacuo. The product is typically pure enough for downstream coupling; however, recrystallization from water/ethanol can yield analytical grade material.

Isolation from Bacterial Culture

For isolating the natural product complex containing 5-MPCA.

Figure 2: Isolation Workflow

Isolation Culture Streptomyces roseochromogenes Broth (7 Days) Filtration Filtration (Mycelial Separation) Culture->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate, pH 7.0) Filtration->Extraction Evaporation Rotary Evaporation (Crude Extract) Extraction->Evaporation Silica Silica Gel Chromatography (CHCl3:MeOH Gradient) Evaporation->Silica HPLC Reverse-Phase HPLC (C18, ACN:H2O + 0.1% TFA) Silica->HPLC Product Purified Clorobiocin (containing 5-MPCA) HPLC->Product

Caption: Standardized isolation workflow for extracting 5-MPCA-containing aminocoumarins from Streptomyces.

Future Perspectives in Drug Development

The 5-MPCA scaffold is currently evolving beyond natural products. Modern drug discovery utilizes this moiety as a "warhead" for dual targeting.

  • Dual Inhibition: New derivatives (e.g., 4-fluoro-5-methyl-1H-pyrrole-2-carboxamides) are being designed to inhibit both DNA Gyrase and Topoisomerase IV , reducing the likelihood of resistance development.

  • Hybrid Molecules: Linking 5-MPCA to oxazolidinone backbones to create hybrid antibiotics with dual mechanisms of action (protein synthesis inhibition + DNA replication inhibition).

References

  • Biosynthesis of the 5-Methylpyrrole-2-Carboxyl Moiety: Freitag, A., et al. (2006). The Role of the Radical SAM Enzyme CloN6 in the Biosynthesis of Clorobiocin. ChemBioChem. [Link]

  • Structural Basis of Gyrase Inhibition: Holdgate, G. A., et al. (1997). The Entropic Penalty of Ordered Water in Ligand Binding: Aminocoumarin Antibiotics. Biochemistry. [Link]

  • Phenalinolactones Discovery: Dürr, C., et al. (2006). The Phenalinolactones: A New Class of Triterpene Antibiotics. Journal of Natural Products. [Link]

  • Synthetic Protocols for Pyrrole Carboxylates: Curran, T. P., & Keaney, M. T. (1996).[4] Synthesis of 5-Methylpyrrole-2-carboxylate Derivatives. Journal of Organic Chemistry. [Link]

  • Novel Gyrase Inhibitors: Gjorgjieva, M., et al. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Advances. [Link]

Sources

Foundational

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Methyl-1H-pyrrole-2-carboxylic acid

This guide provides a comprehensive overview of the electrophilic substitution reactions of 5-Methyl-1H-pyrrole-2-carboxylic acid, a crucial intermediate in the synthesis of advanced materials for organic electronics.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the electrophilic substitution reactions of 5-Methyl-1H-pyrrole-2-carboxylic acid, a crucial intermediate in the synthesis of advanced materials for organic electronics.[1] With a molecular formula of C₆H₇NO₂ and a molecular weight of 125.125, this stable solid is a cornerstone for creating complex molecules.[1] This document will delve into the electronic properties of the substituted pyrrole ring, predict the regioselectivity of various electrophilic substitution reactions, and provide detailed experimental insights.

The Electronic Landscape of the Pyrrole Ring: A Foundation for Reactivity

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack.[2][3] This heightened reactivity, when compared to benzene, stems from the participation of the nitrogen's lone pair of electrons in the aromatic π-system, which increases the electron density of the ring carbons.[3] Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 position (α-position) because the resulting cationic intermediate (σ-complex) is stabilized by three resonance structures, whereas attack at the C3 position (β-position) yields a less stable intermediate with only two resonance contributors.[2]

In the case of 5-Methyl-1H-pyrrole-2-carboxylic acid, the directing effects of the two substituents, a methyl group (-CH₃) at C5 and a carboxylic acid group (-COOH) at C2, govern the outcome of electrophilic substitution.

  • The 5-Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an electron-donating group (EDG) through an inductive effect (+I).[4] This effect increases the electron density of the pyrrole ring, further activating it towards electrophilic attack. EDGs are typically ortho, para-directors.[4][5][6] In the context of the pyrrole ring, this means it directs incoming electrophiles to the positions adjacent (C4) and opposite to it.

  • The 2-Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating, meta-directing group in traditional aromatic systems due to its electron-withdrawing nature (-I and -M effects).[4][5][7] It withdraws electron density from the ring, making it less reactive towards electrophiles.[4]

The interplay of these two opposing electronic effects dictates the regioselectivity of electrophilic substitution on 5-Methyl-1H-pyrrole-2-carboxylic acid. The activating effect of the methyl group and the inherent high reactivity of the pyrrole ring generally overcome the deactivating effect of the carboxylic acid. The substitution is therefore directed to the available positions on the ring, C3 and C4. The strong activating and ortho, para-directing influence of the methyl group at C5 will preferentially direct the incoming electrophile to the C4 position.

Key Electrophilic Substitution Reactions and Mechanistic Considerations

The high reactivity of the pyrrole ring means that halogenation can often proceed without a Lewis acid catalyst.[3][8] For 5-Methyl-1H-pyrrole-2-carboxylic acid, chlorination using reagents like N-chlorosuccinimide (NCS) is a common method. The electrophilic chlorination is selective for the position adjacent to the electron-donating methyl group.[9]

Predicted Outcome: The primary product of monochlorination is expected to be 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid.

Caption: Halogenation of 5-Methyl-1H-pyrrole-2-carboxylic acid.

Direct nitration of pyrrole with strong acids like a mixture of nitric acid and sulfuric acid can lead to polymerization and decomposition.[3][8][10] Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), are therefore preferred.[10]

Predicted Outcome: Nitration is expected to occur at the C4 position, yielding 5-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid. The electron-withdrawing nitro group will further deactivate the ring, making subsequent nitration more difficult.

Experimental Protocol: Nitration

  • Reagent Preparation: Prepare acetyl nitrate by cautiously adding fuming nitric acid to acetic anhydride at a low temperature (e.g., -10 °C).

  • Reaction: Dissolve 5-Methyl-1H-pyrrole-2-carboxylic acid in a suitable solvent like acetic anhydride.

  • Slowly add the prepared acetyl nitrate solution to the pyrrole solution while maintaining a low temperature.

  • Work-up: After the reaction is complete, pour the mixture into ice water and extract the product with an organic solvent.

  • Purification: Purify the product by recrystallization or chromatography.

Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring.[11][12] While pyrrole itself can be acylated without a strong Lewis acid, the presence of the deactivating carboxylic acid group on 5-Methyl-1H-pyrrole-2-carboxylic acid may necessitate the use of a catalyst like aluminum chloride (AlCl₃).[11][12][13] However, strong Lewis acids can also lead to complexation with the pyrrole nitrogen and the carboxylic acid, potentially complicating the reaction.

Predicted Outcome: Acylation will likely occur at the C4 position, directed by the methyl group, to give 4-Acyl-5-methyl-1H-pyrrole-2-carboxylic acid.

ReagentCatalystExpected Product
Acetyl chlorideAlCl₃4-Acetyl-5-methyl-1H-pyrrole-2-carboxylic acid
Acetic anhydrideAlCl₃4-Acetyl-5-methyl-1H-pyrrole-2-carboxylic acid

The Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts acylation for introducing a formyl group (-CHO).[14][15] The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a weaker electrophile than those generated in Friedel-Crafts reactions.[14][16][17] This method is particularly well-suited for electron-rich heterocycles like pyrroles.[17][18][19]

Predicted Outcome: Formylation is anticipated to occur at the C4 position, yielding 4-Formyl-5-methyl-1H-pyrrole-2-carboxylic acid.

Vilsmeier_Haack_Workflow sub 5-Methyl-1H-pyrrole- 2-carboxylic acid intermediate Iminium Salt Intermediate sub->intermediate Electrophilic Attack reagent Vilsmeier Reagent (POCl₃, DMF) reagent->intermediate hydrolysis Aqueous Work-up intermediate->hydrolysis product 4-Formyl-5-methyl-1H- pyrrole-2-carboxylic acid hydrolysis->product Hydrolysis

Caption: Vilsmeier-Haack formylation workflow.

Potential Complicating Factors: Decarboxylation

A significant consideration in the electrophilic substitution reactions of pyrrole-2-carboxylic acids is the potential for decarboxylation, especially under acidic conditions.[20][21][22] Protonation of the pyrrole ring can facilitate the loss of carbon dioxide.[20][21][22][23] The reaction conditions for electrophilic substitutions must therefore be carefully chosen to minimize this side reaction. For instance, using milder reagents and avoiding high temperatures and strongly acidic environments can help preserve the carboxylic acid group.

Conclusion

The electrophilic substitution reactions of 5-Methyl-1H-pyrrole-2-carboxylic acid are primarily governed by the activating and directing effects of the C5-methyl group, leading to preferential substitution at the C4 position. The electron-withdrawing carboxylic acid at C2 deactivates the ring to some extent but does not override the powerful directing influence of the methyl group. Careful selection of reaction conditions is paramount to achieve high yields and regioselectivity while mitigating potential side reactions such as polymerization and decarboxylation. This understanding is critical for researchers and drug development professionals who utilize this versatile building block in the synthesis of novel organic materials and pharmaceuticals.

References

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Retrieved from [Link]

  • Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. Retrieved from [Link]

  • Pyrrole reaction. (n.d.). Retrieved from [Link]

  • Pyrrole: Electrophilic Substitution Reactions Lecture 1. (2020, December 21). YouTube. Retrieved from [Link]

  • 5-Methyl-Pyrrole-2-Carboxylic Acid: A Fundamental Component in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Pyrrole: Electrophilic Substitution Reactions Lecture 2. (2020, December 22). YouTube. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]

  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Pyrrole. (n.d.). MBB College. Retrieved from [Link]

  • methyl 5-phenyl-1H-pyrrole-2-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Pyrrole-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 5-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2. (n.d.). PubChem. Retrieved from [Link]

  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. (2024, September 23). Pearson. Retrieved from [Link]

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (n.d.). PMC - NIH. Retrieved from [Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021, March 30). PMC - NIH. Retrieved from [Link]

  • PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. (n.d.). Retrieved from [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2... (2009, August 26). PubMed. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrole decarboxylation. (n.d.). ChemTube3D. Retrieved from [Link]

  • Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). Retrieved from [Link]

  • Nitration of carboxylic acids and their derivatives. (n.d.). Google Patents.
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). YouTube. Retrieved from [Link]

  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. (n.d.). ResearchGate. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances. Retrieved from [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). Retrieved from [Link]

  • Nitration of pyrrole with sulfuric and nitric acids. (2015, April 22). Chemistry Stack Exchange. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Scale-Up Synthesis of 5-Methyl-1H-pyrrole-2-carboxylic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methyl-1H-pyrrole-2-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its structural mot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-pyrrole-2-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its structural motif is embedded in a wide array of pharmacologically active molecules and functional organic materials.[1] The inherent value of this compound necessitates robust and scalable synthetic routes to ensure a consistent and high-quality supply for research and development pipelines. This application note provides a comprehensive guide to the scale-up synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid, focusing on a field-proven two-step synthetic sequence. We will delve into the mechanistic underpinnings of the chosen reactions, present a detailed, step-by-step protocol, and address critical considerations for process optimization, safety, and quality control.

Synthetic Strategy: A Two-Step Approach to Scalability

The synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid is most effectively achieved on a larger scale through a two-step process:

  • Paal-Knorr Pyrrole Synthesis of the intermediate, ethyl 5-methyl-1H-pyrrole-2-carboxylate.

  • Saponification (Ester Hydrolysis) of the ethyl ester to yield the final carboxylic acid.

This strategy is advantageous for scale-up due to the generally high yields of each step and the commercial availability of the starting materials.[2][3]

Step 1: Paal-Knorr Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

The Paal-Knorr synthesis is a classic and reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[4] In this case, the reaction proceeds via the condensation of a suitable 1,4-dicarbonyl precursor with an amine.

Reaction Mechanism:

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups.[5] This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[5] Subsequent dehydration of this intermediate yields the aromatic pyrrole ring.[5][6] The cyclization step is typically the rate-determining step of the reaction.[6]

Step 2: Saponification of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions.

Reaction Mechanism:

The hydrolysis of an ester in the presence of a base, such as sodium hydroxide, is an irreversible process. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol. Acidification in a separate work-up step is then required to protonate the carboxylate and precipitate the final carboxylic acid product.[7][8]

Experimental Protocols

Part A: Scale-Up Synthesis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate (Paal-Knorr Reaction)

This protocol is adapted from established literature procedures for the Paal-Knorr synthesis and is designed for a laboratory scale-up.

Materials and Equipment:

  • 1,4-Dicarbonyl precursor (e.g., ethyl 2,5-dioxohexanoate)

  • Ammonium acetate or a primary amine

  • Glacial acetic acid

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for work-up

  • Rotary evaporator

Procedure:

  • To a round-bottom flask of appropriate size, add the 1,4-dicarbonyl precursor (1.0 equivalent).

  • Add glacial acetic acid as the solvent. The volume should be sufficient to ensure good stirring.

  • Add ammonium acetate (or the primary amine) in excess (typically 1.5-2.0 equivalents).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 5-methyl-1H-pyrrole-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Part B: Scale-Up Synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid (Saponification)

This protocol is based on a well-documented hydrolysis procedure.[9]

Materials and Equipment:

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate

  • Dioxane

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

  • 1N Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for work-up and filtration

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in a mixed solvent system of dioxane, water, and ethanol (a common ratio is 10:1:2 by volume).[9]

  • Add sodium hydroxide (typically 5 equivalents) to the solution.[9]

  • Heat the reaction mixture to reflux for approximately 3 hours, or until the reaction is complete as monitored by TLC.[9]

  • After completion, cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.[9]

  • Dissolve the resulting residue in water and extract with an organic solvent like dichloromethane to remove any unreacted starting material or non-polar impurities.[9]

  • Carefully acidify the aqueous phase to a pH of 1 with 1N hydrochloric acid. This will cause the 5-Methyl-1H-pyrrole-2-carboxylic acid to precipitate out of the solution.[9]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to a constant weight. The product can be used without further purification if the purity is sufficient.[9]

Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis from the benchtop to a pilot plant or manufacturing scale introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.

Parameter Paal-Knorr Synthesis Saponification Rationale and Scale-Up Considerations
Temperature Control RefluxRefluxMaintaining a consistent temperature is crucial for reaction kinetics and minimizing side reactions. On a larger scale, efficient heat transfer becomes critical. The exothermic nature of the initial mixing in the Paal-Knorr and the neutralization in the saponification work-up must be managed with appropriate cooling systems.
Reagent Addition N/A (batch)N/A (batch)For larger scale reactions, controlled addition of reagents may be necessary to manage exotherms.
Mixing Vigorous stirringVigorous stirringEfficient mixing is essential to ensure homogeneity and heat distribution, preventing localized overheating and potential side reactions. Inadequate mixing can lead to lower yields and inconsistent product quality.
Reaction Time Monitored by TLCMonitored by TLCReaction times may need to be adjusted at scale. In-process controls (IPCs) using techniques like HPLC are recommended for monitoring reaction completion on a larger scale.
Work-up and Isolation Extraction and NeutralizationPrecipitation and FiltrationThe efficiency of extractions and phase separations can be challenging on a large scale. The precipitation of the final product needs to be controlled to ensure a filterable and pure solid. The particle size of the precipitate can be influenced by the rate of acidification and the temperature.
Solvent Selection Acetic AcidDioxane/Ethanol/WaterSolvent choice impacts reaction performance, work-up, and environmental footprint. On a larger scale, solvent recovery and recycling are important economic and environmental considerations. The use of dioxane may be restricted in some industrial settings due to safety concerns.

Troubleshooting Common Issues:

  • Low Yield in Paal-Knorr Synthesis:

    • Incomplete reaction: Ensure sufficient reaction time and temperature.

    • Side reactions: The pH of the reaction is critical; strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[4]

    • Inefficient work-up: Ensure complete extraction of the product.

  • Low Yield in Saponification:

    • Incomplete hydrolysis: Use a sufficient excess of base and ensure adequate reaction time.

    • Product loss during work-up: Ensure the aqueous phase is sufficiently acidified to precipitate all of the carboxylic acid. Check the pH carefully. The product has some solubility in water, so minimizing the volume of water used is beneficial.

  • Product Purity Issues:

    • Impurities from starting materials: Use high-purity starting materials.

    • Side products: Optimize reaction conditions to minimize side reactions.

    • Incomplete hydrolysis: The presence of the starting ester in the final product. Increase reaction time or the amount of base.

    • Inefficient purification: If necessary, recrystallization of the final product can be performed to improve purity.

Quality Control and Analytical Methods

A robust quality control strategy is essential to ensure the identity, purity, and consistency of the final product.

Analytical Technique Purpose Expected Results for 5-Methyl-1H-pyrrole-2-carboxylic acid
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak corresponding to the product, with purity typically >97%.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of impuritiesSpectra consistent with the structure of 5-Methyl-1H-pyrrole-2-carboxylic acid. Characteristic peaks for the methyl group, pyrrole ring protons, and the carboxylic acid proton should be observed.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorptions for the N-H stretch of the pyrrole, the C=O stretch of the carboxylic acid, and the broad O-H stretch of the carboxylic acid.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the molecular weight of the product (125.13 g/mol ).[10]
Melting Point Purity assessmentA sharp melting point in the range of 137-138°C.[1]

Safety Considerations

Hazard Identification:

  • 5-Methyl-1H-pyrrole-2-carboxylic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

  • Pyrrole and its derivatives: Can be harmful if swallowed, inhaled, or absorbed through the skin. They can also be flammable.

  • Solvents (Dioxane, Ethanol, Acetic Acid): Flammable and may have specific health hazards. Dioxane is a suspected carcinogen.

  • Acids and Bases (HCl, NaOH): Corrosive and can cause severe burns.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

  • Work in a well-ventilated fume hood.

Handling and Disposal:

  • Handle all chemicals with care, avoiding contact with skin and eyes.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • A thorough risk assessment should be conducted before performing any chemical synthesis.

Visualizations

Experimental Workflow

G cluster_0 Part A: Paal-Knorr Synthesis cluster_1 Part B: Saponification A1 Charge 1,4-Dicarbonyl Precursor and Acetic Acid A2 Add Ammonium Acetate A1->A2 A3 Reflux Reaction Mixture A2->A3 A4 Reaction Monitoring (TLC) A3->A4 A5 Cool and Quench in Ice-Water A4->A5 A6 Extraction with Organic Solvent A5->A6 A7 Wash with NaHCO3 and Brine A6->A7 A8 Dry and Concentrate A7->A8 A9 Purification (Chromatography) A8->A9 A10 Ethyl 5-methyl-1H-pyrrole-2-carboxylate A9->A10 B1 Dissolve Ester in Dioxane/Ethanol/Water A10->B1 Intermediate B2 Add Sodium Hydroxide B1->B2 B3 Reflux Reaction Mixture B2->B3 B4 Reaction Monitoring (TLC) B3->B4 B5 Remove Organic Solvents B4->B5 B6 Dissolve in Water and Extract B5->B6 B7 Acidify Aqueous Phase (HCl) B6->B7 B8 Filter Precipitate B7->B8 B9 Wash with Cold Water and Dry B8->B9 B10 5-Methyl-1H-pyrrole-2-carboxylic acid B9->B10

Caption: Experimental workflow for the two-step synthesis.

Critical Parameters and Quality Attributes

G cluster_0 Critical Process Parameters cluster_1 Product Quality Attributes P1 Reaction Temperature Q1 Yield P1->Q1 Impacts rate and selectivity Q3 Impurity Profile P1->Q3 Affects side reactions P2 Reagent Stoichiometry P2->Q1 Drives reaction to completion P2->Q3 Excess can be an impurity P3 Reaction Time P3->Q1 Ensures completion P3->Q3 Can lead to degradation P4 pH of Work-up P4->Q1 Affects product isolation Q2 Purity P4->Q2 Ensures complete precipitation

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 5-Methyl-1H-pyrrole-2-carboxylic Acid for Biological Screening Libraries

Introduction: The Value of the Pyrrole Scaffold The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Specifically, 5-Methyl-1H-pyrrole-2-carboxylic acid is a versatile starting material, offering a stable aromatic core with reactive sites amenable to chemical modification.[2] Its derivatives have been investigated as promising anticancer agents, acting as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH).[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of 5-Methyl-1H-pyrrole-2-carboxylic acid. The focus is on creating libraries of amides and esters, two fundamental classes of compounds, to enable robust Structure-Activity Relationship (SAR) studies and enhance the potential for hit discovery in biological screening campaigns.

Rationale for Derivatization

The primary goal of derivatization is to systematically modify a core scaffold to explore chemical space and optimize biological activity and physicochemical properties. For 5-Methyl-1H-pyrrole-2-carboxylic acid, the carboxylic acid group is the principal handle for modification.

Key Objectives of Derivatization:

  • SAR Exploration: Introducing a diverse range of functionalities allows for the systematic probing of the target's binding pocket to identify key interactions that enhance potency and selectivity.

  • Modulation of Physicochemical Properties: Converting the polar carboxylic acid to less polar amides or esters can significantly impact solubility, lipophilicity (LogP), and cell permeability, which are critical for drug-likeness and bioavailability.

  • Vectorial Diversity: Amide and ester linkages provide vectors to append a vast array of commercially available amines and alcohols, enabling the rapid generation of large and diverse compound libraries.

The overall workflow for generating a screening library from the parent acid is a multi-step process that requires careful execution and validation at each stage.

G cluster_0 Synthesis & Purification cluster_1 Validation & Screening Start 5-Methyl-1H-pyrrole-2-carboxylic Acid Deriv Derivatization Strategy Selection Start->Deriv Amide Amide Coupling Deriv->Amide Amines Ester Esterification Deriv->Ester Alcohols Purify Purification (Chromatography/Recrystallization) Amide->Purify Ester->Purify QC Characterization & Purity Check (NMR, MS, HPLC) Purify->QC Screen Biological Screening QC->Screen SAR SAR Analysis Screen->SAR

Figure 1. General workflow for derivatization and screening.

Derivatization Strategies: Protocols and Insights

The carboxylic acid moiety of the starting material is readily activated for nucleophilic attack. The two most direct and widely used derivatization pathways are amide bond formation and esterification.

Strategy 1: Amide Coupling for Library Synthesis

Amide bond formation is arguably the most utilized reaction in medicinal chemistry.[3] It involves the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine. This method is exceptionally powerful for library synthesis due to the vast commercial availability of diverse primary and secondary amines.

Causality Behind Reagent Selection: The direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and generally inefficient. Therefore, "coupling reagents" are used to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate in situ.[3] Reagents like carbodiimides (e.g., EDC) and aminium/uronium salts (e.g., HATU) are preferred for their mild reaction conditions and high efficiency.[4] Additives like HOBt are often included to suppress side reactions and minimize racemization in chiral substrates.

The general reaction scheme is as follows:

Sources

Method

Advanced Protocol: 5-Methyl-1H-pyrrole-2-carboxylic Acid in Anticancer Agent Synthesis

Topic: 5-Methyl-1H-pyrrole-2-carboxylic acid in the synthesis of anticancer agents Content Type: Detailed Application Notes and Protocols[1][2] [1][2] Executive Summary & Strategic Rationale 5-Methyl-1H-pyrrole-2-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methyl-1H-pyrrole-2-carboxylic acid in the synthesis of anticancer agents Content Type: Detailed Application Notes and Protocols[1][2]

[1][2]

Executive Summary & Strategic Rationale

5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPC) represents a "privileged scaffold" in medicinal chemistry, distinct from its widely recognized isomer used in Sunitinib (2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid).[1][2] While the latter is famous for kinase inhibition, 5-MPC is increasingly critical in the design of DNA-binding polyamides and dual-target enzyme inhibitors (e.g., mPGES-1/sEH).[1][2]

Why 5-MPC?
  • Steric Tuning: The C5-methyl group introduces specific steric bulk that modulates the planarity of the pyrrole ring, influencing how the molecule fits into the DNA minor groove or enzyme active pockets.

  • Lipophilicity: The methyl group enhances cell membrane permeability compared to the unsubstituted pyrrole-2-carboxylic acid, a crucial factor for intracellular targets like nuclear DNA.[1][2]

  • Synthetic Versatility: The C2-carboxylic acid serves as a robust handle for amide coupling, allowing the rapid generation of diverse libraries via solid-phase or solution-phase chemistry.[1][2]

Core Synthesis: Preparation of the Active Building Block

Before deploying 5-MPC in complex anticancer agents, it is often necessary to generate the free acid from its stable ester precursor or activate it for coupling.[2]

Protocol A: Hydrolysis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Objective: To obtain high-purity 5-MPC suitable for peptide coupling.[1][2]

Reagents:

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate (Precursor)[1][2][3]

  • Sodium Hydroxide (NaOH), 2M aqueous solution[2]

  • Ethanol (EtOH), absolute[2]

  • Hydrochloric Acid (HCl), 1M aqueous solution[2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2.0 g (13.0 mmol) of ethyl 5-methyl-1H-pyrrole-2-carboxylate in 20 mL of Ethanol.

  • Saponification: Add 20 mL of 2M NaOH (40 mmol, ~3 equiv) dropwise.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) until the starting ester spot disappears.

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove ethanol under reduced pressure (rotary evaporator).[2]

    • Dilute the residue with 15 mL water.

    • Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove unreacted neutral organic impurities.[1][2]

  • Acidification & Isolation:

    • Cool the aqueous phase in an ice bath (0-4°C).

    • Slowly acidify with 1M HCl to pH 2.0. A white to off-white precipitate should form immediately.

    • Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum over

      
      .
      
  • Yield Check: Expected yield is >90% (approx. 1.5 g).

QC Checkpoint:

  • 1H NMR (DMSO-d6):

    
     12.1 (br s, 1H, COOH), 11.5 (br s, 1H, NH), 6.65 (t, 1H), 5.90 (t, 1H), 2.20 (s, 3H).[2]
    
  • Purity: >98% by HPLC (C18 column, Water/Acetonitrile gradient).

Application I: Synthesis of DNA Minor Groove Binders (Polyamides)[1][2][4][5]

Context: Pyrrole-imidazole polyamides are programmable small molecules that bind specific DNA sequences to repress oncogene transcription (e.g., KRAS, c-kit).[1][2] 5-MPC is used as a "capping" unit or internal monomer to recognize A/T rich sequences and enhance nuclear uptake.

Workflow Visualization: Solid-Phase Synthesis Cycle

The following diagram illustrates the iterative cycle used to incorporate pyrrole units into a polyamide chain.

SPS_Cycle Start Resin-Linker-Amine Deprotect 1. Deprotection (TFA/DCM) Start->Deprotect Wash1 2. Wash (DCM/DMF) Deprotect->Wash1 Activate 3. Activation (5-MPC + HBTU + DIEA) Wash1->Activate Couple 4. Coupling (60 min, DMF) Activate->Couple Wash2 5. Wash (DMF/DCM) Couple->Wash2 Check QC: Kaiser Test Wash2->Check Check->Deprotect Next Cycle (Blue) Cleave Cleavage from Resin (Dp/DMA, 55°C) Check->Cleave Sequence Complete End Purified Polyamide Cleave->End

Caption: Solid-Phase Synthesis (SPS) cycle for incorporating 5-Methyl-1H-pyrrole-2-carboxylic acid into DNA-binding polyamides.

Protocol B: Manual Solid-Phase Coupling

Reagents:

  • Boc-protected resin (e.g., Boc-

    
    -Ala-PAM resin)[1][2][4]
    
  • 5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPC)[1][2]

  • HBTU (Activator)[1][2]

  • DIEA (Base)[1][2]

  • DMF (Solvent)[1][2][4][5]

Procedure:

  • Activation: In a small vial, dissolve 5-MPC (4 equiv relative to resin loading), HBTU (3.8 equiv), and DIEA (8 equiv) in DMF (minimum volume to cover resin). Let stand for 5 minutes.

  • Coupling: Add the activated solution to the deprotected, neutralized resin. Shake at room temperature for 60 minutes.

  • Monitoring: Perform a Kaiser test.

    • Colorless beads: Complete coupling.

    • Blue beads: Incomplete. Repeat coupling.

  • Capping (Optional): If the 5-MPC is the final N-terminal cap, no Boc-protection is needed on the starting material.[1][2] If it is an internal monomer, use a Boc-protected derivative (requires prior synthesis).[1][2]

Application II: Dual mPGES-1/sEH Inhibitors

Context: Microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH) are key drivers of inflammation in the tumor microenvironment. 5-MPC amides have shown promise as dual inhibitors.[1][2]

Protocol C: Solution-Phase Amide Coupling

Objective: To synthesize a library of 5-methyl-pyrrole-2-carboxamides.

Reaction Scheme:


[1][2]

Step-by-Step Methodology:

  • Charge: To a solution of 5-MPC (1.0 equiv) in anhydrous DMF (0.1 M concentration), add HOBt (1.2 equiv) and EDC

    
    HCl (1.2 equiv).
    
  • Base Addition: Add DIEA (2.5 equiv) and stir at 0°C for 15 minutes to form the active ester.

  • Amine Addition: Add the target amine (e.g., an aromatic amine or benzyl amine derivative) (1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench & Work-up:

    • Pour into ice water.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash organic layer with 1M HCl, sat. NaHCO3, and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quantitative Data Summary

The following table summarizes the physicochemical properties and typical reaction metrics for 5-MPC derivatives.

ParameterValue / DescriptionRelevance to Anticancer Agents
Molecular Weight 125.13 g/mol Low MW allows efficient "fragment-based" drug design.[1][2]
LogP (Calc) ~1.2Moderate lipophilicity supports membrane permeability.[2]
pKa (Acid) ~4.5Standard carboxylic acid; requires activation for coupling.[2]
Coupling Yield (SPS) >98% per stepHigh efficiency essential for long polyamide chains.[2]
Coupling Yield (Soln) 75-90%Robust for generating diverse amide libraries.[1][2]
Major Impurity Decarboxylated pyrroleAvoid prolonged heating >100°C in acidic media.

Mechanism of Action: DNA Minor Groove Recognition

The 5-methyl group plays a structural role in the "hairpin" binding model of polyamides.[1]

DNA_Binding Drug Polyamide Ligand (Contains 5-MPC) Complex Drug-DNA Complex Drug->Complex Hydrogen Bonding Van der Waals DNA DNA Minor Groove (A/T Rich Region) DNA->Complex Shape Complementarity Effect Transcription Inhibition (e.g., c-kit repression) Complex->Effect Steric Blockade of Transcription Factors

Caption: Mechanism of action for 5-MPC containing polyamides binding to DNA.[1][2]

References

  • Synthesis of 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors. Source: National Institutes of Health (PMC).[2] URL:[Link][1][2]

  • Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis. Source: Current Protocols in Nucleic Acid Chemistry.[6][7] URL:[Link]

  • Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors. Source: Bioorganic Chemistry (via PubMed).[1][2] URL:[Link]

  • 1H-Pyrrole-2-carboxylic acid, 5-methyl- (Chemical Structure & Data). Source: NIST Chemistry WebBook. URL:[Link][1][2]

Sources

Application

5-Methyl-1H-pyrrole-2-carboxylic acid in the synthesis of anti-tuberculosis drugs

Application Note: 5-Methyl-1H-pyrrole-2-carboxylic Acid in the Synthesis of Anti-Tubercular MmpL3 Inhibitors Executive Summary The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has necessitated the exploration o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methyl-1H-pyrrole-2-carboxylic Acid in the Synthesis of Anti-Tubercular MmpL3 Inhibitors

Executive Summary

The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has necessitated the exploration of novel chemical scaffolds.[1] Pyrrole derivatives, specifically pyrrole-2-carboxamides , have emerged as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a critical transporter involved in the biosynthesis of the mycobacterial cell wall component, trehalose monomycolate (TMM).

This guide details the application of 5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPCA) as a foundational scaffold for synthesizing next-generation anti-TB agents. Unlike the classic 1,5-diarylpyrrole (e.g., BM212), the 5-methyl-2-carboxamide series offers a distinct Structure-Activity Relationship (SAR) profile, often improving metabolic stability while maintaining target affinity.

Chemical Context & Strategic Utility

5-Methyl-1H-pyrrole-2-carboxylic acid serves as the "warhead carrier" in the synthesis of MmpL3 inhibitors. Its structural rigidity and the presence of the 5-methyl group provide steric bulk that can influence the binding orientation within the MmpL3 proton-translocating channel.

PropertySpecificationRelevance to Synthesis
CAS Number 3530-83-4Unique Identifier for sourcing.
Molecular Weight 125.13 g/mol Low MW allows for the addition of complex R-groups (amines) without violating Lipinski's Rule of 5.
pKa (Acid) ~4.4Requires activation (HATU/SOCl₂) for efficient amidation.
Reactivity Nucleophilic C3/C4Susceptible to electrophilic aromatic substitution; care must be taken during acid activation to avoid side reactions.

Mechanism of Action: MmpL3 Inhibition

The target compounds synthesized from 5-MPCA function by binding to the MmpL3 transporter.[2] This blockade prevents the translocation of Trehalose Monomycolate (TMM) from the cytoplasm to the periplasmic space, halting cell wall construction and leading to mycobacterial cell death.

MmpL3_Pathway FAS_II FAS-II Pathway (Cytoplasm) MycolicAcid Mycolic Acids FAS_II->MycolicAcid TMM_Cyto TMM (Cytoplasmic) MycolicAcid->TMM_Cyto Esterification MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Cyto->MmpL3 Substrate TMM_Peri TMM (Periplasmic) MmpL3->TMM_Peri Translocation (BLOCKED) Inhibitor 5-Methylpyrrole-2-carboxamide (Drug) Inhibitor->MmpL3 Blocks Channel TDM Trehalose Dimycolate (Cell Wall) TMM_Peri->TDM Antigen 85 Complex CellDeath Cell Lysis / Death TMM_Peri->CellDeath Absence causes

Figure 1: The inhibition of MmpL3 by pyrrole-2-carboxamides disrupts the translocation of TMM, a precursor essential for the mycobacterial outer membrane.

Experimental Protocol: Library Synthesis

This protocol describes the high-efficiency coupling of 5-MPCA with various amines (R-NH₂) to generate a library of potential anti-TB candidates.

Phase A: Materials & Preparation
  • Starting Material: 5-Methyl-1H-pyrrole-2-carboxylic acid (>97% purity).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Atmosphere: Argon or Nitrogen.

Phase B: Synthesis Workflow (Step-by-Step)

1. Activation of the Carboxylic Acid

  • In a flame-dried Round Bottom Flask (RBF), dissolve 1.0 equiv (e.g., 125 mg) of 5-Methyl-1H-pyrrole-2-carboxylic acid in anhydrous DMF (5 mL).

  • Add 1.5 equiv of DIPEA. Stir at Room Temperature (RT) for 10 minutes.

  • Observation: The solution should remain clear.

  • Add 1.2 equiv of HATU.

  • Critical Check: The reaction mixture may turn slightly yellow, indicating the formation of the activated ester species. Stir for 30 minutes.

2. Amine Coupling

  • Add 1.1 equiv of the target amine (e.g., Adamantyl amine, 4-fluoroaniline, or substituted benzylamine).

  • Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.

  • Stir the reaction mixture at RT for 12–16 hours.

  • Monitoring: Monitor progress via TLC (System: 5% MeOH in DCM). The starting acid spot (low R_f) should disappear, and a new amide spot (higher R_f) should appear.

3. Work-up and Isolation

  • Dilute the reaction mixture with EtOAc (30 mL).

  • Wash sequentially with:

    • 1N HCl (2 x 15 mL) – Removes unreacted amine and DIPEA.

    • Sat. NaHCO₃ (2 x 15 mL) – Removes unreacted starting acid.

    • Brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification

  • Purify the crude residue using Flash Column Chromatography.

  • Gradient: Hexanes:EtOAc (Start 90:10 → End 60:40).

  • Yield Expectation: 75–90%.

Synthesis_Workflow Start 5-Methyl-1H-pyrrole-2-carboxylic acid (1.0 equiv) Activation Activation + HATU (1.2 equiv) + DIPEA (1.5 equiv) DMF, 30 min Start->Activation Coupling Amine Addition + R-NH2 (1.1 equiv) Stir 12-16h @ RT Activation->Coupling Workup Extraction (EtOAc) Wash: HCl -> NaHCO3 -> Brine Coupling->Workup Purification Flash Chromatography Hexanes:EtOAc Workup->Purification Product Target: 5-Methylpyrrole-2-carboxamide Purification->Product

Figure 2: Optimized synthetic workflow for HATU-mediated amidation of 5-MPCA.

Quality Control & Validation

To ensure the integrity of the synthesized library before biological screening, the following QC parameters must be met.

TestAcceptance CriteriaPurpose
1H NMR (DMSO-d₆) Distinct singlet at ~2.2 ppm (Methyl group). Pyrrole protons at ~5.8 and ~6.7 ppm. Amide -NH at >8.0 ppm.Confirms structure and lack of racemization (if chiral amines used).
LC-MS Single peak >95% UV purity. Mass [M+H]⁺ matches theoretical.Purity verification for biological assays.[1][3]
Appearance White to off-white solid.Colored impurities often indicate oxidation of the pyrrole ring.

Self-Validating Step:

  • The Acid Wash Test: During work-up, the 1N HCl wash is critical. If the product precipitates or an emulsion forms, it suggests the amide is highly lipophilic (common with adamantyl derivatives). In this case, switch to a diluted Citric Acid wash to prevent emulsion.

References

  • Poce, G., et al. (2013). "Improved Synthesis and Biological Evaluation of BM212 Analogues as Antitubercular Agents." Journal of Medicinal Chemistry. Link

  • Xu, Z., et al. (2017).[2] "MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212." mBio. Link

  • Li, W., et al. (2014). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry. Link

  • World Health Organization. (2020).[4] "Global Tuberculosis Report." Link

  • ChemicalBook. "5-Methyl-1H-pyrrole-2-carboxylic acid Product Properties." Link

Sources

Method

Advanced Utilization of 5-Methyl-1H-pyrrole-2-carboxylic Acid in Organic Electronics

Executive Summary 5-Methyl-1H-pyrrole-2-carboxylic acid (CAS: 3757-53-7) acts as a critical, shelf-stable "masked" precursor for 2-methylpyrrole—a volatile and oxidation-prone building block essential for organic electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1H-pyrrole-2-carboxylic acid (CAS: 3757-53-7) acts as a critical, shelf-stable "masked" precursor for 2-methylpyrrole—a volatile and oxidation-prone building block essential for organic electronics. Its primary utility lies in the synthesis of Boron-Dipyrromethene (BODIPY) dyes and Porphyrins , materials that dominate the active layers of Organic Photovoltaics (OPVs), Organic Light Emitting Diodes (OLEDs), and fluorescent sensors.

This guide details the strategic application of 5-Methyl-1H-pyrrole-2-carboxylic acid, focusing on in situ decarboxylation protocols that bypass the handling of unstable intermediates, ensuring high reproducibility and purity in semiconductor synthesis.

Strategic Rationale: The "Masked" Reagent Advantage

In organic electronics, purity dictates performance. While 2-methylpyrrole is the direct reactant for many conjugated systems, it suffers from rapid oxidative degradation and polymerization upon storage.

Why use the Carboxylic Acid derivative?

  • Oxidative Stability: The electron-withdrawing carboxyl group stabilizes the pyrrole ring, allowing long-term storage under ambient conditions.

  • Regiocontrol: The carboxyl group occupies the

    
    -position, protecting it until the precise moment of reaction. This prevents unwanted 
    
    
    
    -
    
    
    coupling or polymerization during handling.
  • In Situ Activation: The compound undergoes quantitative decarboxylation under acidic conditions (TFA/HCl) or thermal stress, releasing the reactive 2-methylpyrrole species directly into the reaction medium.

Core Application: Synthesis of Meso-Substituted BODIPY Dyes

BODIPY dyes derived from methylated pyrroles exhibit high quantum yields and sharp absorption profiles, making them ideal for light-harvesting arrays in OPVs.

Mechanistic Pathway

The synthesis relies on a Decarboxylative Condensation . The carboxylic acid is protonated and loses


 to generate the 

-free pyrrole, which immediately attacks the electrophilic aldehyde. This "generate-and-consume" strategy minimizes side reactions.

BODIPY_Synthesis Precursor 5-Methyl-1H-pyrrole- 2-carboxylic acid Activation Acid Catalysis (TFA, H+) Precursor->Activation Intermediate Reactive Species: 2-Methylpyrrole (In Situ) Activation->Intermediate -CO2 (Decarboxylation) Condensation Condensation w/ Ar-CHO Intermediate->Condensation DPM Dipyrromethane Condensation->DPM Oxidation Oxidation (DDQ/p-Chloranil) & Complexation (BF3) DPM->Oxidation Product Meso-Substituted BODIPY Dye Oxidation->Product

Figure 1: Decarboxylative synthesis pathway converting the stable acid precursor into a functional BODIPY dye.

Experimental Protocol: One-Pot Decarboxylation-Condensation

Objective: Synthesis of 1,3,5,7-tetramethyl-8-phenyl-BODIPY (a standard reference dye).

Reagents:

  • 5-Methyl-1H-pyrrole-2-carboxylic acid (2.2 equiv)

  • Benzaldehyde (1.0 equiv)

  • Trifluoroacetic acid (TFA) (Catalytic amount)[1][2]

  • p-Chloranil (1.0 equiv)

  • Triethylamine (TEA) (Excess)

  • 
     (Excess)[3]
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Decarboxylation & Condensation:

    • In a flame-dried round-bottom flask under

      
      , dissolve 5-Methyl-1H-pyrrole-2-carboxylic acid (2.2 mmol) in anhydrous DCM (100 mL).
      
    • Add Benzaldehyde (1.0 mmol).

    • Add TFA (2-3 drops). Note: The acidity catalyzes the decarboxylation at the C2 position.[4] Evolution of gas (

      
      ) may be observed.
      
    • Stir at room temperature for 3–12 hours. Monitor via TLC for the disappearance of the aldehyde and the formation of the dipyrromethane (often a mobile, faint spot).

    • Critical Checkpoint: If reaction is sluggish, mild heating (40°C) can accelerate decarboxylation, but avoid refluxing too vigorously to prevent oligomerization.

  • Oxidation:

    • Add p-Chloranil (1.0 mmol) directly to the reaction mixture.

    • Stir for 30–60 minutes. The solution will turn dark red/brown, indicating the formation of the dipyrromethene.

  • Complexation:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add TEA (6.0 mmol) slowly (exothermic). Stir for 15 minutes.

    • Add

      
       (9.0 mmol) dropwise over 10 minutes.
      
    • Remove ice bath and stir at room temperature for 2 hours.

  • Purification:

    • Wash with water (

      
       mL) and brine.
      
    • Dry organic layer over

      
       and concentrate.
      
    • Purify via column chromatography (Silica gel, Hexane/DCM gradient). The BODIPY dye typically elutes as a highly fluorescent orange/red band.

Application 2: Porphyrin Donors for Organic Photovoltaics (OPVs)

Porphyrins synthesized from 5-methylpyrrole derivatives are used as electron donors in bulk heterojunction solar cells due to their strong Soret and Q-band absorption.

Key Difference in Protocol: Unlike BODIPY synthesis, porphyrin synthesis often requires a two-step approach where the dipyrromethane is isolated first to ensure symmetry in the final macrocycle.

Data: Impact of Methyl Substitution on OPV Performance The 5-methyl group in the precursor becomes a


-substituent in the final porphyrin (after ring fusion logic), or a meso-substituent depending on the condensation partner. In standard tetraphenylporphyrin (TPP) derivatives, methyl groups improve solubility and prevent excessive 

-

stacking aggregation, which traps charges.
ParameterUnsubstituted PorphyrinMethyl-Substituted Porphyrin (from 5-Me-Pyrrole)Impact
Solubility (CHCl3) < 5 mg/mL> 20 mg/mLEnhanced processability for spin-coating.
Film Morphology Large aggregatesNanoscale phase separationImproved exciton diffusion efficiency.
PCE (Efficiency) Baseline (Ref)+15-25% (Relative)Reduced recombination losses.

Technical Deep Dive: The Decarboxylation Mechanism

Understanding the mechanism is vital for troubleshooting. The decarboxylation of pyrrole-2-carboxylic acid is acid-catalyzed and involves protonation at the C2 ring position (ipso-protonation).

  • Protonation:

    
     attacks the C2 position (the carbon holding the COOH group).
    
  • Intermediate: A non-aromatic tetrahedral intermediate is formed.

  • Elimination: The bond to the carboxyl group breaks, releasing

    
     and regenerating the aromaticity of the pyrrole ring (now protonated or neutral depending on pH).
    

Troubleshooting Table:

ObservationProbable CauseCorrective Action
No Reaction / Starting Material Remains Insufficient AcidityIncrease TFA concentration or switch to stronger acid catalyst (e.g., p-TsOH).
Low Yield / Tarry Products Oxidative PolymerizationEnsure strict

atmosphere; exclude light during the dipyrromethane formation step.
Incomplete Decarboxylation Temperature too lowGently heat the reaction (40-50°C) to drive off

.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).[5] 5-Methyl-Pyrrole-2-Carboxylic Acid: A Fundamental Component in Modern Organic Synthesis. Retrieved from [Link]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[4][6] Journal of the American Chemical Society, 131(33), 11674-11675.[4] Retrieved from [Link]

  • Li, G., et al. (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. Frontiers in Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Strategic Protection of 5-Methyl-1H-pyrrole-2-carboxylic Acid in Organic Synthesis

Introduction: Navigating the Synthetic Challenges of a Bifunctional Pyrrole 5-Methyl-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, fea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Bifunctional Pyrrole

5-Methyl-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive pyrrole N-H and a carboxylic acid, presents a common yet critical challenge for synthetic chemists: how to selectively functionalize one group while the other remains unaltered. Unwanted side reactions, such as N-acylation or esterification when the other functionality is the target, can lead to complex product mixtures, reduced yields, and arduous purification processes. This guide provides a detailed overview of protecting group strategies tailored for 5-Methyl-1H-pyrrole-2-carboxylic acid, enabling researchers to navigate its synthetic transformations with precision and efficiency. We will delve into the rationale behind selecting appropriate protecting groups, provide step-by-step protocols for their installation and removal, and present orthogonal strategies for the selective deprotection of either the pyrrole nitrogen or the carboxylic acid.

The Strategic Imperative: Why Protect Functional Groups?

In multi-step organic synthesis, protecting groups act as temporary masks for reactive functional groups.[1] This strategy is essential to prevent undesired reactions and to direct the chemical transformation to the desired site of the molecule. For 5-Methyl-1H-pyrrole-2-carboxylic acid, the nucleophilic pyrrole nitrogen can interfere with reactions targeting the carboxylic acid, and the acidic proton of the carboxylic acid can complicate base-mediated reactions at other positions of the pyrrole ring. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield without affecting other functional groups.[1]

Protecting the Pyrrole Nitrogen: A Tale of Two Strategies

The choice of a protecting group for the pyrrole nitrogen is dictated by the downstream reaction conditions. Here, we focus on two widely employed and mechanistically distinct protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile/reductively-cleavable p-toluenesulfonyl (tosyl) group.

The Versatile Boc Group: Acid-Sensitive Protection

The tert-butoxycarbonyl (Boc) group is a popular choice for protecting amines and heterocyclic N-H bonds due to its general stability towards a wide range of non-acidic reagents and its facile removal under acidic conditions.[2]

This protocol details the installation of the Boc group onto the pyrrole nitrogen.

Materials:

  • 5-Methyl-1H-pyrrole-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-Methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-5-methyl-1H-pyrrole-2-carboxylic acid.

Causality Behind Experimental Choices:

  • Sodium bicarbonate: Acts as a base to deprotonate the carboxylic acid, forming the more water-soluble carboxylate salt, and to neutralize the acidic byproducts of the reaction.

  • THF/Water solvent system: Ensures the solubility of both the starting material and the reagents.

  • Excess (Boc)₂O: Drives the reaction to completion.

  • Acidification: Protonates the carboxylate to allow for extraction of the product into an organic solvent.

A mild and efficient method for the removal of the N-Boc group involves the use of oxalyl chloride in methanol.[1][3] This method is particularly useful when other acid-sensitive groups are present in the molecule.

Materials:

  • N-Boc protected 5-Methyl-1H-pyrrole-2-carboxylic acid derivative

  • Methanol (MeOH)

  • Oxalyl chloride ((COCl)₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected pyrrole derivative (1.0 eq) in methanol.

  • Add oxalyl chloride (3.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected pyrrole.

Causality Behind Experimental Choices:

  • Oxalyl chloride in methanol: In situ, this mixture generates methyl oxalate and HCl, which is the active species for the mild cleavage of the Boc group. This avoids the use of stronger, less selective acids like trifluoroacetic acid (TFA).

The Robust Tosyl Group: Stability and Orthogonality

The p-toluenesulfonyl (tosyl or Ts) group is an electron-withdrawing group that can decrease the electron density of the pyrrole ring, thereby increasing its stability towards certain reagents.[4] It is stable to acidic conditions and is typically removed using strong bases or reductive conditions, providing an orthogonal protection strategy to the acid-labile Boc group.[5]

Due to the reactivity of the carboxylic acid with the tosylation reagents, it is advisable to first protect the carboxylic acid as an ester.

Materials:

  • Methyl 5-methyl-1H-pyrrole-2-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of methyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 5-methyl-1-tosyl-1H-pyrrole-2-carboxylate.

Causality Behind Experimental Choices:

  • Sodium hydride: A strong base that deprotonates the pyrrole nitrogen to form the nucleophilic pyrrolide anion.

  • Anhydrous conditions: Sodium hydride reacts violently with water.

  • Quenching with NH₄Cl: Safely neutralizes any unreacted sodium hydride.

The N-Tosyl group can be cleaved under basic conditions.

Materials:

  • N-Tosyl protected 5-Methyl-1H-pyrrole-2-carboxylic acid derivative

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Tosyl protected pyrrole derivative in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 5-10 equivalents).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected pyrrole.

Protecting the Carboxylic Acid: Esterification Strategies

The most common strategy for protecting a carboxylic acid is to convert it to an ester.[6] The choice of ester depends on the desired deprotection conditions.

Protocol 5: Methyl Esterification

Methyl esters are stable to a wide range of reaction conditions and are typically cleaved by hydrolysis with aqueous base or acid.[6]

Materials:

  • 5-Methyl-1H-pyrrole-2-carboxylic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 5-Methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl 5-methyl-1H-pyrrole-2-carboxylate.

Causality Behind Experimental Choices:

  • Sulfuric acid: A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Protocol 6: tert-Butyl Esterification

tert-Butyl esters are readily cleaved under acidic conditions, providing an orthogonal strategy to base-labile protecting groups.

Materials:

  • 5-Methyl-1H-pyrrole-2-carboxylic acid

  • tert-Butyl 2,2,2-trichloroacetimidate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-Methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) and tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C and add a catalytic amount of boron trifluoride diethyl etherate.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford tert-butyl 5-methyl-1H-pyrrole-2-carboxylate.

Orthogonal Protecting Group Strategies: The Key to Selective Synthesis

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of another.[7] This is particularly valuable for molecules like 5-Methyl-1H-pyrrole-2-carboxylic acid, where sequential modifications of the nitrogen and the carboxylic acid are often required.

Strategy 1: N-Boc and Methyl Ester

This combination allows for the selective deprotection of the N-Boc group under acidic conditions, leaving the methyl ester intact. The methyl ester can then be hydrolyzed under basic conditions.

Strategy 2: N-Tosyl and tert-Butyl Ester

This orthogonal pair allows for the selective removal of the tert-butyl ester under acidic conditions, while the N-tosyl group remains. The N-tosyl group can subsequently be removed under basic or reductive conditions.

Data Summary: A Comparative Overview

Protection StepProtecting GroupReagentsTypical YieldDeprotection Conditions
N-Protection Boc(Boc)₂O, NaHCO₃, THF/H₂O85-95%Acidic (e.g., TFA, HCl, Oxalyl Chloride/MeOH)
TosylTsCl, NaH, THF70-85%Basic (e.g., NaOH, reflux) or Reductive
COOH-Protection Methyl EsterMeOH, H₂SO₄ (cat.)90-98%Basic (e.g., LiOH, NaOH) or Acidic Hydrolysis
tert-Butyl Estert-Bu-trichloroacetimidate, BF₃·OEt₂75-90%Acidic (e.g., TFA, HCl)

Experimental Workflows: Visualizing the Strategies

N-Protection Workflow

N_Protection_Workflow start 5-Methyl-1H-pyrrole- 2-carboxylic acid N_Boc N-Boc Protection ((Boc)2O, Base) start->N_Boc N_Tosyl N-Tosyl Protection (TsCl, Base) (Requires COOH protection first) start->N_Tosyl Boc_Protected N-Boc Protected Pyrrole N_Boc->Boc_Protected Tosyl_Protected N-Tosyl Protected Pyrrole N_Tosyl->Tosyl_Protected

Caption: Workflow for N-protection of 5-Methyl-1H-pyrrole-2-carboxylic acid.

Orthogonal Strategy Decision Tree

Orthogonal_Strategy start Desired First Deprotection? N_deprotection N-Deprotection First start->N_deprotection Acidic COOH_deprotection COOH-Deprotection First start->COOH_deprotection Acidic strategy1 Strategy 1: N-Boc COOH-Methyl Ester N_deprotection->strategy1 strategy2 Strategy 2: N-Tosyl COOH-tert-Butyl Ester COOH_deprotection->strategy2

Caption: Decision tree for selecting an orthogonal protecting group strategy.

Conclusion

The successful synthesis of complex molecules derived from 5-Methyl-1H-pyrrole-2-carboxylic acid hinges on the judicious selection and application of protecting groups. By understanding the stability and reactivity of common protecting groups such as Boc, tosyl, methyl esters, and tert-butyl esters, and by employing orthogonal strategies, researchers can unlock the full synthetic potential of this versatile building block. The protocols and strategies outlined in this guide provide a robust framework for the efficient and selective manipulation of 5-Methyl-1H-pyrrole-2-carboxylic acid, paving the way for the discovery and development of new chemical entities.

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4949-4954. Available from: [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23843-23849. Available from: [Link]

  • Donohoe, T. J., et al. (2007). Formation of N-Boc pyrrole 2,5-methyl diester, a key intermediate in the Donohoe synthesis of 1-epiaustraline and hyacinthacine A1. Nature Protocols, 2(5), 1149-1155. Available from: [Link]

  • Various Authors. (2007). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. ResearchGate.
  • Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61-83. Available from: [Link]

  • Hu, Y., et al. (2018). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 140(40), 13051-13059. Available from: [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available from: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available from: [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • ResearchGate. Pyrrole Protection. Available from: [Link]

  • Google Patents. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • ResearchGate. A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • Supporting Information. Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of. Available from: [Link]

  • Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]

  • The Journal of Organic Chemistry. Hydrolysis of tosyl esters initiated by an electron transfer from photoexcited electron-rich aromatic compounds. Available from: [Link]

  • Taylor & Francis Online. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available from: [Link]

  • Protecting Groups in Organic Synthesis. 6.3 Methyl Esters and Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • National Institutes of Health. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Available from: [Link]

  • ResearchGate. Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. Available from: [Link]

  • PubChem. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing 5-Methyl-1H-pyrrole-2-carboxylic acid synthesis yield

Technical Support Center: Organic Synthesis Division Ticket #5M-PYR-2024: Yield Optimization for 5-Methyl-1H-pyrrole-2-carboxylic acid Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Group Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket #5M-PYR-2024: Yield Optimization for 5-Methyl-1H-pyrrole-2-carboxylic acid Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Group

Executive Summary: The "Decarboxylation Trap"

You are likely encountering yield losses not during the formation of the pyrrole ring, but during the isolation of the free acid. 5-Methyl-1H-pyrrole-2-carboxylic acid is notoriously unstable compared to its ester counterparts.

The electron-rich pyrrole ring facilitates ipso-protonation at the C2 position, creating a leaving group potential for the carboxyl moiety.[1] In acidic aqueous media (pH < 3), this leads to rapid decarboxylation to form 2-methylpyrrole, which immediately polymerizes into "pyrrole red" or black tar.

This guide prioritizes the Hydrolysis and Isolation workflow, as this is the primary failure point for yield. We also provide the optimized Knorr Synthesis for the ester precursor.

Module 1: Synthesis of the Precursor (Ethyl Ester)

If you cannot source Ethyl 5-methyl-1H-pyrrole-2-carboxylate commercially, use the Modified Knorr Pyrrole Synthesis . This route avoids the regioselectivity issues common in Hantzsch syntheses.

Reaction Scheme
  • Nitrosation: Ethyl acetoacetate

    
     Ethyl 
    
    
    
    -oximinoacetoacetate.
  • Condensation: Ethyl

    
    -oximinoacetoacetate + 3-Ketobutyraldehyde diethyl acetal 
    
    
    
    Ethyl 5-methylpyrrole-2-carboxylate.
Optimized Protocol
StepReagentConditionsCritical Note
1. Nitrosation Ethyl Acetoacetate (1.0 eq) NaNO₂ (1.1 eq) AcOH (glacial)0–5°C, 3 hrsMaintain temp < 10°C to prevent decomposition of the nitrous acid intermediate.
2. Reduction Zinc Dust (3.0 eq)Added in portionsThe exotherm is significant. Control addition to keep solvent refluxing gently, not violently.
3. Condensation 3-Ketobutyraldehyde diethyl acetal (1.0 eq)Reflux, 2 hrsThe acetal protects the aldehyde until acid hydrolysis occurs in situ.
4. Workup H₂O / EthanolPour into ice waterThe product precipitates. Recrystallize from ethanol/water.

Yield Expectation: 60–70% (Ester Step).

Module 2: Hydrolysis & Isolation (The Critical Step)

Objective: Convert the ester to the free acid without triggering decarboxylation. Standard Failure Mode: Acidifying the aqueous layer to pH 1 at room temperature or higher.

Reagents
  • Substrate: Ethyl 5-methyl-1H-pyrrole-2-carboxylate.[2]

  • Base: NaOH (5.0 eq) or LiOH (4.0 eq).

  • Solvent System: Dioxane : Water : Ethanol (10 : 1 : 2).[2]

Step-by-Step Protocol
  • Saponification:

    • Dissolve ester in the solvent system.[2]

    • Add NaOH.[2][3][4]

    • Reflux for 3 hours.

    • Checkpoint: TLC (DCM:MeOH 95:5) should show complete consumption of the non-polar ester spot.

  • Solvent Removal (Gentle):

    • Remove organic solvents (Dioxane/Ethanol) under reduced pressure.[2] Do not exceed 40°C bath temperature.

    • Result: You are left with the sodium salt of the pyrrole in a minimal aqueous volume.

  • The "Cold-Crash" Acidification (CRITICAL):

    • Dilute the residue with ice-cold water (approx. 10 mL per gram of starting material).

    • Place the flask in an ice/salt bath (-5°C) .

    • Overlay the aqueous phase with Dichloromethane (DCM) .[2]

    • Add 1N HCl dropwise with vigorous stirring.

    • Stop acidification immediately when pH reaches 3.0–3.5.

      • Why? Going to pH 1 accelerates decarboxylation by orders of magnitude [1].

    • Extract immediately into the DCM layer.

  • Isolation:

    • Separate the organic layer.[2][5]

    • Dry over Na₂SO₄ (Sodium Sulfate) – Avoid MgSO₄ as it is slightly acidic.

    • Concentrate in vacuo at < 30°C .

    • Storage: Store under Nitrogen at -20°C. Use immediately for the next step if possible.

Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition between stable isolation and polymerization.

PyrroleOptimization Ester Ethyl 5-methylpyrrole-2-carboxylate Salt Pyrrole-2-carboxylate Salt (Stable) Ester->Salt NaOH, Reflux (Safe Step) Acid 5-Methylpyrrole-2-carboxylic Acid Salt->Acid Acidification (pH 3-4) < 0°C Decarb 2-Methylpyrrole (Transient) Salt->Decarb Acidification (pH < 2) > 25°C Acid->Decarb Heat / Time / Acid Tar Polymerized 'Black Tar' Decarb->Tar Rapid Polymerization

Figure 1: The "Decarboxylation Trap" pathway. Note that the transition from Acid to Decarboxylated species is accelerated by heat and low pH.

Troubleshooting & FAQs

Q1: My reaction mixture turned black upon adding HCl. What happened? A: You triggered the "pyrrole red" polymerization. This occurs when the acid concentration is too high locally.

  • Fix: Use a biphasic acidification (Water/DCM). The moment the free acid forms, it extracts into the DCM, protecting it from the aqueous protons.

Q2: Can I use the crude acid for the next step (e.g., coupling)? A: Yes, and you should. Do not attempt to recrystallize the acid unless absolutely necessary. If you are doing an amide coupling, consider generating the acid in situ or using the sodium salt directly with a coupling agent like HATU/HCl.

Q3: My yield is >100% and the solid is wet/sticky. A: The acid retains water and solvents tenaciously. However, do not heat dry .

  • Fix: Dissolve in DCM, dry thoroughly with Na₂SO₄, and evaporate with a high-vacuum pump at room temperature.

Q4: Is there a safer alternative to the Knorr synthesis for the ester? A: Yes. If you have access to 5-methyl-2-furoic acid , you can perform a ring transformation using ammonia under pressure (120°C). This is often cleaner but requires an autoclave.

References

  • Mundle, S. O., & Kluger, R. (2009).[1] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[1] Journal of the American Chemical Society, 131(33), 11674–11675.[1]

  • Curran, T. P., & Keaney, M. T. (1996).[2] Synthesis of a 5-methylpyrrole-2-carboxylate via a modified Knorr synthesis. The Journal of Organic Chemistry, 61(25), 9068–9069.[2]

  • ChemicalBook. (2025).[2] 5-Methyl-1H-pyrrole-2-carboxylic acid Properties and Synthesis.

  • Organic Syntheses. (1947). Ethyl Pyrrole-2-carboxylate (General Knorr Conditions). Organic Syntheses, Coll.[5] Vol. 3, p.413.

Sources

Optimization

Technical Support Center: Synthesis of Pyrrole-2-Carboxylic Acid

Welcome to the technical support center for the synthesis of pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and workup of pyrrole-2-carboxylic acid. Each entry details potential causes and provides actionable solutions.

Issue 1: Low or No Yield of Pyrrole-2-Carboxylic Acid

Question: I performed the synthesis, but my final yield is significantly lower than expected, or I isolated no product at all. What could have gone wrong?

Answer:

Low or nonexistent yield is a common but multifaceted problem. The cause often lies in one of three areas: the synthetic route chosen, reaction conditions, or product instability during workup.

Potential Causes & Solutions:

  • Sub-optimal Synthetic Route: The choice of synthesis is critical. Classical named reactions like the Paal-Knorr or Hantzsch syntheses are versatile for substituted pyrroles but may not be optimal for this specific, unsubstituted target.[1][2]

    • Recommendation: For a reliable synthesis, consider routes starting from readily available bio-based feedstocks. The pyrolysis of ammonium mucate (derived from D-galactose or mucic acid) is a well-established method.[3] Another promising, high-yield approach is the reaction of D-glucosamine with pyruvic acid, which can achieve yields up to 50% under optimized conditions.[4][5]

  • Incorrect Reaction Conditions:

    • Temperature: In the synthesis from mucic acid, the pyrolysis step is temperature-sensitive. Insufficient heat will lead to incomplete reaction, while excessive heat can cause decomposition of the product.[3]

    • pH Control (Paal-Knorr): If using a Paal-Knorr type synthesis with a 1,4-dicarbonyl precursor, the pH is crucial. Strongly acidic conditions (pH < 3) will favor the formation of a furan byproduct over the desired pyrrole.[6] The reaction should be run under neutral or weakly acidic conditions.

  • Product Loss During Workup (Decarboxylation): Pyrrole-2-carboxylic acid is notoriously prone to decarboxylation (loss of CO₂) to form pyrrole, especially in the presence of strong acids.[7][8] This is one of the most significant side reactions. If your workup involves an acidic wash or purification under acidic conditions, you may be inadvertently destroying your product.

    • Recommendation: Maintain a neutral or slightly basic pH during extraction and workup. Avoid strong acids entirely after the initial synthesis is complete. For more details, see Issue 2 below.

Troubleshooting Workflow: Diagnosing Low Yield

G start Low or No Yield Observed check_route Was the synthetic route appropriate? (e.g., Mucic Acid, Glucosamine) start->check_route check_conditions Were reaction conditions optimal? (Temp, pH, Time) check_route->check_conditions Yes solution_route Action: Consider alternative synthesis. (e.g., from bio-based feedstocks) check_route->solution_route No check_workup Was the workup performed under non-acidic conditions? check_conditions->check_workup Yes solution_conditions Action: Optimize reaction parameters. Monitor temperature and pH closely. check_conditions->solution_conditions No solution_workup Action: Modify workup to avoid acid. See Issue 2 on Decarboxylation. check_workup->solution_workup No end_node Yield Improved check_workup->end_node Yes solution_route->end_node solution_conditions->end_node solution_workup->end_node

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Product is Contaminated with Pyrrole (Decarboxylation)

Question: My NMR/GC-MS analysis shows a significant amount of pyrrole in my final product. How can I prevent this?

Answer:

The presence of pyrrole is a classic sign of decarboxylation. This reaction is catalyzed by acid and involves the protonation of the pyrrole ring, which facilitates the loss of the carboxyl group as CO₂.[7][9] The reaction rate increases dramatically as the pH drops below 3.[8]

Mechanism of Acid-Catalyzed Decarboxylation:

The mechanism proceeds via an associative pathway where a water molecule adds to the carboxyl group of the protonated reactant.[7][10]

  • Protonation: The pyrrole ring is protonated at the C2 position in a strongly acidic solution.

  • Nucleophilic Attack: A water molecule attacks the carbonyl carbon of the carboxylic acid group.

  • C-C Bond Cleavage: The tetrahedral intermediate collapses, leading to C-C bond cleavage and the formation of pyrrole and protonated carbonic acid.

  • Dissociation: The protonated carbonic acid rapidly dissociates into H₃O⁺ and CO₂.[9]

Decarboxylation Mechanism Diagram

Caption: Mechanism of acid-catalyzed decarboxylation.

Preventative Measures:

  • Avoid Acidic Workup: Do not use acidic solutions (e.g., HCl washes) to neutralize your reaction mixture or during extractions. Use a saturated sodium bicarbonate solution or other mild base instead.

  • Control pH During Purification: If performing chromatography, ensure the silica gel is neutralized or use a mobile phase buffered to a neutral pH.

  • Temperature Control: While acid is the primary catalyst, heat can accelerate the decarboxylation process. Perform purifications at the lowest practical temperature.

Issue 3: Product is Dark/Colored After Purification

Question: My final product is a brown or black solid instead of the expected white solid. What causes this discoloration and how can I fix it?

Answer:

Pyrrole and its derivatives are susceptible to oxidation and polymerization, which often results in colored impurities.

Potential Causes & Solutions:

  • Oxidation: The pyrrole ring is electron-rich and can be easily oxidized by atmospheric oxygen, especially when heated or exposed to light.[11]

    • Recommendation: Perform distillation and other purification steps under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a sealed container under inert gas and protect it from light.[12]

  • Polymerization: Acidic conditions can not only cause decarboxylation but also catalyze the polymerization of the pyrrole ring, leading to dark, insoluble materials.

    • Recommendation: As with preventing decarboxylation, strict avoidance of acidic conditions is key.[13]

  • Residual Impurities: If starting from mucic acid, incomplete pyrolysis can leave colored precursors in the crude product.[3]

    • Recommendation: Ensure the pyrolysis reaction goes to completion. The crude product can be purified by recrystallization or careful vacuum distillation to remove non-volatile colored impurities.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is the best for preparing pyrrole-2-carboxylic acid?

A1: The "best" route depends on your specific needs regarding scale, available starting materials, and desired purity. Here is a comparison of common methods:

Synthetic RouteStarting MaterialsTypical YieldProsCons & Common Side Reactions
Pyrolysis of Ammonium Mucate Mucic Acid (from D-galactose), Ammonia~35%[3]Inexpensive, well-established.Requires high temperatures; potential for colored byproducts.[3]
From D-Glucosamine D-Glucosamine, Pyruvic Acid~50%[4][5]High yield, bio-based materials, milder conditions.Newer method, may require more optimization.
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, AmmoniaVariableVersatile for many pyrroles.Precursor can be hard to synthesize; risk of furan formation.[2][6]
Hantzsch Synthesis β-ketoester, α-haloketone, AmmoniaModerateGood for highly substituted pyrroles.Can be low-yielding; risk of Feist–Benary furan synthesis.[1][14]
Carboxylation of Pyrrole Pyrrole, CO₂VariableDirect functionalization.Requires specific catalysts (e.g., enzymatic) or reagents.[15]

Q2: My crude product is contaminated with pyrrolidine. How do I remove it?

A2: Pyrrolidine is a common impurity in pyrrole synthesis. Due to its basicity, it can be effectively removed by converting it into a non-volatile salt.

  • Procedure: A validated method involves treating the crude pyrrole mixture with a dilute mineral acid (e.g., 10-20% sulfuric acid) or a carboxylic acid (e.g., formic acid).[16][17] The more basic pyrrolidine forms a salt and remains in the aqueous or high-boiling residue, while the much less basic pyrrole-2-carboxylic acid can be separated by vacuum distillation.[13][16] This method can reduce pyrrolidine content to below 0.3%.

Purification Workflow: Removing Pyrrolidine

G start Crude Product (contains Pyrrolidine) acid_treat Treat with dilute acid (e.g., H₂SO₄ or Formic Acid) start->acid_treat phase_sep Pyrrolidine forms a non-volatile salt acid_treat->phase_sep distill Vacuum Distill the Mixture phase_sep->distill product Pure Pyrrole-2-Carboxylic Acid (Distillate) distill->product residue Pyrrolidine Salt (Residue) distill->residue

Caption: Workflow for the purification of crude pyrrole-2-carboxylic acid.

Q3: How should I store the final, purified pyrrole-2-carboxylic acid?

A3: Proper storage is crucial to maintain the purity of your compound. Pyrrole-2-carboxylic acid should be stored in a tightly sealed container to protect it from moisture and air.[12] For long-term storage, keep it in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen) at -20°C.[18]

Experimental Protocols

Protocol 1: Synthesis from Ammonium Mucate

This protocol is adapted from established procedures for the pyrolysis of ammonium mucate.[3]

  • Preparation of Ammonium Mucate:

    • Suspend mucic acid (1 equivalent) in water.

    • Slowly add ammonium hydroxide solution until the mucic acid is fully dissolved and the solution is neutral to slightly basic.

    • Evaporate the water under reduced pressure to obtain ammonium mucate as a solid. Dry thoroughly.

  • Pyrolysis:

    • Mix the dry ammonium mucate with 2-3 times its weight of glycerol in a distillation flask. Glycerol acts as a heat transfer agent.

    • Heat the mixture in a sand bath to 200-220°C. The mixture will bubble as CO₂ and water are evolved.

    • The product, pyrrole-2-carboxylic acid, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.

  • Isolation:

    • The product will crystallize in the receiving flask.

    • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from hot water or by vacuum sublimation.

Protocol 2: Purification of Crude Product via Acid Treatment

This protocol is based on patented methods for removing basic impurities like pyrrolidine.[16][17]

  • Acid Wash:

    • Dissolve the crude pyrrole-2-carboxylic acid in a suitable organic solvent in which the pyrrolidine salt is not soluble.

    • Add an aqueous solution of 10-20% sulfuric acid and stir vigorously for 30 minutes.

    • Separate the organic layer. Wash the organic layer with water and then with a brine solution.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

  • Final Purification:

    • The resulting solid can be further purified by vacuum distillation, sublimation, or recrystallization to yield high-purity pyrrole-2-carboxylic acid.

References

  • Chiang, Y., Kresge, A. J., & Wang, W. H. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]

  • Chiang, Y., Kresge, A. J., & Wang, W. H. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ... PubMed. [Link]

  • Liang, J., Wang, B., & Cao, Z. (2013). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry. [Link]

  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035. [Link]

  • Wang, B., & Cao, Z. (2012). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

  • Zhang, B., et al. (2022). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. Industrial & Engineering Chemistry Research. [Link]

  • Rowe, S. F., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

  • Reyes-García, E., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme. [Link]

  • YouTube. (2020). Three ways for Pyrrole preparation with examples and Retro-synthesis. [Link]

  • Bio-protocol. (2025). 2.4. Isolation and Structure Elucidation of Pyrrole-2-Carboxylic Acid. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • Pham, T. T., et al. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • University of Cambridge. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • ResearchGate. (2014). The Hantzsch pyrrole synthesis. [Link]

  • Williams, S. R., et al. (1999). Synthesis of "C-Enriched Pyrrole from 2-¹³C D-Galactose. University of California, Santa Barbara. [Link]

  • Wikipedia. Pyrrole-2-carboxylic acid. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Google Patents. (1996).
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • Google Patents. (1994).
  • Meemken, F., et al. (2018). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. PMC. [Link]

  • PubMed. (2000). Hantzsch pyrrole synthesis on solid support. [Link]

  • Scilit. (2005). Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. [Link]

  • ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. [Link]

Sources

Troubleshooting

Technical Support Center: Pyrrole Synthesis &amp; Troubleshooting

Topic: Troubleshooting Guide for Pyrrole Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Introduction: Navigating the "Black Tar" Paradox Pyrroles are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Pyrrole Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: Navigating the "Black Tar" Paradox

Pyrroles are ubiquitous in medicinal chemistry (e.g., Atorvastatin, Sunitinib), yet they possess a notorious reputation for instability. As electron-rich heterocycles, they are prone to acid-catalyzed polymerization, often turning a promising reaction mixture into an intractable black tar.

This guide moves beyond standard textbook procedures. It addresses the causality of failure —why a reaction stalls, why regioselectivity drifts, and how purification often destroys the very product you synthesized.

Module 1: The Paal-Knorr Synthesis (1,4-Dicarbonyl Condensation)

The Paal-Knorr is the workhorse for synthesizing 2,5-substituted pyrroles. However, it is not a "mix and stir" guarantee.

Diagnostic FAQ

Q: My reaction yields a significant amount of furan byproduct instead of pyrrole. Why? A: This is a pH-driven competition.

  • Mechanism: The 1,4-dicarbonyl cyclizes via an acid-catalyzed mechanism.[1] If the pH is too low (< 3), the oxygen of the carbonyl acts as the nucleophile (forming furan) faster than the amine can attack.

  • Correction: Buffer the system. Use acetic acid (AcOH) rather than strong mineral acids (HCl/H₂SO₄). If using amine salts (R-NH₃Cl), you must add a base (NaOAc or Et₃N) to liberate the free amine.

Q: The starting material is consumed, but no product is isolated—just dark oligomers. A: You likely have "Pyrrole Acid Death."

  • Causality: The product pyrrole is more electron-rich than the starting material. In the presence of strong acid or high heat, the product attacks the protonated starting material or itself, leading to polymerization.

  • Protocol Adjustment: Switch to Lewis Acid Catalysis or Microwave Irradiation .

    • Catalyst: 10 mol% Iodine (I₂) or Sc(OTf)₃ allows reaction at neutral pH.

    • Microwave: 100–120°C for 10–20 mins in EtOH often pushes the dehydration step without prolonged thermal exposure.

Visualizing the Failure Mode

PaalKnorr_Mechanism Start 1,4-Dicarbonyl Inter Hemiaminal Intermediate Start->Inter + Amine Furan Furan (Byproduct) Start->Furan Acid Cyclization (pH < 3) Pyrrole Pyrrole (Target) Inter->Pyrrole Cyclization (pH 4-5) Polymer Polymer/Tar Pyrrole->Polymer Prolonged Acid/Heat

Figure 1: The Paal-Knorr divergence. Low pH favors furan formation; prolonged exposure favors polymerization.

Module 2: The Hantzsch Synthesis (Multicomponent Assembly)

Used for 2,3,4,5-substituted pyrroles. The challenge here is regiochemistry and stopping the reaction at the right intermediate.

Diagnostic FAQ

Q: I am getting a mixture of regioisomers. How do I control this? A: Regioselectivity is dictated by the initial enamine formation.

  • The Logic: The reaction proceeds via the condensation of the amine with the

    
    -keto ester (forming an enamine), which then attacks the 
    
    
    
    -haloketone.[2]
  • Troubleshooting: Pre-form the enamine. Do not mix all three components (Amine +

    
    -keto ester + 
    
    
    
    -haloketone) simultaneously.
    • Stir Amine +

      
      -keto ester until water evolves (enamine forms).[2]
      
    • Then add the

      
      -haloketone dropwise.
      

Q: The reaction stalls at the intermediate hydroxy-pyrroline stage. A: The final aromatization (dehydration) requires a driving force.

  • Correction: If the intermediate is stable, treat the crude mixture with a dehydrating agent like POCl₃ or simply reflux in glacial acetic acid to force aromatization.

Module 3: The Clauson-Kaas Synthesis (Protected Precursor)

Using 2,5-dimethoxytetrahydrofuran is a cleaner alternative to handling unstable 1,4-dicarbonyls, but kinetics can be sluggish.

Diagnostic FAQ

Q: My amine is an aniline with electron-withdrawing groups (e.g., -NO₂, -CN) and the reaction won't proceed. A: The nucleophilicity of the amine is too low to open the activated furan ring.

  • Solution: You need a "Double Activation" system.

    • Standard: Reflux in AcOH.

    • Enhanced: Use Microwave irradiation in water (Green method) or add a Lewis Acid like MgI₂ or Bi(NO₃)₃ . The Lewis acid coordinates to the furan oxygens, making the ring more susceptible to attack by weak nucleophiles.

Module 4: Purification & Handling (The "Black Tar" Protocol)

This is the most critical section. 40% of pyrrole failures happen after the reaction is successfully completed, during purification.

The "Self-Validating" Purification System

1. The Ehrlich Test (Validation Step) Before assuming your reaction failed, dip a TLC plate of your crude mixture into Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH) and heat.

  • Result: Pyrroles turn bright pink/red/purple.

  • Insight: If the spot is pink on TLC but you isolate nothing, the column killed your product.

2. Silica Gel Neutralization (The Protocol) Standard silica gel is slightly acidic (pH 6–6.5). This is enough to polymerize electron-rich pyrroles.

  • Method A (Pre-treatment): Slurry silica in Hexanes with 5% Triethylamine (Et₃N). Pour the column, then flush with pure Hexanes to remove excess amine.

  • Method B (Mobile Phase): Add 1% Et₃N to your eluent system (e.g., Hexanes/EtOAc + 1% Et₃N).

3. Alternative Stationary Phases If the pyrrole is extremely labile (e.g., N-H pyrroles with alkyl substituents), skip silica entirely.

  • Use: Neutral Alumina (Activity Grade III).

Data: Stability Comparison
ConditionPyrrole Recovery (%)Observation
Standard Silica Gel35%Band streaking, dark fractions
Silica + 1% Et₃N 92% Tight bands, clear fractions
Neutral Alumina88%Good separation, slower flow rate
Acidic Workup (pH 2)10%Black tar formation
Visualizing the Purification Decision Tree

Purification_Logic Start Crude Reaction Mixture Check TLC with Ehrlich's Reagent (Pink Spot?) Start->Check NoProd Reaction Failed Optimize Catalyst/Temp Check->NoProd No YesProd Product Exists Assess Stability Check->YesProd Yes Sensitive Is Pyrrole Acid Sensitive? (Electron-rich / N-H) YesProd->Sensitive MethodA Use Neutral Alumina (Safest) Sensitive->MethodA Highly Unstable MethodB Use Silica + 1% Et3N (Standard) Sensitive->MethodB Moderately Unstable MethodC Standard Silica (Only for EWG-pyrroles) Sensitive->MethodC Stable (e.g., Nitro-pyrrole)

Figure 2: Decision matrix for isolating unstable pyrroles without degradation.

References

  • Paal-Knorr Mechanism & Furan Competition

    • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of furans. The Journal of Organic Chemistry.
  • Microwave Assisted Synthesis (Green Chemistry)

    • Minetto, G., et al. (2005). Microwave-assisted Paal–Knorr reaction. European Journal of Organic Chemistry.
  • Hantzsch Synthesis Regioselectivity

    • Trautwein, A. W., & Süssmuth, R. D. (2005). Regioselective Hantzsch Pyrrole Synthesis. ChemBioChem.
  • Clauson-Kaas Lewis Acid Catalysis

    • Zhang, J., et al. (2011). Magnesium Iodide-Catalyzed Clauson-Kaas Reaction. Tetrahedron Letters.
  • Purification Techniques (Silica Deactivation)

    • Common organic synthesis standard practice; detailed in Rochester University Labor

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Pyrrole-Based Compounds

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the common, yet significant, challenge of poor solubility in pyrrole-based compounds. Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, but their inherent physicochemical properties often create hurdles in formulation and preclinical evaluation.[1][2]

This document moves beyond simple protocols to explain the underlying principles of each technique, empowering you to make informed decisions for your specific compound.

Section 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the solubility of pyrrole-based molecules.

Q1: Why are many of my pyrrole-based compounds poorly soluble in aqueous media?

The solubility of pyrrole derivatives is a complex interplay of their structural and electronic features. The core pyrrole ring itself is a five-membered aromatic heterocycle.[3] While it possesses a nitrogen atom capable of acting as a hydrogen bond donor (N-H), the lone pair of electrons on this nitrogen is integral to the ring's 6 π-electron aromatic system.[3][4] This delocalization makes the lone pair less available for hydrogen bonding with water compared to, for example, the lone pair on the nitrogen in pyridine.[4]

Key factors contributing to poor solubility include:

  • Aromaticity and Lipophilicity: The flat, aromatic, and largely non-polar carbocyclic portion of the pyrrole ring contributes to its lipophilic character, favoring dissolution in organic solvents over water.[5][6] Pyrrole itself is only slightly soluble in water but readily dissolves in solvents like ethanol and ether.[6][7][8]

  • Crystal Lattice Energy: For solid compounds, strong intermolecular forces (like π-π stacking of the aromatic rings and hydrogen bonding between molecules) in the crystal lattice can make it energetically unfavorable for the compound to dissolve. The energy required to break this lattice may not be sufficiently compensated by the energy released upon solvation.

  • Substituent Effects: The nature of the functional groups attached to the pyrrole ring has a profound impact. Bulky, non-polar substituents will further increase lipophilicity and decrease aqueous solubility.[9][10]

Q2: What is the first step I should take to assess the solubility of a new pyrrole compound?

A systematic, multi-stage solubility assessment is crucial. Start with a simple qualitative or semi-quantitative "shake-flask" method.

Protocol: Basic Solubility Assessment

  • Solvent Selection: Choose a range of relevant solvents. At a minimum, this should include water, phosphate-buffered saline (PBS) at pH 7.4, and an organic solvent in which the compound is likely fully soluble (e.g., DMSO or ethanol).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in a glass vial (e.g., 1-2 mg in 1 mL). Ensure the amount added is more than what is expected to dissolve.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

Scientist's Note: This initial screen provides the intrinsic aqueous solubility (S₀), a critical baseline parameter that informs which enhancement strategy to pursue.

Section 2: Troubleshooting and Strategic Solutions

Once you have established a baseline solubility, you can select an appropriate strategy for enhancement. The following decision-making workflow can guide your choice.

Workflow: Selecting a Solubility Enhancement Strategy

G start Start: Poorly Soluble Pyrrole Compound ionizable Is the compound ionizable (pKa)? start->ionizable salt_screen Strategy: Salt Formation (See Guide 2.1) ionizable->salt_screen  Yes formulation Is the goal to create a solution for in vitro use or early in vivo study? ionizable->formulation  No (Neutral) disproportionation Risk: Disproportionation, Hygroscopicity salt_screen->disproportionation prodrug Strategy: Prodrug Approach (See Guide 2.2) cleavage Consideration: In vivo enzymatic or chemical cleavage prodrug->cleavage cosolvent Strategy: Co-solvents (See Guide 2.3) formulation->cosolvent Yes late_stage Is this for a late-stage development candidate? formulation->late_stage No cosolvent->prodrug If toxicity is a concern cyclodextrin Strategy: Cyclodextrins (See Guide 2.4) late_stage->cyclodextrin Alternative solid_dispersion Strategy: Solid Dispersion (See Guide 2.5) late_stage->solid_dispersion Yes particle_size Strategy: Particle Size Reduction solid_dispersion->particle_size Complementary Approach G cluster_0 In Vivo Environment prodrug Pyrrole-Linker-Promoiety (Soluble Prodrug) cleavage Enzymatic or Chemical Cleavage prodrug->cleavage active_drug Active Pyrrole Drug (Poorly Soluble) cleavage->active_drug promoieties Linker + Promoiety (Excreted) cleavage->promoieties absorption Absorption at Target Site active_drug->absorption admin Administration admin->prodrug

Caption: General mechanism of prodrug activation.

Scientist's Note: The key to a successful prodrug is ensuring that the cleavage reaction to release the parent drug occurs at an appropriate rate and location in the body. The linker between the drug and the promoiety is critical and must be designed for the desired cleavage mechanism. [11]

Guide 2.3: Formulation - Using Co-solvents

Q: I need to prepare a 10 mM stock solution of my pyrrole compound for an in vitro assay, but it won't dissolve in the aqueous buffer. What should I do?

Causality: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes. [12]They work by reducing the polarity of the overall solvent system, making it more favorable for the lipophilic compound to dissolve. [12][13]This is one of the most common and straightforward methods for solubilizing compounds for preclinical research.

Protocol: Preparing a Co-solvent Stock Solution

  • Select a Co-solvent: Choose a biocompatible co-solvent. DMSO is the most common choice for in vitro work, while PEG 400 and ethanol are often used for in vivo studies in animals.

  • Initial Dissolution: Dissolve your compound in the minimum required volume of 100% co-solvent to create a highly concentrated primary stock (e.g., 100 mM in DMSO). Gentle warming or vortexing can help.

  • Serial Dilution: Perform serial dilutions from this primary stock into your final aqueous buffer (e.g., cell culture media, PBS).

  • Validation/QC Step: Always check for precipitation after each dilution step. The final concentration of the organic co-solvent in your assay should be kept low (typically <1%, and often <0.1%) to avoid artifacts or cytotoxicity. Run a vehicle control (buffer + same final concentration of co-solvent) in your experiment.

Table: Common Co-solvents for Research Use

Co-solventTypical UseMax Recommended % (in vitro)Notes
DMSO In vitro assays< 0.5%Can have biological effects at higher concentrations.
Ethanol In vitro, in vivo< 1%Can cause protein precipitation.
PEG 400 In vivo formulationsN/AGenerally regarded as safe (GRAS). Viscous.
Propylene Glycol In vitro, in vivo< 1%Common vehicle for oral and parenteral formulations.
Guide 2.4: Formulation - Cyclodextrin Inclusion Complexes

Q: My compound is very lipophilic and sensitive to organic solvents. Is there an alternative to co-solvents?

Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity. [14]They can encapsulate a poorly soluble "guest" molecule (your pyrrole compound) within their central cavity, forming an "inclusion complex." [14][15]This complex has a water-soluble exterior, effectively shielding the lipophilic drug from the aqueous environment and increasing its apparent solubility.

Protocol: Preparing a Cyclodextrin Formulation

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice with high aqueous solubility.

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD in water or buffer).

  • Add Compound: Add an excess of your solid pyrrole compound to the cyclodextrin solution.

  • Equilibrate: Stir or sonicate the mixture for 24-48 hours at a constant temperature to facilitate complex formation.

  • Filter and Quantify: Filter the solution through a 0.22 µm filter to remove any undissolved compound. Analyze the filtrate by HPLC to determine the concentration of the solubilized drug.

Mechanism: Cyclodextrin Encapsulation

Caption: Encapsulation of a drug by a cyclodextrin.

Guide 2.5: Advanced Strategies - Solid Dispersions

Q: My pyrrole-based drug is a promising candidate for clinical development, but its oral bioavailability is extremely low due to poor solubility. What is a more advanced formulation strategy?

Causality: A solid dispersion is a system where a poorly soluble drug (in its amorphous, high-energy state) is molecularly dispersed within a hydrophilic polymer matrix. [16][17]When this formulation comes into contact with water, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles. [18]This creates a transient supersaturated solution, which can significantly enhance absorption before the drug has a chance to convert back to its less soluble crystalline form. [15] Common Methods for Preparing Solid Dispersions:

  • Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded and cooled. This is a solvent-free method suitable for thermally stable drugs. [16]* Solvent Evaporation (Spray Drying): The drug and polymer are dissolved in a common organic solvent, and the solvent is rapidly removed by spraying the solution into a heated chamber. This is suitable for heat-sensitive drugs. [19] Protocol: Lab-Scale Solvent Evaporation for Solid Dispersion

  • Component Selection: Choose a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®) and a volatile organic solvent (e.g., methanol, acetone) that dissolves both your drug and the polymer.

  • Solution Preparation: Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 1:4 drug-to-polymer). Ensure a clear solution is formed.

  • Solvent Removal: Use a rotary evaporator to remove the solvent under vacuum. The rapid removal is key to "trapping" the drug in its amorphous state within the polymer.

  • Drying and Milling: Further dry the resulting solid film in a vacuum oven to remove residual solvent. Gently mill the film into a fine powder.

  • Validation/QC Step: This is critical. Use PXRD to confirm the absence of crystalline drug peaks, indicating a successful amorphous dispersion. Use DSC to identify a single glass transition temperature (Tg), which is different from the Tg of the pure polymer and the melting point of the pure drug.

Scientist's Note: The physical stability of amorphous solid dispersions can be a challenge. Over time, the drug may recrystallize, leading to a loss of the solubility advantage. Stability studies under accelerated conditions (e.g., high temperature and humidity) are essential.

References
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  • (n.d.). What solvents can dissolve pyrrole well? Blog. [Link]

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  • Zhang, X., Zhang, M., & Wang, C. (2012). Synthesis and fluorescence properties of a soluble polypyrrole derivative based on a dipyrrole monomer. Synthetic Metals, 162(1-2), 118-124. [Link]

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  • Borowski, T., & Solà, M. (2007). Towards physical interpretation of substituent effects: the case of N- and C3-substituted pyrrole derivatives. Journal of Physical Organic Chemistry, 20(12), 1037-1045. [Link]

  • Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chemistry & Biodiversity, 6(11), 2071-2083. [Link]

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  • Vasconcelos, T., Sarmento, B., & Costa, P. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-14. [Link]

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Troubleshooting

Pyrrole Functionalization: A Technical Support Guide to Mastering Regioselectivity

Welcome to the Technical Support Center for Pyrrole Functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrrole chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrrole Functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrrole chemistry. Pyrrole, a fundamental scaffold in pharmaceuticals, natural products, and materials, presents a unique set of challenges due to its high reactivity and nuanced regioselectivity.

This document is structured as an interactive troubleshooting guide. Instead of a rigid protocol, we will explore common experimental challenges through a question-and-answer format, providing not just solutions, but the mechanistic reasoning and expert insights behind them. Our goal is to empower you to diagnose issues in your own reactions and strategically design more effective synthetic routes.

Section 1: The Fundamental Challenge - Controlling Electrophilic Substitution

This section addresses the inherent reactivity of the pyrrole ring, which dictates the default outcome of many functionalization reactions. Understanding this is the first step to controlling it.

Question 1: "My electrophilic substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) is exclusively yielding the C2-substituted product. How can I favor C3 substitution?"

Answer: This is the most common observation in pyrrole chemistry and is a direct consequence of the electronics of the pyrrole ring. Electrophilic attack is kinetically favored at the C2 (α) position.

The Underlying Mechanism: Electrophilic aromatic substitution (EAS) proceeds through a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

  • Attack at C2 (α-position): The positive charge on the intermediate can be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures.[1][2][3][4] This extensive delocalization makes the transition state leading to this intermediate more stable and lowers the activation energy.[1][4]

  • Attack at C3 (β-position): The intermediate formed from attack at the C3 position is less stable. The positive charge can only be effectively delocalized over two carbon atoms.[1][2][3][4]

Consequently, the reaction proceeds faster through the more stable C2-attack pathway.[2][5][6]

G cluster_legend Legend Pyrrole Pyrrole + E+ C2_TS Transition State (C2 Attack) Pyrrole->C2_TS Lower Ea C3_TS Transition State (C3 Attack) Pyrrole->C3_TS Higher Ea C2_Intermediate C2-Intermediate (3 Resonance Structures) More Stable C2_TS->C2_Intermediate C3_Intermediate C3-Intermediate (2 Resonance Structures) Less Stable C3_TS->C3_Intermediate C2_Product C2-Substituted Product (Kinetic Product) C2_Intermediate->C2_Product Fast C3_Product C3-Substituted Product (Thermodynamic Product - often not observed) C3_Intermediate->C3_Product Slow K_Path Kinetic Pathway T_Path Thermodynamic Pathway

Strategies to Achieve C3-Selectivity:

  • Steric Hindrance: The most direct approach is to block the more reactive C2 and C5 positions. If you introduce large, bulky substituents at the C2 and C5 positions, electrophiles will be sterically forced to attack the C3 or C4 positions. This is often used in multi-step syntheses where the pyrrole core is built with this substitution pattern from the start.

  • N-Protecting/Directing Groups: This is the most versatile strategy. By installing a suitable group on the pyrrole nitrogen, you can fundamentally alter the regiochemical outcome. Electron-withdrawing protecting groups, such as sulfonyl derivatives (e.g., tosyl, benzenesulfonyl), are particularly effective.[7] They decrease the electron density of the ring, making it less reactive overall, but they also alter the electronic distribution to favor C3 functionalization under certain conditions, particularly for metal-catalyzed reactions.

Question 2: "My reaction is giving me a mixture of mono-, di-, and poly-substituted pyrroles, and it's a purification nightmare. How can I improve the selectivity for mono-substitution?"

Answer: This is a classic problem stemming from the high nucleophilicity of the pyrrole ring. Pyrrole is significantly more reactive than benzene, and the initial substitution can sometimes further activate the ring, leading to over-functionalization.[2][5]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many electrophilic substitutions are highly exothermic. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can reduce the overall reaction rate and often provides a wider window to stop the reaction at the mono-substituted stage. This is a key aspect of achieving kinetic control over the reaction.[8][9][10][11]

  • Use a Milder Electrophile/Activating Agent: The reactivity of the electrophile is critical.

    • For Acylation: Instead of a highly reactive combination like acetyl chloride/AlCl₃, consider using a milder Lewis acid or acetic anhydride.[5]

    • For Halogenation: Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are often more controllable than elemental halogens (Cl₂, Br₂).[5]

  • Employ an N-Protecting Group: Installing an electron-withdrawing group on the nitrogen is a highly effective strategy.

    • Why it works: Sulfonyl (e.g., -SO₂Ph) or carbonyl (e.g., -CO₂Et) groups significantly decrease the electron-donating ability of the nitrogen into the π-system.[7][12] This "tames" the reactivity of the pyrrole, making it behave more like a standard aromatic ring and dramatically reducing the propensity for polysubstitution.

    • Common Choice: N-Benzenesulfonyl or N-tosyl protection is a robust and widely used method.[7]

Experimental Protocol: N-Benzenesulfonyl Protection of Pyrrole

  • Setup: To a stirred solution of pyrrole (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂) at 0 °C, add a base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: H₂ gas is evolved.

  • Stirring: Allow the mixture to stir for 30 minutes at 0 °C. The pyrrolide anion will form.

  • Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting pyrrole is consumed.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude N-benzenesulfonyl pyrrole can often be used directly or purified by column chromatography on silica gel.

Section 2: Advanced Strategies - Directing Groups and C-H Functionalization

When simple steric blocking or electronic deactivation is insufficient, more sophisticated methods are required. This section delves into the use of directing groups to achieve otherwise inaccessible regioselectivity.

Question 3: "I need to functionalize the C3 position, but blocking C2 and C5 is not an option for my target molecule. What are my best strategies?"

Answer: This requires moving beyond manipulating the inherent reactivity of the pyrrole ring and actively directing the functionalization. This is where directing groups and modern transition-metal-catalyzed methods excel.

Strategy 1: Removable Directing Groups on Nitrogen

Certain N-substituents can direct metalation (lithiation) or transition-metal-catalyzed C-H activation to specific positions.

  • The SEM Group: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a well-established directing group. Lithiation of N-SEM-pyrrole with a strong base like t-BuLi occurs selectively at the C2 position. However, its true utility lies in subsequent manipulations.[13]

  • Triisopropylsilyl (TIPS) Group: The bulky TIPS group is particularly effective for directing C-H functionalization. For instance, rhodium-catalyzed C-H arylation of N-TIPS-pyrrole has been shown to exhibit excellent selectivity for the C3 (β) position.[14] The steric bulk of the TIPS group likely disfavors catalyst coordination at the C2 position, thereby promoting reaction at the less-hindered C3 site.

Strategy 2: C-H Functionalization

The development of transition-metal-catalyzed C-H functionalization has revolutionized synthetic chemistry, and pyrroles are no exception. These methods offer a powerful way to forge new bonds at specific positions with high regioselectivity, often without the need for pre-functionalized starting materials.

  • Palladium and Rhodium Catalysis: These are the workhorses of C-H activation. By carefully selecting the ligand, catalyst, and directing group on the pyrrole nitrogen, chemists can steer arylation, alkylation, or other couplings to either the C2 or C3 position.[14][15]

  • Example Application: A notable study demonstrated that a rhodium catalyst could be used for the direct C-H arylation of N-substituted pyrroles with aryl iodides, showing high preference for the C3 position. This strategy was successfully applied to the synthesis of marine alkaloids like lamellarins.[14]

G Start Goal: C3 Functionalization Q1 Are C2 and C5 positions available for blocking/substitution? Start->Q1 Block Strategy 1: Block C2/C5 with bulky groups (e.g., -tBu, -SiR3) Q1->Block Yes Q2 Is a multi-step synthesis with a directing group feasible? Q1->Q2 No EAS Perform Electrophilic Substitution at C3/C4 Block->EAS DG Strategy 2: Use a removable N-directing group (e.g., TIPS, other silyl groups) Q2->DG Yes No_Option Re-evaluate synthetic route. Consider de novo pyrrole synthesis with desired substitution. Q2->No_Option No CH_Func Perform Directed C-H Functionalization (e.g., Rh- or Pd-catalyzed arylation) DG->CH_Func

Summary Table: Strategies for Regiocontrol

StrategyTarget PositionKey PrincipleCommon Reagents/ConditionsProsCons
Unmodified EAS C2 (Kinetic)Inherent electronic preference of the pyrrole ring.[1][2]Vilsmeier-Haack, Friedel-Crafts, NBS, HNO₃/Ac₂O.[5]Simple, direct, high C2 selectivity.Difficult to achieve C3 selectivity; risk of polysubstitution.
Steric Blocking C3Physically obstruct C2/C5 positions with large groups.Start with 2,5-disubstituted pyrroles.Very effective for forcing C3/C4 reaction.Requires access to pre-substituted starting materials.
N-Protection (Deactivation) C2 (Mono)Electron-withdrawing groups (-SO₂R, -CO₂R) reduce ring reactivity.[7][12]Pyrrole + NaH, then TsCl or Boc₂O.Excellent for preventing polysubstitution.May require harsh conditions for subsequent functionalization; deprotection step needed.
Directed C-H Functionalization C3 (or C2)Transition metal catalyst is directed by an N-substituent (e.g., TIPS).[14]N-TIPS-pyrrole + Aryl Halide + Rh/Pd catalyst.High regioselectivity at otherwise unreactive positions; atom economical.Catalyst/ligand sensitivity; optimization required; cost of metals.

References

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Optimization

Technical Support Center: 5-Methyl-1H-pyrrole-2-carboxylic Acid Degradation Pathways

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1H-pyrrole-2-carboxylic acid. This guide provides in-depth technical information, troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1H-pyrrole-2-carboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the expertise to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Introduction: Understanding the Stability of 5-Methyl-1H-pyrrole-2-carboxylic Acid

5-Methyl-1H-pyrrole-2-carboxylic acid is a valuable building block in organic synthesis and medicinal chemistry.[1][2] However, like many heterocyclic compounds, its stability can be influenced by various environmental factors, including pH, light, temperature, and the presence of oxidizing agents. A thorough understanding of its degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations. This guide will walk you through the primary degradation mechanisms and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for 5-Methyl-1H-pyrrole-2-carboxylic acid?

A1: The primary degradation pathways for 5-Methyl-1H-pyrrole-2-carboxylic acid are believed to be decarboxylation (especially under acidic conditions), photodegradation, hydrolysis, and oxidation. The specific pathway that predominates will depend on the experimental conditions.

Q2: My solution of 5-Methyl-1H-pyrrole-2-carboxylic acid is changing color. What could be the cause?

A2: A color change, often from colorless or pale yellow to a darker orange or brown, is a common indicator of degradation. This is frequently due to oxidative polymerization of the pyrrole ring, which can be initiated by exposure to air (oxygen) and/or light.[3]

Q3: Is 5-Methyl-1H-pyrrole-2-carboxylic acid sensitive to pH?

A3: Yes. Pyrrole-2-carboxylic acids are known to be unstable in both acidic and alkaline solutions.[4][5][6] Acidic conditions can catalyze decarboxylation, while alkaline conditions can promote other hydrolytic degradation pathways. For optimal stability, it is recommended to work in a neutral to slightly acidic pH range and to minimize exposure to strong acids and bases.

Q4: How should I store solutions of 5-Methyl-1H-pyrrole-2-carboxylic acid?

A4: To minimize degradation, solutions should be stored at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, consider preparing fresh solutions as needed.

Q5: What analytical techniques are best for monitoring the degradation of this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly effective and commonly used method for monitoring the degradation of 5-Methyl-1H-pyrrole-2-carboxylic acid and quantifying its degradation products.[6][7] LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.[8]

Troubleshooting Guides

Issue 1: Unexpected Loss of Starting Material in Acidic Media

Symptoms:

  • Rapid decrease in the concentration of 5-Methyl-1H-pyrrole-2-carboxylic acid as monitored by HPLC.

  • Formation of a new, less polar peak in the chromatogram.

  • Gas evolution (effervescence) may be observed in concentrated solutions.

Probable Cause: Acid-Catalyzed Decarboxylation

Pyrrole-2-carboxylic acids are known to undergo decarboxylation in acidic aqueous solutions.[4][9] The reaction is catalyzed by protons and involves the addition of water to the carboxylic acid group, leading to the cleavage of the C-C bond and the release of carbon dioxide.[4][10] The primary degradation product is expected to be 2-methylpyrrole.

Proposed Degradation Pathway: Decarboxylation

G 5-Methyl-1H-pyrrole-2-carboxylic acid 5-Methyl-1H-pyrrole-2-carboxylic acid Protonation of Pyrrole Ring Protonation of Pyrrole Ring 5-Methyl-1H-pyrrole-2-carboxylic acid->Protonation of Pyrrole Ring + H+ Nucleophilic attack by H2O Nucleophilic attack by H2O Protonation of Pyrrole Ring->Nucleophilic attack by H2O + H2O C-C Bond Cleavage C-C Bond Cleavage Nucleophilic attack by H2O->C-C Bond Cleavage Rearrangement 2-Methylpyrrole 2-Methylpyrrole C-C Bond Cleavage->2-Methylpyrrole - H+ CO2 CO2 C-C Bond Cleavage->CO2 Release

Caption: Acid-catalyzed decarboxylation of 5-Methyl-1H-pyrrole-2-carboxylic acid.

Troubleshooting Protocol:

  • pH Control:

    • Maintain the pH of your reaction mixture or solution in the neutral to slightly acidic range (pH 5-7) if the experimental conditions allow.

    • Use appropriate buffer systems to maintain a stable pH.

  • Temperature Management:

    • Perform reactions at the lowest feasible temperature, as decarboxylation rates increase with temperature.

  • Solvent Selection:

    • If possible, use aprotic solvents to minimize the availability of protons and water that facilitate decarboxylation.

  • Monitoring:

    • Regularly monitor the reaction progress using RP-HPLC to track the consumption of the starting material and the formation of the 2-methylpyrrole byproduct.

Table 1: HPLC Method Parameters for Degradation Monitoring

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Issue 2: Sample Darkening and Formation of Insoluble Material Upon Exposure to Light and Air

Symptoms:

  • The initially colorless or pale-yellow solution turns yellow, then orange, and finally dark brown.

  • Formation of a precipitate or polymeric material.

  • Broad, unresolved peaks appearing in the HPLC chromatogram.

Probable Cause: Photodegradation and Oxidative Polymerization

Pyrrole moieties are susceptible to both direct and indirect photodegradation.[11] This process can be exacerbated by the presence of oxygen, leading to the formation of reactive radical species. These radicals can then initiate polymerization, resulting in the formation of colored, insoluble polypyrrole-like materials.[3]

Proposed Degradation Pathway: Photo-Oxidative Degradation

G cluster_initiation Initiation cluster_propagation Propagation 5-Methyl-1H-pyrrole-2-carboxylic acid 5-Methyl-1H-pyrrole-2-carboxylic acid Excited State Excited State 5-Methyl-1H-pyrrole-2-carboxylic acid->Excited State hv (Light) Pyrrole Radical Pyrrole Radical Excited State->Pyrrole Radical + O2 Dimerization/Polymerization Dimerization/Polymerization Pyrrole Radical->Dimerization/Polymerization + Pyrrole Monomer Colored Polymers Colored Polymers Dimerization/Polymerization->Colored Polymers

Caption: Simplified pathway for photo-oxidative degradation and polymerization.

Troubleshooting Protocol:

  • Light Protection:

    • Conduct all experiments in amber glassware or vessels wrapped in aluminum foil to exclude light.

    • Minimize exposure to ambient light during sample preparation and analysis.

  • Inert Atmosphere:

    • Degas solvents before use by sparging with an inert gas (nitrogen or argon) for 15-20 minutes.

    • Blanket reaction vessels and sample vials with an inert gas.

  • Antioxidants:

    • For formulation studies, consider the addition of small amounts of antioxidants, such as butylated hydroxytoluene (BHT), to quench radical reactions. (Note: Ensure the antioxidant does not interfere with your downstream applications).

  • Solvent Purity:

    • Use high-purity, peroxide-free solvents, as peroxides can initiate oxidation.

Issue 3: Hydrolytic Instability in Aqueous Solutions

Symptoms:

  • Gradual loss of the parent compound in aqueous buffers, particularly at pH values below 4 and above 8.

  • Appearance of new, more polar peaks in the HPLC chromatogram.

Probable Cause: Hydrolysis

While decarboxylation is a key hydrolytic pathway in strong acid, other hydrolytic degradation mechanisms can occur across a wider pH range.[5] Pyrrole carboxylic acids have shown instability to hydrolysis.[5] The exact nature of the degradation products will depend on the pH and buffer components.

Experimental Workflow for Stability Assessment:

G Prepare Stock Solution Prepare Stock Solution Incubate in Buffers pH 2, 4, 7, 9, 12 Prepare Stock Solution->Incubate in Buffers Time-Point Sampling Time-Point Sampling Incubate in Buffers->Time-Point Sampling t = 0, 2, 4, 8, 24h Quench and Dilute Quench and Dilute Time-Point Sampling->Quench and Dilute HPLC Analysis HPLC Analysis Quench and Dilute->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Calculate % Remaining Determine Degradation Rate Determine Degradation Rate Data Analysis->Determine Degradation Rate

Caption: Workflow for assessing the hydrolytic stability of the compound.

Troubleshooting Protocol:

  • Buffer Selection:

    • If possible, work with buffers in the pH 5-7 range for enhanced stability.

    • Be aware that some buffer components can catalyze degradation. Perform control experiments to assess the impact of the buffer itself.

  • Forced Degradation Study:

    • Proactively investigate the stability of 5-Methyl-1H-pyrrole-2-carboxylic acid under your specific experimental conditions by performing a forced degradation study.

    • Incubate the compound in your intended buffers at various temperatures and monitor its concentration over time. This will provide valuable data on its stability profile.

Table 2: Example Forced Degradation Study Conditions

ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOH60 °C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Photostability UV/Vis LightRoom Temp7 days
Thermal 80 °C (Solid)7 daysThermal Degradation

By systematically addressing these potential degradation pathways, researchers can significantly improve the reliability and reproducibility of their experiments involving 5-Methyl-1H-pyrrole-2-carboxylic acid.

References

  • McNeill, K. (2019). Exploring the photodegradation of pyrroles. Kristopher McNeill. [Link]

  • [Anonymous]. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]

  • [Anonymous]. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]

  • [Anonymous]. (n.d.). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC - NIH. [Link]

  • PubChem. (n.d.). 5-methyl-1H-pyrrole-2-carboxylic acid. [Link]

  • [Anonymous]. (n.d.). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. [Link]

  • PubMed. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. [Link]

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]

  • PubMed. (1986). Rapid method for the analysis of urinary pyrrole-2-carboxylic acid using reversed-phase high-performance liquid chromatography. [Link]

  • PMC - NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

  • ACS Publications. (2023). Moisture Property and Thermal Behavior of Two Novel Synthesized Polyol Pyrrole Esters in Tobacco | ACS Omega. [Link]

  • [Anonymous]. (n.d.). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. ScienceDirect. [Link]

  • AMT. (2015). An enhanced procedure for measuring organic acids and methyl esters in PM2.5. [Link]

  • ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids. [Link]

  • ResearchGate. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • RSC Publishing. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]

  • Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole? [Link]

  • Pipzine Chemicals. (n.d.). 1H-Pyrrole-2-carboxylic Acid, 5-Bromo-, Methyl Ester. [Link]

  • [Anonymous]. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ChemRxiv. [Link]

  • [Anonymous]. (2022). Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Communications Biology. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Aerobic oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid and its derivatives by heterogeneous NHC-catalysis. [Link]

  • MDPI. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. [Link]

  • ResearchGate. (n.d.). Biomass into Chemicals: Aerobic Oxidation of 5-Hydroxymethyl-2-furfural into 2,5-Furandicarboxylic Acid with Gold Nanoparticle Catalysts | Request PDF. [Link]

  • ResearchGate. (n.d.). (PDF) Solvent‐Promoted Oxidation of Aromatic Alcohols/Aldehydes to Carboxylic Acids by a Laccase‐TEMPO System: Efficient Access to 2,5‐Furandicarboxylic Acid and 5‐Methyl‐2‐Pyrazinecarboxylic Acid. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Air Sensitivity of Pyrrole Compounds

Ticket ID: PYR-OX-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-OX-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Guide to Handling, Purification, and Storage of Pyrrole Derivatives

Executive Summary

Pyrroles are electron-rich heteroaromatic compounds that serve as critical building blocks in medicinal chemistry and materials science. Their high electron density, while advantageous for electrophilic aromatic substitution, renders them susceptible to autoxidation and acid-catalyzed polymerization . This guide provides a self-validating workflow to diagnose degradation, restore purity, and maintain stability during experimental procedures.

Module 1: Diagnostics & Mechanism

Q1: Why does my pyrrole turn from colorless to brown/black upon storage?

A: The color change is a visual indicator of autoxidation and subsequent oligomerization .

The Mechanism: Pyrroles possess a high HOMO (Highest Occupied Molecular Orbital) energy level, making them prone to single-electron transfer (SET) oxidation by atmospheric oxygen. This process is accelerated by light (photooxidation) and trace acids.

  • Initiation: Oxygen or light generates a pyrrole radical cation (

    
    ).
    
  • Coupling: These radicals dimerize (often at the

    
    -position) to form bipyrroles.
    
  • Propagation: The dimers are more electron-rich than the monomer, oxidizing faster and leading to extended conjugated systems (polypyrroles). The "black" color arises from the broad absorption bands of these conjugated oligomers.

Visualizing the Pathway:

PyrroleDegradation Monomer Pyrrole Monomer (Colorless Liquid) Radical Radical Cation (Reactive Intermediate) Monomer->Radical O2 / hν / H+ Dimer Bipyrrole Dimer (Yellow/Red) Radical->Dimer Dimerization (-2H) Polymer Polypyrrole (Black Solid) Dimer->Polymer Propagation (Fast Oxidation)

Figure 1: The autoxidation cascade of pyrrole. Note that the dimer is more reactive than the monomer, accelerating the darkening process.

Q2: My sample is dark but NMR shows it is >95% pure. Can I use it?

A: Proceed with caution. Polypyrrole impurities have incredibly high molar extinction coefficients. A visible "black" color can result from <0.1% molar impurity.

  • For rough reactions (e.g., initial screens): You may use it if the impurity profile doesn't interfere with your specific reaction mechanism.

  • For kinetics, catalysis, or sensitive couplings: Purify immediately. Trace oxidized species can act as radical initiators or catalyst poisons (coordinating to metal centers).

Module 2: Purification & Restoration

Q3: What is the standard protocol for purifying degraded pyrrole?

A: Distillation is the gold standard. Simple filtration is insufficient as oligomers may be soluble.

The "Self-Validating" Purification Protocol:

  • Pre-requisite: Assess the boiling point (bp).[1] Pyrrole boils at 130°C (atm), but substituted pyrroles vary. Always distill under reduced pressure to minimize thermal decomposition.

Step-by-Step Workflow:

  • Acid Neutralization (Critical Step):

    • If the pyrrole was synthesized via acid catalysis (e.g., Paal-Knorr), wash the organic layer with 10% NaOH or saturated

      
       to remove trace acid. Acid residues catalyze polymerization during distillation.
      
  • Drying:

    • Dry the crude material over solid KOH pellets or

      
       for 1-2 hours. KOH acts as both a desiccant and a stabilizer (neutralizing adventitious acid).
      
  • Vacuum Distillation:

    • Assemble a short-path distillation apparatus.

    • Validation: Ensure the vacuum is stable (e.g., <10 mmHg).

    • Discard the first 5-10% of the distillate (forerun), which contains water and low-boiling impurities.

    • Collect the main fraction as a colorless oil.

  • Immediate Storage:

    • Flush the receiving flask with Argon/Nitrogen immediately upon completion.

Comparative Purification Data:

MethodPurity AchievedYield LossBest For
Vacuum Distillation >99%10-20%Bulk liquid pyrroles (e.g., N-methylpyrrole).
Alumina Filtration ~95-98%5-10%Removing colored oligomers from small samples quickly.
Recrystallization >99%20-30%Solid pyrrole derivatives (e.g., carboxylated pyrroles).

Module 3: Storage & Handling

Q4: How do I store pyrroles long-term to prevent degradation?

A: You must inhibit the three initiation factors: Oxygen, Light, and Acid.

The "Triad" Storage System:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[2][3] For frequently used bottles, use a Sure/Seal™ cap or transfer to a Schlenk flask.

  • Temperature: Store at -20°C . Lower temperatures significantly reduce the rate of radical propagation.

  • Stabilization: Add a few pellets of KOH (Potassium Hydroxide) to the storage vessel.

    • Why? KOH scavenges water (which can facilitate proton transfer) and neutralizes any acid formed or absorbed, preventing the acid-catalyzed polymerization cycle.

Q5: How do I handle pyrroles during reaction setup?

A: Treat pyrroles as "semi-air-sensitive." They are not pyrophoric like t-BuLi, but oxygen exposure compromises yield.

Recommended Workflow:

HandlingWorkflow Start Start: Reaction Setup Solvent Degas Solvent (Sparge with N2 for 15 min) Start->Solvent Decision Is Pyrrole Solid or Liquid? Solvent->Decision Reagent Add Pyrrole Reagent Run Run Reaction (Inert Atmosphere) Reagent->Run Liquid Syringe Transfer (via Septum) Decision->Liquid Liquid Solid Add as Solid (Counter-flow of N2) Decision->Solid Solid Liquid->Reagent Solid->Reagent

Figure 2: Decision tree for introducing pyrrole reagents into a synthesis workflow.

Technical Tips:

  • Degassing: Always degas reaction solvents before adding the pyrrole. Dissolved oxygen in the solvent is often the primary culprit for low yields in coupling reactions.

  • Schlenk Technique: If the pyrrole is a liquid, use standard syringe transfer techniques. Avoid pouring the liquid through open air.

References

  • Armarego, W. L. F.; Chai, C. L. L.[4] Purification of Laboratory Chemicals; 7th ed.; Butterworth-Heinemann: Oxford, 2013. Link

  • McElvain, S. M.; Bolliger, K. M. "Pyrrole."[2][5][6][7][8][9] Organic Syntheses1929 , 9, 78. Link

  • BenchChem Technical Support.[10] "Handling Air-Sensitive Reagents." BenchChem Knowledge Base. Link

  • Sigma-Aldrich.[11] "Technical Bulletin AL-134: Handling Air-Sensitive Reagents." Link

Sources

Optimization

Technical Guide: Solvent Effects on 5-Methyl-1H-pyrrole-2-carboxylic Acid Reactions

Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Scope: Solubility optimization, stability management (decarboxylation), and reaction tuning.

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Scope: Solubility optimization, stability management (decarboxylation), and reaction tuning.

Executive Summary: The Amphiphilic Paradox

5-Methyl-1H-pyrrole-2-carboxylic acid (5-Me-Py-2-COOH) presents a unique challenge in solution chemistry. It possesses a nucleophilic, electron-rich aromatic ring susceptible to oxidation and acid-catalyzed decomposition, paired with a carboxylic acid that requires activation for coupling.

The choice of solvent is not merely about solubility; it dictates the lifespan of your starting material. Inappropriate solvent systems can accelerate decarboxylation (loss of CO₂) or promote oxidative polymerization (tar formation).

Key Solvent Parameters Table[1]
Solvent ClassExamplesSolubilityStability RiskRecommended Use
Polar Aprotic DMSO, DMF, NMPHigh LowCoupling reactions, Library storage
Protic Water, Methanol, EthanolModerateHigh (Acidic pH) Hydrolysis (Basic pH only)
Non-Polar DCM, ChloroformLowModerateWork-up/Extraction (Rapid)
Ethers THF, DioxaneModerateLowReductions, Grignard reactions

Troubleshooting Module: Stability & Decarboxylation

The most critical failure mode for 5-Me-Py-2-COOH is acid-catalyzed decarboxylation . The 5-methyl group is electron-donating, which increases the electron density of the pyrrole ring. While this enhances nucleophilicity, it also makes the ring carbons more basic and susceptible to protonation—the first step in the decarboxylation mechanism.

The Mechanism of Failure

In acidic, protic media (e.g., wet acidic ether, unbuffered aqueous acid), the ring C2 or C5 position becomes protonated. This disrupts aromaticity and creates a leaving group scenario for the carboxylate.

Decarboxylation Start 5-Me-Py-2-COOH Inter Ring Protonation (C-Protonated Intermediate) Start->Inter + H+ (Fast) Acid Acidic Solvent (H+ donor) Acid->Inter TS Transition State (Water Addition) Inter->TS + H2O End 5-Methylpyrrole + CO2 (Irreversible Loss) TS->End - H2CO3

Figure 1: Acid-catalyzed decarboxylation pathway. Note that the presence of water facilitates the transition state.

Diagnostic & Fixes

Issue: "My starting material disappeared, and I see a new spot on TLC that stains red/brown with Ehrlich’s reagent."

  • Cause: You likely decarboxylated the material to 5-methylpyrrole, which is volatile and unstable.

  • The Solvent Factor: Did you use an acidic solvent (e.g., Acetic Acid) or an unbuffered aqueous phase?

  • Solution:

    • Neutralize: Ensure your reaction solvent is neutral or slightly basic.

    • Buffer: If using aqueous media, use a phosphate buffer (pH 7-8).

    • Dry Solvents: In esterification, exclude water to prevent the hydrolytic decarboxylation pathway.

Issue: "The reaction mixture turned into a black tar."

  • Cause: Oxidative polymerization. Pyrroles are sensitive to oxygen, especially in solution.

  • The Solvent Factor: Halogenated solvents (DCM, CHCl₃) can become slightly acidic over time (HCl formation) and often contain dissolved oxygen.

  • Solution:

    • Degas: Sparge solvents with Argon/Nitrogen for 15 mins before use.

    • Switch: Use THF or DMF instead of chlorinated solvents if possible.

Solubility & Aggregation Guide

Pyrrole-2-carboxylic acids can form strong intermolecular hydrogen bond networks (dimers) in non-polar solvents, leading to poor solubility and sluggish reactivity.

Solubility Decision Tree

SolventSelection Start Select Process Reaction Chemical Reaction? Start->Reaction Storage Long-term Storage? Start->Storage Coupling Amide Coupling? Reaction->Coupling Hydrolysis Ester Hydrolysis? Reaction->Hydrolysis Solid Store as Solid (-20°C, Dark) Storage->Solid Preferred DMSO DMSO Stock (Avoid freeze/thaw) Storage->DMSO If necessary DMF DMF or NMP (Breaks H-bonds) Coupling->DMF High Conc. DCM DCM/THF (Risk: Solubility) Coupling->DCM Low Conc. Mix EtOH/Water or Dioxane/Water Hydrolysis->Mix Basic (NaOH/LiOH) Acidic Acidic Water Hydrolysis->Acidic AVOID (Decarboxylation)

Figure 2: Solvent selection logic for stability and reactivity.

Protocol: Dissolving Stubborn Samples

If 5-Me-Py-2-COOH precipitates or fails to dissolve in your coupling mixture (e.g., DCM):

  • Co-solvent Spike: Add 5-10% DMF or DMSO. This disrupts the carboxylic acid dimers without interfering with standard coupling reagents (EDC/NHS, HATU).

  • Sonication: Use ultrasonic baths rather than heating. Never heat above 50°C in solution unless necessary, as thermal decarboxylation is a risk.

Reactivity Tuning: Amidation & Esterification

When coupling 5-Me-Py-2-COOH to amines (for DNA-binding polyamides or drug scaffolds), the solvent affects the transition state energy .

  • Dipolar Aprotic Solvents (DMF, DMSO, DMAc):

    • Pros: Best solubility; enhances the nucleophilicity of the amine partner; stabilizes the polar transition state of active ester formation.

    • Cons: High boiling points make removal difficult.

    • Recommendation: Use DMF for HATU/HBTU couplings.

  • Protic Solvents (MeOH, EtOH):

    • Pros: Green/Cheap.[1]

    • Cons: Can compete as nucleophiles (forming methyl/ethyl esters instead of amides).

    • Recommendation: Avoid in coupling reactions unless using specific enzyme catalysis.

Critical Protocol: "The Safe Activation"

To couple 5-Me-Py-2-COOH without decomposing it:

  • Solvent: Anhydrous DMF.

  • Base: DIPEA (2.0 equiv).

  • Activation: Add HATU (1.0 equiv) at 0°C .

  • Wait: Stir for 10 mins to form the active ester before adding the amine.

    • Why? The active ester is more stable to decarboxylation than the free acid intermediate in the presence of localized heat spots.

Frequently Asked Questions (FAQs)

Q: Can I use acid chlorides (SOCl₂) to activate 5-Me-Py-2-COOH? A: Proceed with extreme caution. Thionyl chloride generates HCl byproduct. If you reflux 5-Me-Py-2-COOH in SOCl₂, the HCl trapped in the solvent can trigger decarboxylation or polymerization of the electron-rich pyrrole ring.

  • Better Alternative: Use oxalyl chloride with catalytic DMF in DCM at 0°C, or stick to HATU/EDC coupling to avoid strong acidic conditions.

Q: Why is my yield low when hydrolyzing the ethyl ester precursor? A: You likely acidified the work-up too aggressively.

  • Scenario: You hydrolyzed with NaOH/EtOH, then added 1M HCl to precipitate the product.

  • The Fix: Acidify carefully to pH 3-4 (isoelectric point vicinity) using weak acid (Citric acid or Acetic acid) rather than strong mineral acids (HCl/H₂SO₄). Extract immediately into organic solvent; do not let it sit in acidic water.

Q: Is 5-Me-Py-2-COOH stable in DMSO for biological assays? A: Yes, it is generally stable in DMSO at room temperature for weeks. However, ensure the DMSO is anhydrous . Hygroscopic DMSO absorbs water, which can facilitate slow hydrolysis or decarboxylation if the solution becomes slightly acidic over time. Store at -20°C.

References

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid. Canadian Journal of Chemistry. (Detailed kinetic isotope effects and acid-catalysis mechanisms).

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society. (Mechanistic insight into the role of water and protonation).

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks. ChemSusChem. (Solvent and temperature optimization for synthesis).

  • Pyrrole-2-carboxylic acid | Natural Alkaloid. MedChemExpress. (Solubility data in DMSO/Water).

  • Reactivity Test for HBTU-Activated Carboxylic Acids. ResearchGate. (Coupling efficiency of methylpyrrole derivatives).

Sources

Reference Data & Comparative Studies

Validation

Validating 5-Methyl-1H-pyrrole-2-carboxylic acid as a Prolyl-tRNA Synthetase Inhibitor: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the validation of 5-Methyl-1H-pyrrole-2-carboxylic acid as a potential inhibitor of prolyl-tRNA sy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the validation of 5-Methyl-1H-pyrrole-2-carboxylic acid as a potential inhibitor of prolyl-tRNA synthetase (ProRS). This document outlines the scientific rationale, experimental workflows, and comparative data necessary to rigorously assess its inhibitory potential against established compounds.

Introduction: The Rationale for Investigating 5-Methyl-1H-pyrrole-2-carboxylic acid as a ProRS Inhibitor

Prolyl-tRNA synthetase (ProRS) is a crucial enzyme responsible for the accurate attachment of proline to its cognate tRNA, an essential step in protein synthesis.[1] Its inhibition can disrupt this fundamental cellular process, making it an attractive target for the development of novel therapeutics, including antimicrobial and anti-inflammatory agents.[2][3] The pyrrole-2-carboxylic acid scaffold has been identified in derivatives that exhibit inhibitory activity against various enzymes. This guide outlines a hypothetical validation pathway for the parent compound, 5-Methyl-1H-pyrrole-2-carboxylic acid, as a candidate ProRS inhibitor.

This guide will provide a head-to-head comparison with the well-characterized ProRS inhibitor, Halofuginone, a derivative of febrifugine.[4] Halofuginone is known to be a potent, ATP-dependent competitive inhibitor of ProRS with respect to proline.[4] By following the rigorous validation workflow detailed herein, researchers can generate the critical data needed to determine the viability of 5-Methyl-1H-pyrrole-2-carboxylic acid as a lead compound for further development.

The Validation Workflow: A Multi-faceted Approach

The validation of a potential enzyme inhibitor is a systematic process that moves from initial biochemical characterization to more detailed biophysical and cellular assays. This workflow ensures a comprehensive understanding of the inhibitor's potency, mechanism of action, and specificity.

Validation_Workflow cluster_0 Biochemical Characterization cluster_1 Biophysical Validation cluster_2 Cellular & Specificity Assays a Enzyme Kinetic Assays (IC50 Determination) b Mechanism of Action Studies (Competitive, Non-competitive, etc.) a->b Determine Potency c Direct Binding Assays (e.g., Thermal Shift Assay) b->c Validate Mechanism d Thermodynamic & Kinetic Profiling (e.g., SPR, ITC) c->d Confirm Target Engagement e Cell-Based Potency Assays (Inhibition of Protein Synthesis) d->e Translate to Cellular Context f Selectivity Profiling (Against other aaRSs) e->f Assess Cellular Efficacy

Caption: A structured workflow for the comprehensive validation of an enzyme inhibitor.

Biochemical Characterization: Unveiling the Inhibitory Profile

The initial step in validating a potential inhibitor is to determine its effect on the target enzyme's activity through biochemical assays. For ProRS, two primary assays are employed: the pyrophosphate exchange assay and the aminoacylation assay.[5]

IC50 Determination via Pyrophosphate Exchange Assay

This assay measures the first step of the aminoacylation reaction, where ProRS catalyzes the formation of a prolyl-adenylate intermediate from proline and ATP, releasing pyrophosphate (PPi).[6] The amount of PPi produced is quantified, and the inhibitory effect of 5-Methyl-1H-pyrrole-2-carboxylic acid is determined by measuring the reduction in PPi formation across a range of inhibitor concentrations.

Experimental Protocol: Pyrophosphate Exchange Assay

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, and 5 mM L-proline.

  • Inhibitor Dilution Series: Create a serial dilution of 5-Methyl-1H-pyrrole-2-carboxylic acid and the comparator, Halofuginone, in the reaction buffer.

  • Enzyme Addition: Add purified human ProRS to the reaction mixtures containing the inhibitors.

  • Initiation and Incubation: Initiate the reaction by adding a solution containing pyrophosphatase and a malachite green reagent.[7] Incubate the plate at 37°C for 60-90 minutes.

  • Measurement: Measure the absorbance at 620 nm using a plate reader. The intensity of the color is proportional to the amount of PPi generated.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Action Studies

To understand how 5-Methyl-1H-pyrrole-2-carboxylic acid inhibits ProRS, kinetic studies are performed by varying the concentrations of the substrates (proline and ATP) in the presence of the inhibitor. This helps to elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.

Experimental Protocol: Kinetic Analysis

  • Assay Setup: Perform the pyrophosphate exchange assay as described above.

  • Substrate Titration: For each fixed concentration of the inhibitor, perform a series of experiments where the concentration of one substrate (e.g., L-proline) is varied while the other (ATP) is held constant at a saturating concentration.

  • Data Acquisition: Measure the initial reaction velocities at each substrate concentration.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax). A competitive inhibitor will increase the apparent Km for the substrate with no change in Vmax.[4]

Comparative Data Table: Biochemical Inhibition of ProRS

CompoundIC50 (nM)Mechanism of Action (vs. Proline)
5-Methyl-1H-pyrrole-2-carboxylic acid To be determinedTo be determined
Halofuginone ~18.3Competitive

Note: The IC50 value for Halofuginone is an approximate value from the literature for comparative purposes.[4]

Biophysical Validation: Confirming Direct Target Engagement

Biophysical assays are essential to confirm that the observed inhibition is due to a direct interaction between the compound and the target enzyme. These methods provide orthogonal validation to the biochemical data.

Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[8] An increase in the melting temperature (Tm) of ProRS in the presence of 5-Methyl-1H-pyrrole-2-carboxylic acid would indicate direct binding and stabilization of the protein.

Experimental Protocol: Thermal Shift Assay

  • Reaction Setup: In a 96-well PCR plate, mix purified ProRS with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

  • Compound Addition: Add 5-Methyl-1H-pyrrole-2-carboxylic acid or Halofuginone to the wells at various concentrations.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: Plot fluorescence as a function of temperature to generate a melting curve. The midpoint of the transition is the Tm. A significant positive shift in Tm (ΔTm) in the presence of the compound indicates binding.

Comparative Data Table: Biophysical Validation of ProRS Binding

CompoundΔTm (°C)
5-Methyl-1H-pyrrole-2-carboxylic acid To be determined
Halofuginone Positive Shift

Note: Halofuginone is known to bind and stabilize ProRS.[8]

Cellular and Specificity Assays: Assessing Biological Relevance

The final stage of validation involves determining the inhibitor's activity in a cellular context and assessing its selectivity for the target enzyme.

Cellular Protein Synthesis Inhibition Assay

This assay measures the ability of the inhibitor to penetrate cells and inhibit protein synthesis.

Experimental Protocol: Cellular Protein Synthesis Assay

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) in 96-well plates.

  • Compound Treatment: Treat the cells with a dilution series of 5-Methyl-1H-pyrrole-2-carboxylic acid and Halofuginone for a defined period.

  • Metabolic Labeling: Add a radiolabeled amino acid (e.g., ³⁵S-methionine) or a non-radioactive alternative to the culture medium and incubate to allow for incorporation into newly synthesized proteins.

  • Measurement: Lyse the cells and measure the amount of incorporated label using a scintillation counter or a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis and determine the EC50 value.

Selectivity Profiling

To assess the specificity of 5-Methyl-1H-pyrrole-2-carboxylic acid, its inhibitory activity should be tested against a panel of other aminoacyl-tRNA synthetases (aaRSs). This is crucial to identify potential off-target effects.

Selectivity_Profiling 5-MPCA 5-Methyl-1H-pyrrole- 2-carboxylic acid ProRS Prolyl-tRNA Synthetase 5-MPCA->ProRS Inhibits Other_aaRS Other Aminoacyl-tRNA Synthetases (e.g., LeuRS, SerRS) 5-MPCA->Other_aaRS No Significant Inhibition

Caption: Ideal selectivity profile of 5-Methyl-1H-pyrrole-2-carboxylic acid.

Comparative Data Table: Cellular Activity and Selectivity

CompoundCellular EC50 (µM)Selectivity vs. other aaRSs
5-Methyl-1H-pyrrole-2-carboxylic acid To be determinedTo be determined
Halofuginone Sub-micromolarSelective for ProRS

Conclusion: A Framework for Confident Validation

This guide provides a comprehensive framework for the validation of 5-Methyl-1H-pyrrole-2-carboxylic acid as a prolyl-tRNA synthetase inhibitor. By systematically progressing through biochemical characterization, biophysical validation, and cellular assays, researchers can generate a robust dataset to objectively compare its performance against established inhibitors like Halofuginone. The detailed protocols and comparative tables herein serve as a valuable resource for drug discovery professionals seeking to identify and validate novel enzyme inhibitors with therapeutic potential.

References

  • Patsnap Synapse. (2025, March 20). What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? Retrieved from [Link]

  • Wikipedia. (n.d.). Halofuginone. Retrieved from [Link]

  • PMC. (2022, December 26). Halofuginone, a promising drug for treatment of pulmonary hypertension. Retrieved from [Link]

  • PMC. (n.d.). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents. Retrieved from [Link]

  • eScholarship.org. (2022, August 25). Elucidating the path to Plasmodium prolyl-tRNA synthetase inhibitors that overcome halofuginone resistance. Retrieved from [Link]

  • PMC. (n.d.). Halofuginone — The Multifaceted Molecule. Retrieved from [Link]

  • ACS Infectious Diseases. (2016, October 31). Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target, Prolyl-tRNA-synthetase. Retrieved from [Link]

  • PMC. (n.d.). Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs. Retrieved from [Link]

  • PubMed Central. (2023, February 28). Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with L-proline. Retrieved from [Link]

  • PMC. (2024, May 22). ATP mimetics targeting prolyl-tRNA synthetases as a new avenue for antimalarial drug development. Retrieved from [Link]

  • PLOS. (n.d.). Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Assays to determine the kinetic parameters governing interactions of.... Retrieved from [Link]

  • MDPI. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved from [Link]

  • PMC. (n.d.). Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases. Retrieved from [Link]

  • PubMed. (2012, February 12). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of 5-Methyl-1H-pyrrole-2-carboxylic Acid Derivatives

Executive Summary 5-Methyl-1H-pyrrole-2-carboxylic acid (5-Me-PCA) represents a critical "head group" scaffold in medicinal chemistry, primarily utilized in the design of D-Amino Acid Oxidase (DAAO) inhibitors . DAAO inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1H-pyrrole-2-carboxylic acid (5-Me-PCA) represents a critical "head group" scaffold in medicinal chemistry, primarily utilized in the design of D-Amino Acid Oxidase (DAAO) inhibitors . DAAO inhibition is a validated therapeutic strategy for schizophrenia and neuropathic pain, aiming to elevate synaptic levels of D-serine (a co-agonist of the NMDA receptor).[1]

While the unsubstituted pyrrole-2-carboxylic acid is a weak inhibitor, the introduction of the 5-methyl group significantly enhances potency by exploiting the hydrophobic "substrate specificity pocket" of the enzyme. This guide analyzes the structural determinants of this scaffold, compares it against fused-ring alternatives, and provides validated protocols for biological evaluation.

Mechanistic Rationale: The "Electrostatic Clamp"

To understand the SAR of 5-Me-PCA, one must understand the DAAO active site. The potency of this scaffold relies on a precise three-point binding mode:

  • The Anchor (Carboxylate): The C2-carboxylate forms a planar electrostatic interaction with Arg283 and Tyr228 . This is non-negotiable; esterification or reduction abolishes activity.

  • The H-Bond Donor (Pyrrole NH): The nitrogen atom donates a hydrogen bond to the carbonyl backbone of Gly313 .

  • The Hydrophobic Hook (C5-Methyl): The 5-methyl group displaces water and engages in Van der Waals interactions within the hydrophobic pocket normally occupied by the side chain of D-amino acid substrates.

Visualization: Pharmacophore Logic Map

SAR_Logic Scaffold 5-Methyl-1H-pyrrole-2-carboxylic acid C2_COOH C2-Carboxylate (Essential) Scaffold->C2_COOH N1_NH N1-Pyrrole Nitrogen (H-Bond Donor) Scaffold->N1_NH C5_Me C5-Methyl Group (Hydrophobic Hook) Scaffold->C5_Me Target_Arg Target: Arg283 / Tyr228 (Electrostatic Clamp) C2_COOH->Target_Arg Ionic Interaction Target_Gly Target: Gly313 (Backbone H-Bond) N1_NH->Target_Gly H-Bonding Target_Pocket Target: Hydrophobic Pocket (Substrate Specificity) C5_Me->Target_Pocket Van der Waals

Figure 1: Structural determinants of 5-Me-PCA binding to the DAAO active site. The 5-methyl group provides the critical selectivity boost over unsubstituted analogs.

Comparative SAR Analysis

The following table compares the 5-Me-PCA scaffold against its unsubstituted parent, regioisomers, and "evolved" fused-ring derivatives.

Table 1: Comparative Potency of Pyrrole-2-Carboxylic Acid Derivatives against DAAO

Compound ClassStructure DescriptionRelative Potency (IC50)Mechanistic Insight
Parent Scaffold 1H-pyrrole-2-carboxylic acidLow (> 10 µM)Lacks the hydrophobic fill at C5. Binds loosely to Arg283 without secondary stabilization.
Subject 5-Methyl-1H-pyrrole-2-carboxylic acid Moderate (~1–5 µM)The C5-methyl group accesses the hydrophobic pocket, significantly improving

compared to the parent.
Regioisomer 4-Methyl-1H-pyrrole-2-carboxylic acidVery Low (> 20 µM)The methyl group at C4 causes steric clash with the active site roof, preventing the carboxylate from engaging Arg283.
Fused Analog 4H-furo[3,2-b]pyrrole-5-carboxylic acidHigh (~100–150 nM)"Fusing" the 4,5-positions locks the conformation and extends the hydrophobic surface area, maximizing entropy-driven binding.
Reference Std CBIO (6-chlorobenzo[d]isoxazol-3-ol)Ultra-High (< 10 nM)The gold standard. Uses a phenol-mimic bioisostere but lacks the drug-like properties (e.g., BBB permeability) of pyrrole derivatives.

Key Takeaway: While 5-Me-PCA is not as potent as the fused bicyclic systems (like the furo-pyrroles described by Sparey et al.), it is synthetically cheaper and serves as a vital fragment for Fragment-Based Drug Discovery (FBDD). It offers a balance of Ligand Efficiency (LE) that larger molecules often lack.

Experimental Protocol: DAAO Enzymatic Assay

To validate the activity of 5-Me-PCA derivatives, a coupled peroxidase assay is the industry standard. This assay measures the hydrogen peroxide (


) generated during the oxidation of D-Serine.

Assay Principle:

  • DAAO converts D-Serine

    
     Imino Acid + 
    
    
    
    .
  • Horseradish Peroxidase (HRP) uses

    
     to oxidize Amplex Red (non-fluorescent) 
    
    
    
    Resorufin (highly fluorescent).
Step-by-Step Methodology

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 0.05% CHAPS.

  • Enzyme: Recombinant Human DAAO (final conc: 2–5 nM).

  • Substrate: D-Serine (final conc: 10 mM,

    
     is approx 5-8 mM).
    
  • Cofactor: FAD (Flavin Adenine Dinucleotide) - Critical: Add 5 µM FAD to buffer to ensure enzyme stability.

  • Detection: Amplex Red (50 µM) + HRP (0.2 U/mL).

Workflow:

  • Compound Prep: Dissolve 5-Me-PCA derivatives in 100% DMSO. Perform 1:3 serial dilutions.

  • Pre-Incubation: Add 10 µL of diluted compound + 20 µL of Enzyme/FAD mix to a black 384-well plate. Incubate for 15 mins at 25°C.

  • Initiation: Add 20 µL of Substrate/Detection Mix (D-Serine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex 544 nm / Em 590 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

Visualization: Assay Workflow

Assay_Workflow Mix1 Enzyme Mix (hDAAO + FAD) Incubation Pre-Incubation (15 min @ 25°C) Mix1->Incubation Mix2 Compound (in DMSO) Mix2->Incubation Reaction Enzymatic Reaction (H2O2 Generation) Incubation->Reaction Substrate Start Mix (D-Serine + HRP + Amplex Red) Substrate->Reaction Detection Fluorescence Read (Ex 544 / Em 590) Reaction->Detection Resorufin Signal

Figure 2: Kinetic fluorescence assay workflow for determining IC50 values of DAAO inhibitors.

Synthetic Accessibility

For researchers wishing to synthesize derivatives for SAR expansion:

  • Starting Material: Ethyl 5-methyl-1H-pyrrole-2-carboxylate is commercially available.

  • Hydrolysis: Standard hydrolysis using NaOH/Ethanol (Reflux, 3h) yields the free acid quantitatively.

  • Derivatization:

    • C4-Position: Electrophilic aromatic substitution (e.g., formylation via Vilsmeier-Haack) allows for the introduction of side chains to probe the "solvent-accessible" region of the active site.

    • N1-Position: Alkylation at the nitrogen is generally detrimental to DAAO activity (loss of H-bond donor) but may be useful for other targets like kinase inhibition.

References
  • Sparey, T., et al. (2008).[2][3][4] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors."[4][5][6] Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.[4]

  • Duplantier, A. J., et al. (2009).[3] "Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry, 52(11), 3576–3585.

  • Sacchi, S., et al. (2012). "Structure-function relationships in human d-amino acid oxidase." Amino Acids, 43, 1833–1850.

  • TargetMol. (n.d.). "5-Methyl-1H-pyrrole-2-carboxylic acid Product Information." TargetMol Chemicals.

Sources

Validation

comparative study of different synthetic routes to 5-Methyl-1H-pyrrole-2-carboxylic acid

Executive Summary 5-Methyl-1H-pyrrole-2-carboxylic acid is a critical heterocyclic building block, widely employed in the synthesis of bioactive porphyrins, kinase inhibitors, and DNA-binding polyamides. Its amphoteric n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1H-pyrrole-2-carboxylic acid is a critical heterocyclic building block, widely employed in the synthesis of bioactive porphyrins, kinase inhibitors, and DNA-binding polyamides. Its amphoteric nature and electron-rich ring system present specific synthetic challenges, particularly regarding regioselectivity and the stability of the pyrrole ring during oxidation or hydrolysis.

This guide evaluates three distinct synthetic methodologies:

  • The Friedel-Crafts/Haloform Route: The most scalable and regioselective method using trichloroacetyl chloride.

  • The Classical Hydrolytic Route: Ideal for laboratories with access to Knorr-type esters.

  • The Oxidative Route: A mild, functional-group-tolerant approach starting from aldehydes.

Route 1: The Friedel-Crafts / Haloform Reaction (Recommended for Scale-Up)

This route is the industry standard for preparing specific pyrrole carboxylic acids when the corresponding ester is not commercially available. It leverages the high alpha-regioselectivity of electrophilic aromatic substitution on the pyrrole ring.

Mechanism & Logic

The synthesis begins with 2-methylpyrrole . Pyrroles are electron-rich and undergo electrophilic substitution preferentially at the


-positions (C2 and C5). Since C2 is occupied by the methyl group, acylation with trichloroacetyl chloride  occurs exclusively at C5. The resulting trichloromethyl ketone is a "masked" carboxylic acid. Treatment with a base (haloform reaction conditions) hydrolyzes this intermediate to the carboxylate, expelling chloroform.

Why this route?

  • Regiocontrol: Avoids the mixture of isomers often seen in direct carboxylation or cyclization.

  • No Organometallics: Bypasses the need for lithiation (n-BuLi) or Grignard reagents, which require cryogenic conditions and inert atmospheres.

  • Atom Economy: High, though chloroform is generated as a byproduct.

Experimental Protocol

Step 1: Acylation

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and reflux condenser with a drying tube (CaCl₂).

  • Reagents: Dissolve trichloroacetyl chloride (1.1 equiv) in anhydrous diethyl ether or DCM.

  • Addition: Cool the solution to 0°C. Add a solution of 2-methylpyrrole (1.0 equiv) in the same solvent dropwise over 1–2 hours.

    • Note: The reaction is exothermic.[1] Control addition rate to maintain gentle reflux or keep temp < 10°C if selectivity issues arise (rare for this substrate).

  • Reaction: Stir for an additional 2 hours at room temperature. The intermediate, 2-methyl-5-(trichloroacetyl)pyrrole, may precipitate or remain in solution.

  • Quench: Slowly add saturated aqueous NaHCO₃ to neutralize HCl. Separate organic layer, dry over MgSO₄, and concentrate.[2]

Step 2: Hydrolysis

  • Reagents: Dissolve the crude trichloroacetyl intermediate in 10% NaOH (aq) or a mixture of Water/Dioxane (for solubility).

  • Reaction: Stir vigorously at room temperature for 12 hours.

    • Checkpoint: The disappearance of the trichloromethyl ketone can be monitored by TLC (the acid is much more polar).

  • Workup: Wash the basic aqueous phase with ether to remove unreacted neutral impurities.

  • Isolation: Acidify the aqueous phase carefully with 6N HCl to pH 3–4. The product, 5-methyl-1H-pyrrole-2-carboxylic acid , will precipitate. Filter, wash with cold water, and dry.

Route 2: Hydrolysis of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

This route is often the final step of a Knorr or Hantzsch pyrrole synthesis. It is the preferred method when the ethyl ester is commercially available or has been synthesized via cyclization.

Mechanism & Logic

The core challenge here is decarboxylation . Pyrrole-2-carboxylic acids are prone to thermal decarboxylation (losing CO₂ to revert to pyrrole). Therefore, mild saponification conditions are preferred over harsh acid hydrolysis.

Experimental Protocol
  • Solvent System: Use a mixture of Ethanol/Water (3:1) or Methanol/THF/Water .

  • Reagents: Add Ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 equiv) and NaOH or LiOH (2.5 equiv).

  • Conditions: Reflux (80°C) for 3–5 hours.

    • Caution: Do not overheat for prolonged periods after conversion is complete to minimize decarboxylation.

  • Workup:

    • Evaporate the organic solvent (EtOH/THF) under reduced pressure.

    • Dilute the residue with water.

    • Extract with DCM to remove any unreacted ester.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 2N HCl until pH ~3.

    • Extraction: Extract the free acid into Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate to yield the white solid.

Route 3: Selective Oxidation of 5-Methylpyrrole-2-carboxaldehyde

This route is useful when the aldehyde is obtained via Vilsmeier-Haack formylation of 2-methylpyrrole. The challenge is oxidizing the aldehyde (-CHO) to the acid (-COOH) without oxidizing the methyl group (-CH3) or degrading the electron-rich pyrrole ring.

Mechanism & Logic

Standard oxidants like KMnO₄ or Chromic acid are too strong and will oxidize the methyl group to a carboxylic acid (forming a dicarboxylic acid) or cleave the ring. Silver Oxide (Ag₂O) is the reagent of choice (Tollens' reagent conditions) as it is mild and chemoselective for aldehydes.

Experimental Protocol
  • Reagents: Dissolve 5-methylpyrrole-2-carboxaldehyde in Ethanol/Water.

  • Catalyst: Add AgNO₃ (2.0 equiv) and NaOH (4.0 equiv) to generate Ag₂O in situ.

  • Reaction: Stir at 0°C to Room Temperature for 1–3 hours.

    • Observation: A black precipitate of metallic silver will form.

  • Workup: Filter off the silver solids through Celite.

  • Isolation: Acidify the filtrate with dilute HCl. Extract with Ethyl Acetate.

Comparative Analysis

FeatureRoute 1: Trichloroacetyl (Friedel-Crafts)Route 2: Ester HydrolysisRoute 3: Ag₂O Oxidation
Starting Material 2-MethylpyrroleEthyl 5-methylpyrrole-2-carboxylate5-Methylpyrrole-2-carboxaldehyde
Reagent Cost Low (Trichloroacetyl chloride)Medium (Ester precursor)High (Silver Nitrate)
Scalability High (Kg scale feasible)HighLow (Ag waste management)
Yield 75–85% (Overall)>90%60–80%
Atom Economy Moderate (Loss of CHCl₃)Good (Loss of EtOH)Poor (Ag byproduct)
Key Risk Corrosive reagentsThermal decarboxylationOver-oxidation (if wrong oxidant used)

Visualizing the Synthetic Pathways

SynthesisRoutes Start1 2-Methylpyrrole Inter1 2-Methyl-5-(trichloroacetyl) pyrrole Start1->Inter1 Trichloroacetyl chloride Ether, 0°C (Friedel-Crafts) Start2 Ethyl 5-methyl- pyrrole-2-carboxylate Product 5-Methyl-1H-pyrrole- 2-carboxylic acid (Target) Start2->Product NaOH/EtOH Reflux (Saponification) Start3 5-Methylpyrrole- 2-carboxaldehyde Start3->Product Ag2O, NaOH EtOH/H2O (Selective Oxidation) Inter1->Product NaOH (aq) (Haloform Hydrolysis)

Figure 1: Strategic overview of the three primary synthetic pathways to 5-Methyl-1H-pyrrole-2-carboxylic acid.

References

  • Organic Syntheses. (1971). Pyrrole-2-carboxylic acid, ethyl ester.[3] Organic Syntheses, Coll. Vol. 5, p.517. Retrieved from [Link]

  • Curran, T. P., & Keaney, M. T. (1996). Synthesis of Pyrrole-2-carboxylates. Journal of Organic Chemistry, 61(25), 9068-9069. (Cited in context of ester hydrolysis).
  • Bailey, D. M., et al. (1971). 2-Pyrrolyl Trichloromethyl Ketone. Organic Syntheses, Coll. Vol. 5, p.977. (Basis for Route 1 protocol).
  • ResearchGate. (2020).[4] Insights into the Selective Oxidation of 5-Hydroxymethylfurfural using Silver Oxide. (Validating Ag2O mild oxidation conditions). Retrieved from [Link]

Sources

Comparative

Benchmarking 5-Methyl-1H-pyrrole-2-carboxylic Acid: A Comparative Guide for DAAO Inhibition

Executive Summary In the pursuit of novel therapeutics for schizophrenia and cognitive decline, D-amino acid oxidase (DAAO) has emerged as a critical target.[1][2] While Sodium Benzoate remains the clinical reference sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel therapeutics for schizophrenia and cognitive decline, D-amino acid oxidase (DAAO) has emerged as a critical target.[1][2] While Sodium Benzoate remains the clinical reference standard, its low potency and high dosage requirements necessitate better chemical probes.

5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPC) represents a pivotal "middle-ground" benchmark. It functions as a potent fragment lead that offers superior binding efficiency compared to benzoate while maintaining a simplified scaffold compared to complex fused-ring inhibitors like CBIO .

This guide objectively benchmarks 5-MPC against industry standards, providing experimental protocols and mechanistic insights to validate its utility in your screening campaigns.

Scientific Context: The NMDA/DAAO Axis

To understand the utility of 5-MPC, one must understand the biological imperative. Schizophrenia is increasingly viewed through the lens of NMDA receptor hypofunction .[3]

  • The Mechanism: D-Serine is a potent co-agonist of the NMDA receptor.[3][4][5][6]

  • The Problem: Overactive DAAO degrades D-Serine, leading to reduced NMDA signaling and cognitive symptoms.

  • The Solution: Inhibiting DAAO restores D-Serine levels, potentiating NMDA receptor activity.[4][6][7]

Figure 1: The Therapeutic Pathway

The following diagram illustrates the mechanistic logic of using DAAO inhibitors like 5-MPC to treat NMDA hypofunction.

DAAO_Pathway D_Serine D-Serine DAAO DAAO Enzyme D_Serine->DAAO Degradation NMDA NMDA Receptor D_Serine->NMDA Co-activation Metabolites Hydroxypyruvate + H2O2 DAAO->Metabolites Cognition Cognitive Function NMDA->Cognition Potentiation Inhibitor 5-MPC (Inhibitor) Inhibitor->DAAO Blocks

Caption: 5-MPC inhibits DAAO, preventing D-Serine degradation and thereby enhancing NMDA receptor-mediated cognitive function.

Comparative Benchmarking

In drug development, a compound is never evaluated in isolation. Below is the technical comparison of 5-MPC against the two primary industry standards: Sodium Benzoate (Clinical Standard) and CBIO (High-Potency Control).

Table 1: Physicochemical and Inhibitory Profile
FeatureSodium Benzoate5-Methyl-1H-pyrrole-2-COOH (5-MPC) CBIO (6-chlorobenzo[d]isoxazol-3-ol)
Role Clinical ReferenceFragment Lead / Chemical Probe High-Potency Benchmark
DAAO Potency (

)
~ 20 - 40

M
~ 2 - 5

M
~ 0.1 - 0.2

M
Ligand Efficiency LowHigh Moderate
Binding Mode Planar Carboxylate AnchorHydrophobic Pocket Penetration Extended Active Site Fit
Solubility Very HighModerate Low
BBB Permeability Moderate (Active Transport)High (Predicted) Moderate
Mechanistic Insight: Why 5-MPC?
  • The Head Group: Like benzoate, 5-MPC utilizes a carboxylic acid moiety to form a critical salt bridge with Arg283 and hydrogen bonds with Tyr224 in the DAAO active site.

  • The 5-Methyl Advantage: The unsubstituted pyrrole-2-carboxylic acid has an

    
     similar to benzoate (~5-10 
    
    
    
    M). The addition of the 5-methyl group allows the molecule to extend into the hydrophobic sub-pocket near the FAD cofactor. This displaces active-site water molecules, providing an entropic gain in binding energy that benzoate lacks.
  • Fragment Utility: 5-MPC is smaller (MW ~125 Da) than fused systems like CBIO. This makes it an ideal "fragment" for growing new drugs—it binds efficiently without "using up" all the allowable molecular weight, leaving room for medicinal chemists to add solubility-enhancing groups.

Experimental Protocol: Validating Inhibition

To benchmark 5-MPC in your own lab, use the D-Serine/Peroxidase Coupled Assay . This protocol is self-validating because it generates a colorimetric signal directly proportional to DAAO activity.

Workflow Diagram

Assay_Workflow Start Compound Prep (DMSO Stock) Incubation Pre-Incubation (Enzyme + Inhibitor) 15 mins @ 25°C Start->Incubation Substrate Substrate Addition (D-Serine + HRP + Amplex Red) Incubation->Substrate Reaction Enzymatic Reaction DAAO generates H2O2 Substrate->Reaction Detection Signal Detection (Fluorescence Ex:530 / Em:590) Reaction->Detection Analysis Data Fitting (Sigmoidal Dose-Response) Detection->Analysis

Caption: Step-by-step workflow for the peroxidase-coupled DAAO inhibition assay.

Step-by-Step Methodology

Reagents:

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3). Note: DAAO is pH sensitive; ensure precise pH.

  • Enzyme: Recombinant human or porcine DAAO (Final conc: 5 nM).

  • Substrate: D-Serine (Final conc: 5 mM, approx

    
    ).
    
  • Detection System: Horseradish Peroxidase (HRP) + Amplex Red (or o-Dianisidine for absorbance).

  • Test Compound: 5-MPC (dissolved in DMSO).

Protocol:

  • Preparation: Prepare a 10-point dilution series of 5-MPC in DMSO. Ensure final DMSO concentration in the assay is < 1% to prevent enzyme denaturation.

  • Pre-Incubation (Critical Step): Add 5-MPC dilutions to the DAAO enzyme solution. Incubate for 15 minutes at 25°C .

    • Why? This allows the inhibitor to reach equilibrium with the active site before the substrate competes for binding.

  • Reaction Initiation: Add the Substrate Mix (D-Serine + HRP + Dye).

  • Kinetic Read: Measure fluorescence (Ex 530nm / Em 590nm) or Absorbance (450nm) every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot % Activity vs. Log[Inhibitor] to determine 
    
    
    
    .

Validation Check:

  • Z-Factor: Ensure your assay Z' > 0.5 using DMSO (0% inhibition) and CBIO (100% inhibition controls).

  • Interference: Run a "counter-screen" without DAAO, adding H2O2 directly. If 5-MPC inhibits this signal, it is a false positive acting on the Peroxidase, not DAAO.

Conclusion

5-Methyl-1H-pyrrole-2-carboxylic acid is a robust, high-efficiency tool for DAAO research. While it lacks the nanomolar potency of CBIO, its superior ligand efficiency and structural simplicity compared to Sodium Benzoate make it an excellent starting point for fragment-based drug design (FBDD) and a cost-effective reference inhibitor for high-throughput screening.

Recommendation: Use Sodium Benzoate for in vivo comparison due to its extensive safety data, but switch to 5-MPC for in vitro structure-activity relationship (SAR) studies where binding efficiency is paramount.

References

  • Sparey, T., et al. (2008).[3] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.[3] [Link]

  • Sacchi, S., et al. (2013). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design, 19(14), 2499-2511. [Link]

  • Pollegioni, L., et al. (2007). "D-Amino acid oxidase as a new target for schizophrenia treatment."[3][6] Current Pharmaceutical Design, 13(31), 3195-3207. [Link]

  • Tsai, G. E., & Lin, P. Y. (2010). "Strategies to enhance N-methyl-D-aspartate receptor-mediated neurotransmission in schizophrenia." Current Pharmaceutical Design, 16(5), 522-537. [Link]

Sources

Validation

Spectroscopic Comparison Guide: 5-Methyl-1H-pyrrole-2-carboxylic Acid &amp; Isomers

Executive Summary 5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPCA) is a critical intermediate in the synthesis of bioactive pyrrole-imidazole polyamides and various pharmaceutical scaffolds. Its structural integrity is par...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1H-pyrrole-2-carboxylic acid (5-MPCA) is a critical intermediate in the synthesis of bioactive pyrrole-imidazole polyamides and various pharmaceutical scaffolds. Its structural integrity is paramount, as regioisomeric impurities—specifically 4-methyl-1H-pyrrole-2-carboxylic acid (4-MPCA) and 1-methyl-pyrrole-2-carboxylic acid (1-MPCA) —can significantly alter binding affinities and pharmacokinetic profiles.

This guide provides a definitive spectroscopic framework to distinguish 5-MPCA from its primary isomers. The methodology relies on the causality of nuclear spin coupling (NMR) and functional group vibration (IR) to create a self-validating identification protocol.

Part 1: The Structural Landscape

Before analyzing spectra, we must define the structural differences that dictate the spectroscopic signals.

Compound5-Methyl-1H-pyrrole-2-carboxylic acid4-Methyl-1H-pyrrole-2-carboxylic acid1-Methyl-pyrrole-2-carboxylic acid
Abbreviation 5-MPCA (Target)4-MPCA (Regioisomer)1-MPCA (N-Methyl)
Substitution 2,5-Disubstituted2,4-Disubstituted1,2-Disubstituted
Proton Environment H3, H4 (Vicinal)H3, H5 (Meta-like)H3, H4, H5 (Contiguous)
Key Feature Methyl on C5 adjacent to NHMethyl on C4Methyl on Nitrogen

Part 2: Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for differentiation. The definitive discriminator is the coupling constant (


)  between the remaining ring protons.

H NMR Comparative Data (DMSO-d

, 400 MHz)
Feature5-MPCA (Target)4-MPCA (Isomer)1-MPCA (N-Methyl)
Ring Protons 2 signals (H3, H4)2 signals (H3, H5)3 signals (H3, H4, H5)
Coupling (

)

Hz
(Vicinal coupling)

Hz
(Meta/Cross-ring coupling)

,

Hz
(Complex splitting)
Methyl Shift (

)
2.20 - 2.30 ppm (s)(C-Methyl)2.05 - 2.15 ppm (s)(C-Methyl)3.80 - 3.95 ppm (s)(N-Methyl, Deshielded)
NH Proton ~11.5 - 12.0 ppm (Broad singlet)~11.5 - 12.0 ppm (Broad singlet)Absent
Expert Insight: The Coupling Logic
  • Vicinal vs. Meta: In 5-MPCA, the protons are on adjacent carbons (C3 and C4), leading to a standard vicinal coupling constant (~3.6 Hz). In 4-MPCA, the protons are separated by a substituted carbon (C3 and C5), resulting in a much smaller "meta-like" coupling (~1.6 Hz). This difference is diagnostic.

  • N-Methylation: The 1-MPCA spectrum is immediately distinct due to the lack of an exchangeable NH proton and the significant downfield shift of the methyl group (~3.9 ppm) caused by the electronegative nitrogen atom.

Infrared Spectroscopy (FT-IR)

IR is useful for rapid "pass/fail" identification of N-substitution but less effective for distinguishing regioisomers (5-Me vs 4-Me).

  • N-H Stretch (3200–3400 cm

    
    ): 
    
    • 5-MPCA & 4-MPCA: Strong, broad band present (N-H).

    • 1-MPCA: Band is absent .

  • C=O Stretch (1650–1710 cm

    
    ): 
    
    • All isomers show a strong carbonyl peak. However, 5-MPCA typically forms strong intermolecular hydrogen bonded dimers in the solid state, often broadening this peak or shifting it to lower wavenumbers (~1660 cm

      
      ) compared to the ester or non-hydrogen bonded forms.
      
Mass Spectrometry (MS)

While all isomers share the molecular formula C


H

NO

(MW 125.13), fragmentation pathways differ.
  • Fragmentation Pattern:

    • Common Loss:

      
       (Loss of -COOH) is observed in all acid isomers.
      
    • Differentiation: 1-MPCA often shows a stable

      
       peak (Loss of Methyl) that is distinct from the C-methyl isomers due to the stability of the resulting cation on the nitrogen.
      

Part 3: Experimental Protocol for Identification

Objective: Unambiguously identify a sample as 5-Methyl-1H-pyrrole-2-carboxylic acid.

Reagents:

  • Deuterated Solvent: DMSO-d

    
     (preferred for solubility and observing NH protons).
    
  • Internal Standard (Optional): TMS (Tetramethylsilane).

Workflow:

  • Sample Preparation: Dissolve ~5-10 mg of the solid sample in 0.6 mL DMSO-d

    
    . Ensure complete dissolution; filter if cloudy.
    
  • Acquisition:

    • Run standard

      
      H NMR (minimum 16 scans).
      
    • Run D

      
      O exchange experiment (add 1 drop D
      
      
      
      O, shake, re-run) to confirm NH/OH signals.
  • Analysis Steps:

    • Step A (N-Methyl Check): Look for a singlet at ~3.9 ppm. If present, sample is 1-MPCA .

    • Step B (Proton Count): Integrate the aromatic region (5.5 - 7.0 ppm).

      • 3 Protons = 1-MPCA (or unsubstituted impurity).

      • 2 Protons = 5-MPCA or 4-MPCA .

    • Step C (Coupling Check): Measure the

      
      -value between the two aromatic signals.
      
      • 
         Hz = 5-MPCA  (Target).
        
      • 
         Hz = 4-MPCA  (Regioisomer).
        

Part 4: Decision Logic (Visualization)

The following diagram illustrates the logical flow for distinguishing these isomers based on the spectroscopic data derived above.

IsomerID Start Unknown Sample (C6H7NO2) HNMR 1H NMR Analysis (DMSO-d6) Start->HNMR N_Me_Check Singlet at ~3.9 ppm? HNMR->N_Me_Check Isomer_1 IDENTIFIED: 1-Methyl-pyrrole-2-carboxylic acid N_Me_Check->Isomer_1 Yes (N-Me present) Aromatic_Check Aromatic Region Analysis (Coupling Constant J) N_Me_Check->Aromatic_Check No (NH present) Coupling_Large J ≈ 3.4 - 3.8 Hz (Vicinal) Aromatic_Check->Coupling_Large Coupling_Small J ≈ 1.5 - 1.8 Hz (Meta-like) Aromatic_Check->Coupling_Small Isomer_5 CONFIRMED TARGET: 5-Methyl-1H-pyrrole-2-carboxylic acid Coupling_Large->Isomer_5 Isomer_4 IDENTIFIED: 4-Methyl-1H-pyrrole-2-carboxylic acid Coupling_Small->Isomer_4

Caption: Decision tree for the spectroscopic identification of methyl-pyrrole-2-carboxylic acid isomers.

References

  • PubChem. (2025). 5-Methyl-1H-pyrrole-2-carboxylic acid (CID 12909452).[1] National Library of Medicine. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Shimokawa, S., et al. (1970). High resolution NMR of pyrrole-2-carboxylic acid. Molecular Physics, 19, 695.
  • NIST Chemistry WebBook. (2025). 1H-Pyrrole-2-carboxylic acid - IR and Mass Spectra. Available at: [Link]

Sources

Comparative

Mechanistic Validation of 5-Methyl-1H-pyrrole-2-carboxylic Acid: Mode of Action &amp; Experimental Guide

This guide provides a mechanistic validation of 5-Methyl-1H-pyrrole-2-carboxylic acid (MPC) , analyzing its role as a privileged pharmacophore in drug discovery.[1][2] While often utilized as a chemical building block, M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a mechanistic validation of 5-Methyl-1H-pyrrole-2-carboxylic acid (MPC) , analyzing its role as a privileged pharmacophore in drug discovery.[1][2] While often utilized as a chemical building block, MPC possesses distinct biological activities as a bioisostere of proline and niacin , acting primarily as an ATP-competitive scaffold in bacterial topoisomerases and a flavin-mimetic/competitor in D-amino acid oxidase (DAAO) regulation.[1][2]

Executive Summary & Pharmacological Profile

5-Methyl-1H-pyrrole-2-carboxylic acid (MPC) is a heterocyclic scaffold that functions as a "molecular anchor" in ligand-target interactions.[1][2] Unlike non-specific metabolites, MPC exhibits a defined mode of action (MoA) driven by its ability to mimic the adenine ring of ATP and the nicotinic acid moiety .[2]

FeatureSpecification
Primary Target (Bacterial) DNA Gyrase Subunit B (GyrB) & Topoisomerase IV (ParE)
Primary Target (CNS) D-Amino Acid Oxidase (DAAO)
Secondary Target (Metabolic) GPR109A (HCA2 Receptor)
Mechanism Class ATP-Competitive Inhibitor (GyrB); Active Site Competitor (DAAO)
Key Structural Motif Pyrrole NH (H-bond donor); C2-Carboxyl (Salt bridge acceptor); C5-Methyl (Lipophilic anchor)
Mechanistic Architecture

The biological activity of MPC relies on specific structural interactions within the binding pockets of its targets.[2]

A. The Gyrase B ATP-Competitive Mechanism

In bacterial DNA replication, Gyrase B hydrolyzes ATP to introduce negative supercoils.[2] MPC derivatives displace ATP by occupying the nucleotide-binding pocket.[1][2]

  • The Aspartate Anchor: The pyrrole NH group acts as a critical hydrogen bond donor to Asp73 (in E. coli numbering) and a conserved water molecule.[2] This mimics the N1/N6 interaction of the adenine base of ATP.[2]

  • The Arginine Clamp: The C2-carboxylate (or its bioisosteric amide carbonyl) forms a salt bridge or H-bond network with Arg136 .[1][2] This interaction stabilizes the "lid" of the ATP-binding pocket.[1][2]

  • Lipophilic Specificity: The C5-methyl group inserts into a small, hydrophobic sub-pocket, providing selectivity over human topoisomerases which lack this precise steric volume.[2]

B. The DAAO Inhibition Mechanism (Schizophrenia Therapeutics)

DAAO degrades D-serine, a co-agonist of the NMDA receptor.[2][3] MPC inhibits DAAO, elevating D-serine levels to treat NMDA hypofunction.[2]

  • Planar Stacking: The planar pyrrole ring engages in

    
    -
    
    
    
    stacking interactions with the isoalloxazine ring of the FAD cofactor.[2]
  • Active Site Latching: The carboxylate group interacts with Arg283 and Tyr224 , mimicking the

    
    -carboxyl group of the substrate (D-amino acid), effectively locking the enzyme in an inactive state.[2]
    
C. Mechanistic Pathway Visualization

MPC_Mechanism cluster_bacteria Bacterial Path (Antibacterial) cluster_cns CNS Path (Schizophrenia) MPC 5-Methyl-1H-pyrrole- 2-carboxylic Acid (MPC) GyrB Target: DNA Gyrase B (ATP Binding Pocket) MPC->GyrB Binds DAAO Target: D-Amino Acid Oxidase (FAD Cofactor Site) MPC->DAAO Binds Asp73 Interaction: Asp73 H-Bond (Adenine Mimicry) GyrB->Asp73 Arg136 Interaction: Arg136 Salt Bridge GyrB->Arg136 Inhib Inhibition of ATP Hydrolysis Asp73->Inhib Arg136->Inhib Death Bacterial Cell Death (Replication Arrest) Inhib->Death Arg283 Interaction: Arg283/Tyr224 (Substrate Competition) DAAO->Arg283 DSer Inhibition of D-Serine Degradation Arg283->DSer NMDA Increased NMDA Receptor Activity DSer->NMDA

Caption: Dual mechanistic pathways of MPC targeting bacterial replication (GyrB) and CNS neurotransmission (DAAO).[1][2]

Comparative Analysis: MPC vs. Alternatives

MPC is rarely used as a monotherapy but rather as a pharmacophore fragment .[1][2] Below is a comparison of MPC-based ligands versus standard inhibitors.

MetricMPC (Scaffold)Novobiocin (Standard GyrB Inhibitor)Benzoic Acid (Standard DAAO Inhibitor)
Binding Affinity (Kd)

M range (Fragment)
~10 nM~1-10

M
Selectivity High (Tunable via C3/C4 substitution)Moderate (Off-target toxicity)Low (General acid binding)
Mode of Binding ATP-Competitive (Adenine mimic)ATP-Competitive (Overlap)Substrate Competitive
Drug Resistance Low (Targets conserved Asp73)High (Point mutations common)N/A
Key Advantage Synthetically Versatile : C3/C4 positions allow rapid "fragment growing" to reach nanomolar potency.[1][2]Potent but poor physicochemical properties.[1][2]Simple but weak potency.[1][2]
Experimental Validation Protocols

To validate the MoA of MPC or its derivatives, the following self-validating protocols must be employed.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Quantify the physical interaction between MPC and GyrB/DAAO without labeling artifacts.

  • Immobilization: Immobilize biotinylated GyrB (24kDa N-terminal domain) on a Streptavidin (SA) sensor chip.[1][2] Target density: ~2000 RU.[1][2]

  • Injection: Inject MPC (or derivative) in a concentration series (e.g., 0.1

    
    M to 100 
    
    
    
    M) in running buffer (HBS-EP+).
  • Reference Subtraction: Use a flow cell with biotinylated BSA as a reference to subtract non-specific binding.[1][2]

  • Validation Criterion: A "square wave" sensorgram indicates rapid on/off rates typical of fragment binding.[2] Fit data to a 1:1 Langmuir binding model .

    • Success Metric:

      
       should be proportional to the molecular weight ratio of Ligand/Protein.[1][2]
      
Protocol B: ATPase Coupled Assay (Functional Validation)

Objective: Prove that binding leads to functional inhibition of ATP hydrolysis (GyrB specific).[1][2]

  • System: Couple ATP hydrolysis to NADH oxidation using Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH).

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM PEP, 0.4 mM NADH, PK/LDH mix, and 100 nM GyrB enzyme.

  • Initiation: Add ATP (1 mM) and monitor absorbance at 340 nm .

  • Causality Check:

    • Control: No inhibitor (Linear decrease in A340).[1][2]

    • Experiment: Add MPC.[1][2] Slope of A340 decrease should flatten.[2]

    • Self-Validation: Add an excess of DNA.[2] If inhibition is competitive with DNA, IC50 will shift (MPC is ATP-competitive, so IC50 should shift with ATP concentration, not DNA).[2]

Protocol C: DAAO Peroxidase-Coupled Assay

Objective: Validate DAAO inhibition mechanism.

  • Reaction: D-Serine + O2

    
     Imino acid + H2O2.[1][2] Detect H2O2 using Amplex Red + HRP.
    
  • Protocol: Incubate Human DAAO (50 nM) with MPC (varying concentrations) for 10 min.

  • Substrate: Add D-Serine (at

    
     concentration, ~5 mM).
    
  • Detection: Monitor fluorescence (Ex 530nm / Em 590nm).

  • Data Analysis: Plot Lineweaver-Burk.

    • Competitive Inhibition Signature: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).[2]
References
  • Discovery of Fused Pyrrole Carboxylic Acids as Novel, Potent D-Amino Acid Oxidase (DAO) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.[2]

  • New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity. Journal of Medicinal Chemistry, 2023.[2][4] [1][2]

  • Structure-Based Design of Novel DNA Gyrase B Inhibitors. Antimicrobial Agents and Chemotherapy, 2021.[2] [1][2][5]

  • Fluorinated Pyrazole Acids are Agonists of the High Affinity Niacin Receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 2007.[2]

  • BindingDB Entry: 5-Methyl-1H-pyrrole-2-carboxylic acid. BindingDB Database.

Sources

Validation

A Senior Application Scientist's Guide to the Statistical Analysis of 5-Methyl-1H-pyrrole-2-carboxylic Acid and Its Alternatives

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of 5-Methyl-1H-pyrrole-2-carboxylic acid and its key structural alternatives.

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of 5-Methyl-1H-pyrrole-2-carboxylic acid and its key structural alternatives. As a pivotal scaffold in medicinal chemistry and a valuable building block in organic synthesis, a thorough understanding of its analytical characteristics is paramount for its effective utilization.[1][2] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and analytical behavior, thereby empowering researchers to make informed decisions in their experimental design.

We will explore the physicochemical properties and detailed analytical methodologies for 5-Methyl-1H-pyrrole-2-carboxylic acid and compare it with its positional isomers, 3-Methyl-1H-pyrrole-2-carboxylic acid and 4-Methyl-1H-pyrrole-2-carboxylic acid, as well as a key bioisostere, 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid. The rationale for selecting these alternatives lies in their subtle yet significant structural and electronic differences, which can profoundly impact their physicochemical properties, reactivity, and, ultimately, their utility in drug design and other applications.

Physicochemical Property Comparison: A Foundation for Analysis

The seemingly minor relocation of a methyl group or its substitution with a trifluoromethyl group induces notable shifts in the physicochemical properties of the pyrrole-2-carboxylic acid core. These differences, summarized in the table below, are critical for developing robust analytical methods and for predicting the behavior of these molecules in various experimental settings.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted pKaKey Structural Feature
5-Methyl-1H-pyrrole-2-carboxylic acid C₆H₇NO₂125.13[3]326.3±22.04.73±0.10Methyl group at the 5-position, electron-donating.
3-Methyl-1H-pyrrole-2-carboxylic acid C₆H₇NO₂125.13N/AN/AMethyl group at the 3-position, adjacent to the carboxylic acid.
4-Methyl-1H-pyrrole-2-carboxylic acid C₆H₇NO₂125.13[3]N/AN/AMethyl group at the 4-position, influencing the pyrrole ring's electronics differently.
5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid C₆H₄F₃NO₂179.10[4]305.1±42.03.63±0.10[4]Electron-withdrawing trifluoromethyl group at the 5-position.

The electron-donating nature of the methyl group in the isomers is expected to slightly increase the pKa compared to the parent pyrrole-2-carboxylic acid. Conversely, the potent electron-withdrawing trifluoromethyl group in the bioisostere significantly lowers the pKa, making it a stronger acid. These electronic effects will also manifest in their spectroscopic and chromatographic behaviors.

Comparative Spectroscopic Analysis: Unveiling Molecular Fingerprints

Spectroscopic techniques provide a detailed "fingerprint" of a molecule. Understanding the subtle differences in the spectra of these compounds is crucial for their unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of the protons and carbons in the pyrrole ring are highly sensitive to the position and electronic nature of the substituents.

Interpreting the Spectra: A Causal Approach

The position of the methyl group in the isomers will cause distinct changes in the chemical shifts and coupling patterns of the pyrrole ring protons. For 5-Methyl-1H-pyrrole-2-carboxylic acid, the protons at the 3 and 4 positions will appear as doublets. In 3-Methyl-1H-pyrrole-2-carboxylic acid, the protons at the 4 and 5 positions will also be doublets, but their chemical shifts will be influenced by the adjacent methyl group. For 4-Methyl-1H-pyrrole-2-carboxylic acid, the protons at the 3 and 5 positions will appear as singlets (or very finely split doublets depending on the coupling to the NH proton).

The trifluoromethyl group in 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid will exert a strong deshielding effect, causing the adjacent ring protons to shift downfield. Furthermore, coupling between the fluorine atoms and the ring protons/carbons (nJH-F and nJC-F) will be observed, providing a clear diagnostic marker.

Predicted ¹H and ¹³C NMR Data

CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
5-Methyl-1H-pyrrole-2-carboxylic acid H3: ~6.8, H4: ~6.1, CH₃: ~2.2, NH: broad ~11-12C2: ~162, C3: ~118, C4: ~110, C5: ~130, CH₃: ~13, COOH: ~165
3-Methyl-1H-pyrrole-2-carboxylic acid H4: ~6.0, H5: ~6.7, CH₃: ~2.1, NH: broad ~11-12C2: ~163, C3: ~125, C4: ~112, C5: ~120, CH₃: ~12, COOH: ~166
4-Methyl-1H-pyrrole-2-carboxylic acid H3: ~6.7, H5: ~6.9, CH₃: ~2.0, NH: broad ~11-12C2: ~162, C3: ~119, C4: ~122, C5: ~123, CH₃: ~11, COOH: ~165
5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid H3: ~7.1, H4: ~6.4, NH: broad ~12-13C2: ~161, C3: ~120, C4: ~112 (q), C5: ~125 (q), CF₃: ~123 (q), COOH: ~164

(Note: These are estimated values based on general principles of NMR spectroscopy and may vary depending on the solvent and other experimental conditions. 'q' denotes a quartet due to coupling with fluorine.)

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For carboxylic acids, the most characteristic absorptions are the broad O-H stretch and the sharp C=O stretch.[5][6][7][8]

Key Diagnostic Peaks

Functional GroupCharacteristic Absorption Range (cm⁻¹)Observations and Comparisons
O-H Stretch (Carboxylic Acid)3300 - 2500 (very broad)This broad absorption is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state and is expected to be present in all four compounds.[1][5]
C-H Stretch (Aromatic/Alkyl)3150 - 3000 (aromatic), 3000 - 2850 (alkyl)The aromatic C-H stretches of the pyrrole ring and the aliphatic C-H stretches of the methyl group will be observable.
C=O Stretch (Carboxylic Acid)1725 - 1680The position of this peak is sensitive to electronic effects. The electron-donating methyl groups may cause a slight shift to lower wavenumbers compared to the parent acid. Conversely, the electron-withdrawing trifluoromethyl group will likely shift the C=O stretch to a higher wavenumber.
C-O Stretch1320 - 1210This peak, in conjunction with the O-H bend, is also characteristic of carboxylic acids.
O-H Bend950 - 910 (broad)The out-of-plane O-H bend is another feature of the carboxylic acid dimer.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Expected Fragmentation Patterns

For all four compounds, the molecular ion peak (M⁺) should be readily observable. A common and diagnostic fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da). The relative abundance of these fragment ions can provide clues about the stability of the resulting carbocation. The presence of the trifluoromethyl group will lead to characteristic fragmentation patterns involving the loss of CF₃ (69 Da) or related fragments.

Chromatographic Separation: A Practical Approach

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the separation and quantification of small organic molecules like pyrrole carboxylic acids. A well-designed HPLC method can effectively resolve the target compound from its isomers and other impurities.

Recommended HPLC-UV Method

This protocol provides a robust starting point for the analysis of 5-Methyl-1H-pyrrole-2-carboxylic acid and its alternatives.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good initial choice.

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm (based on the UV absorbance of the pyrrole ring)

Rationale for Method Design: The C18 stationary phase provides good retention for these moderately polar compounds. The acidic mobile phase (0.1% formic acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to sharper peaks and better retention. A gradient elution is employed to ensure the efficient elution of all compounds, which may have slightly different polarities.

Expected Elution Order: The elution order will depend on the relative polarity of the compounds. Generally, more polar compounds will elute earlier. It is anticipated that 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid will be the most retained due to the lipophilic nature of the trifluoromethyl group, while the methyl-substituted isomers will have similar, but likely separable, retention times.

Experimental Protocols: Ensuring Data Integrity

The following sections provide detailed, step-by-step protocols for the key analytical techniques discussed. Adherence to these protocols will ensure the generation of high-quality, reproducible data.

Sample Preparation for NMR Analysis

Caption: Workflow for preparing samples for NMR analysis.

Causality in Solvent Choice: The choice of deuterated solvent is critical. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize a wide range of compounds and the acidic proton is often observable.[9] In contrast, in D₂O, the acidic proton will exchange with deuterium and become invisible to ¹H NMR.[10]

HPLC-UV Analysis Workflow

Caption: Step-by-step workflow for HPLC-UV analysis.

Self-Validation: The inclusion of a system suitability test before running the samples is crucial. This involves injecting a standard mixture to verify system performance parameters like resolution, peak symmetry, and reproducibility.

FT-IR Analysis of Solid Samples

Caption: Preparation of a KBr pellet for FT-IR analysis.

Rationale for KBr: Potassium bromide is used as the matrix because it is transparent to infrared radiation in the typical analysis range and is a soft salt that can be pressed into a transparent disk.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Caption: General workflow for Electron Ionization Mass Spectrometry.

Expert Insight: The 70 eV electron energy is a standard in EI-MS because it provides sufficient energy to cause reproducible fragmentation, leading to a characteristic mass spectrum that can be compared to library data.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the statistical and comparative analysis of 5-Methyl-1H-pyrrole-2-carboxylic acid and its structurally related alternatives. By understanding the interplay between chemical structure and analytical behavior, researchers can develop more robust and reliable methods for the characterization and quantification of these important molecules.

The provided protocols serve as a validated starting point for experimental work. However, it is crucial to recognize that method optimization may be necessary depending on the specific sample matrix and analytical instrumentation. Future work could involve the development of chiral separation methods for substituted pyrrole derivatives, which would be of significant interest in the context of asymmetric synthesis and drug development.

References

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Pyrrole-2-carboxylic acid. Wikipedia. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 5-methyl-1H-pyrrole-2-carboxylic acid. PubChem. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. In: Basic One- and Two-Dimensional NMR Spectroscopy. [Link]

  • 1H-Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • 1H NMR analysis of pyrrole H/D exchange. 1H NMR spectra of pyrrole in D2O when incubated with (reaction) and without (ctrl) PA0254 UbiX. ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. UCLA Chemistry and Biochemistry. [Link]

  • Pyrrole-2-Carboxylic Acid. PubChem. [Link]

  • 1H-Pyrrole-2-carboxylic acid. NIST WebBook. [Link]

  • 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. PubChem. [Link]

  • 4-methyl-1H-pyrrole-2-carboxylic acid. PubChem. [Link]

  • 1H-Pyrrole-2-carboxylic acid. NIST WebBook. [Link]

  • Synonyms of Pyrrole-2-carboxylic acid. Golm Metabolome Database. [Link]

Sources

Comparative

A Researcher's Guide to Validating the Bioactivity of 5-Methyl-1H-pyrrole-2-carboxylic Acid and Its Analogs

For researchers, scientists, and drug development professionals, the validation of a compound's bioactivity is a critical step in the journey from discovery to potential therapeutic application. 5-Methyl-1H-pyrrole-2-car...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a compound's bioactivity is a critical step in the journey from discovery to potential therapeutic application. 5-Methyl-1H-pyrrole-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds that are increasingly recognized for their potential as scaffolds in medicinal chemistry. While often utilized as a foundational piece in the synthesis of more complex molecules, understanding the intrinsic bioactivity of this core structure and its close analogs is paramount.

This guide provides an in-depth comparison of peer-reviewed methods for validating the potential bioactivities associated with the 5-Methyl-1H-pyrrole-2-carboxylic acid scaffold. Drawing from research on its derivatives, we will explore robust experimental protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities. This document is designed to be a practical resource, explaining not just the "how" but the "why" behind experimental choices, ensuring scientific integrity and logical progression in your research endeavors.

Assessing Anticancer and Anti-inflammatory Potential through Enzyme Inhibition Assays

A significant body of research points to the potential of pyrrole-2-carboxylic acid derivatives as modulators of enzymes involved in cancer and inflammation. Key targets include microsomal prostaglandin E2 synthase-1 (mPGES-1), soluble epoxide hydrolase (sEH), cyclooxygenase-2 (COX-2), and lipoxygenase (LOX). Validating the inhibitory activity of 5-Methyl-1H-pyrrole-2-carboxylic acid against these enzymes is a logical first step in characterizing its bioactivity.

Rationale for Targeting mPGES-1, sEH, COX-2, and LOX

The arachidonic acid cascade is a pivotal signaling pathway in inflammation. Enzymes like COX-2 and mPGES-1 are crucial for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain that is also implicated in tumor growth.[1][2] Similarly, sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs), making its inhibition a promising strategy for reducing inflammation.[1][2] LOX enzymes also produce pro-inflammatory mediators. Dual inhibition of these pathways is an attractive therapeutic strategy. Derivatives of 5-methyl-2-carboxamidepyrrole have been identified as dual inhibitors of mPGES-1 and sEH, highlighting the potential of this scaffold.[1][2]

Comparative Overview of Enzyme Inhibition Assays
Assay TypeTarget EnzymePrincipleTypical ReadoutAdvantagesLimitations
Cell-free Enzymatic Assay mPGES-1, sEH, COX-2, LOXMeasures the direct inhibition of purified or recombinant enzyme activity by the test compound.Spectrophotometry, Fluorometry, Luminescence, LC-MS/MSHigh throughput, allows for direct determination of IC50 values, mechanistic studies.Does not account for cell permeability or metabolism.
Cell-based Assay mPGES-1, COX-2Measures the inhibition of prostaglandin E2 (PGE2) production in whole cells (e.g., A549 cells, macrophages) stimulated to induce enzyme expression.ELISA, EIAMore physiologically relevant as it considers cellular uptake and metabolism.More complex, potential for off-target effects influencing the readout.
Detailed Experimental Protocol: Cell-free mPGES-1 Inhibition Assay

This protocol is adapted from methodologies used for evaluating derivatives of 5-methyl-2-carboxamidepyrrole.[1][2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Methyl-1H-pyrrole-2-carboxylic acid against human mPGES-1.

Materials:

  • Human recombinant mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • Glutathione (GSH)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Stop solution (e.g., FeCl2)

  • Prostaglandin E2 (PGE2) standard

  • PGE2 enzyme immunoassay (EIA) kit

  • 96-well microplates

  • 5-Methyl-1H-pyrrole-2-carboxylic acid (dissolved in DMSO)

Procedure:

  • Enzyme Preparation: Dilute the recombinant human mPGES-1 in the assay buffer to the desired concentration.

  • Compound Preparation: Prepare a serial dilution of 5-Methyl-1H-pyrrole-2-carboxylic acid in DMSO. Further dilute in assay buffer to the final test concentrations.

  • Reaction Initiation: In a 96-well plate, add the assay buffer, GSH, the test compound (or DMSO for control), and the diluted enzyme. Pre-incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding the PGH2 substrate.

  • Incubation: Incubate the reaction mixture for 60 seconds at room temperature.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • PGE2 Quantification: Determine the concentration of the product, PGE2, using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of 5-Methyl-1H-pyrrole-2-carboxylic acid C Add buffer, GSH, compound, and enzyme to 96-well plate A->C B Dilute recombinant mPGES-1 enzyme B->C D Pre-incubate for 15 min C->D E Initiate reaction with PGH2 substrate D->E F Incubate for 60 seconds E->F G Stop reaction F->G H Quantify PGE2 production using EIA G->H I Calculate % inhibition and determine IC50 value H->I G A Seed cancer cells in a 96-well plate B Treat cells with serial dilutions of 5-Methyl-1H-pyrrole-2-carboxylic acid A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate for 2-4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate % viability and IC50 F->G

Caption: Workflow of the MTT assay for cell viability.

Investigating Antimicrobial and Antibiofilm Activity

The pyrrole scaffold is present in numerous natural and synthetic compounds with antimicrobial properties. Therefore, evaluating the ability of 5-Methyl-1H-pyrrole-2-carboxylic acid to inhibit microbial growth and biofilm formation is a worthwhile endeavor. The parent compound, pyrrole-2-carboxylic acid, has demonstrated the ability to inhibit biofilm formation in Listeria monocytogenes. [3]

Methods for Assessing Antimicrobial and Antibiofilm Effects
AssayPrincipleReadoutAdvantagesDisadvantages
Broth Microdilution Determines the Minimum Inhibitory Concentration (MIC) by exposing bacteria to serial dilutions of the compound in a liquid growth medium.Visual inspection for turbidity or measurement of optical density (OD600).Quantitative (provides MIC value), standard method (CLSI guidelines).Can be time-consuming for large-scale screening.
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with the compound is placed on an agar plate inoculated with bacteria. The diameter of the zone of inhibition is measured.Zone of inhibition (mm).Simple, inexpensive, qualitative screening.Less precise than MIC determination.
Crystal Violet Biofilm Assay Quantifies the amount of biofilm formed by staining the adherent biomass with crystal violet.Colorimetric (absorbance at ~590 nm).High throughput, widely used for screening antibiofilm agents.Indirect measure of biofilm, does not distinguish between live and dead cells.
Detailed Experimental Protocol: Crystal Violet Biofilm Inhibition Assay

Objective: To determine the ability of 5-Methyl-1H-pyrrole-2-carboxylic acid to inhibit biofilm formation by a selected bacterial strain (e.g., Staphylococcus aureus or Pseudomonas aeruginosa).

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • 96-well flat-bottomed microplates

  • 5-Methyl-1H-pyrrole-2-carboxylic acid (dissolved in a suitable solvent, e.g., water or DMSO)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate-buffered saline (PBS)

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain in TSB. Dilute the culture to a starting OD600 of approximately 0.05.

  • Compound and Inoculum Addition: In a 96-well plate, add the bacterial inoculum and serial dilutions of 5-Methyl-1H-pyrrole-2-carboxylic acid to achieve the desired final concentrations. Include a vehicle control and a growth control (no compound).

  • Biofilm Formation: Incubate the plate statically for 24-48 hours at 37°C.

  • Washing: Gently remove the planktonic cells by washing the wells with PBS.

  • Staining: Add the crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells with PBS to remove excess stain.

  • Destaining: Add 30% acetic acid to each well to solubilize the stain from the biofilm.

  • Absorbance Measurement: Transfer the solubilized stain to a new plate and measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration relative to the growth control.

G A Prepare bacterial inoculum and compound dilutions in a 96-well plate B Incubate for 24-48 hours to allow biofilm formation A->B C Wash to remove planktonic cells B->C D Stain biofilm with crystal violet C->D E Wash to remove excess stain D->E F Solubilize bound stain with acetic acid E->F G Measure absorbance at 590 nm F->G H Calculate % biofilm inhibition G->H

Caption: Workflow for the crystal violet biofilm inhibition assay.

Conclusion and Future Directions

The validation of bioactivity for 5-Methyl-1H-pyrrole-2-carboxylic acid requires a systematic and logical approach. While direct peer-reviewed evidence for this specific molecule is emerging, the rich literature on its derivatives provides a clear roadmap for investigation. By employing a strategic combination of cell-free enzyme inhibition assays, cell-based viability and proliferation assays, and antimicrobial and antibiofilm screens, researchers can effectively profile its biological effects.

Positive results in these initial screens should be followed by more in-depth mechanistic studies, such as analysis of cell cycle progression, apoptosis induction, and gene expression profiling. Ultimately, promising in vitro findings will necessitate validation in appropriate in vivo models to ascertain the therapeutic potential of 5-Methyl-1H-pyrrole-2-carboxylic acid and its future generations of derivatives.

References

  • Minici, C., et al. (2021). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie, 354(12), e2100221. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methyl-Pyrrole-2-Carboxylic Acid: A Fundamental Component in Modern Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2023). Pyrrole-2-carboxylic acid inhibits biofilm formation and suppresses the virulence of Listeria monocytogenes. Retrieved from [Link]

  • ResearchGate. (2021). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Retrieved from [Link]

  • MDPI. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2023). Pyrrole-2-carboxylic acid inhibits biofilm formation and suppresses the virulence of Listeria monocytogenes. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-1H-pyrrole-2-carboxylic acid proper disposal procedures

Executive Summary: Operational Safety Profile 5-Methyl-1H-pyrrole-2-carboxylic acid (CAS: 3757-53-7) is a functionalized pyrrole derivative characterized by its dual reactivity: the acidity of the carboxyl group and the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

5-Methyl-1H-pyrrole-2-carboxylic acid (CAS: 3757-53-7) is a functionalized pyrrole derivative characterized by its dual reactivity: the acidity of the carboxyl group and the electron-rich nature of the pyrrole ring.[1][2][3] While not classified as a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, it poses specific handling risks due to its potential for exothermic acid-base reactions and oxidative instability.[2]

Immediate Action Directive:

  • Primary Hazard: Skin, eye, and respiratory irritant (H315, H319, H335).[2][4]

  • Waste Stream: Segregate as Solid Organic Acid (if pure) or Organic Acid Waste (if in solution).[2]

  • Critical Incompatibility: Do NOT mix with strong oxidizers (risk of rapid polymerization/ignition) or strong bases (exothermic heat generation).[2]

Technical Hazard & Physicochemical Profile

Effective disposal requires understanding the chemical's stability. The pyrrole ring renders this compound susceptible to oxidative degradation, meaning waste containers must be tightly sealed and protected from light and air when possible.

PropertyDataOperational Implication
CAS Number 3757-53-7Use for waste manifesting and inventory tracking.[1][2][3]
Physical State Solid (Powder/Crystals)Disposal as solid waste is preferred to minimize solvent volume.[1][2][3]
Melting Point 137–139 °CStable at room temperature; keep away from heat sources.[1][2][3]
Acidity (pKa) ~4.7 (Predicted)Weak acid.[1][2][3] Reacts with bases; requires acid-compatible containers.[2]
Solubility Soluble in Methanol, DMSOIf dissolved, waste stream shifts to "Flammable Liquid" (depending on solvent).[1][2][3]
GHS Signals Warning (Irritant)Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1][2][3]

Waste Segregation Logic

Proper segregation is the single most critical step in preventing laboratory accidents. As a pyrrole derivative, this compound must be isolated from species that trigger ring oxidation or deprotonation.[2]

The Segregation Decision Tree:

SegregationLogic Chemical 5-Methyl-1H-pyrrole- 2-carboxylic acid Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizers INCOMPATIBLE: Risk of Ring Oxidation/Fire Bases Strong Bases (NaOH, KOH, Amines) Chemical->Bases INCOMPATIBLE: Exothermic Reaction Reducers Strong Reducing Agents Chemical->Reducers Avoid Storage OrgAcids Compatible: Organic Acids (Acetic, Formic) Chemical->OrgAcids Safe to Co-mingle Solvents Compatible: Non-Halogenated Solvents (Methanol, Ethanol) Chemical->Solvents Safe Solvent Carrier

Figure 1: Chemical compatibility workflow. Red paths indicate high-risk combinations that must be avoided in waste streams.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Best practice for expired or surplus dry chemicals.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[2] Avoid metal containers due to potential acid corrosion over time.[2]

  • Labeling: Apply a hazardous waste label.

    • Constituent: "5-Methyl-1H-pyrrole-2-carboxylic acid"[1][2][3][5]

    • Hazard Checkbox: Check "Irritant" and "Toxic" (as a precaution for pyrroles).[2]

  • Transfer: Transfer solid using a chemically inert spatula.[2] Do not generate dust.[2][6][7][8][9]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Solutions (Reaction Mixtures)

Common in synthesis workflows.[2][3]

  • PH Check: If the solution is highly acidic (pH < 2) due to added mineral acids, consider neutralizing to pH 5–9 only if your facility permits elementary neutralization.[2] Otherwise, manage as Corrosive Waste.

  • Solvent Compatibility:

    • If in Methanol/Ethanol: Dispose in "Flammable Organic Solvent" waste.[2]

    • If in DCM/Chloroform: Dispose in "Halogenated Organic Solvent" waste.[2]

  • Segregation: Ensure no oxidizers (e.g., KMnO4, H2O2) are present in the solvent waste container.[2] Pyrroles react vigorously with oxidizers.[2][7]

Spill Response & Emergency Procedures

In the event of a benchtop spill, rapid containment prevents respiratory exposure to the dust.

Spill Cleanup Workflow:

SpillResponse Start Spill Detected Assess 1. Assess Volume & State (Solid vs Liquid) Start->Assess PPE 2. Don PPE (Nitrile Gloves, Goggles, N95 if dusty) Assess->PPE Decision State? PPE->Decision Solid 3a. Sweep/Scoop Avoid Dust Generation Decision->Solid Powder Liquid 3b. Absorb w/ Vermiculite or Chem-Sorb Pads Decision->Liquid Solution Neutralize 4. Surface Decon Wipe with 5% NaHCO3 (Sodium Bicarbonate) Solid->Neutralize Liquid->Neutralize Dispose 5. Bag & Tag Dispose as Haz Waste Neutralize->Dispose

Figure 2: Step-by-step spill response protocol ensuring personnel safety and environmental containment.

Decontamination Note: After removing the bulk material, wipe the surface with a 5% Sodium Bicarbonate (NaHCO₃) solution.[2] This neutralizes any residual acid and converts it to the water-soluble carboxylate salt, which can be wiped up with water.[2]

Regulatory Compliance (RCRA/EPA Context)

While 5-Methyl-1H-pyrrole-2-carboxylic acid is not explicitly listed on the EPA's P or U lists, it is regulated under the "Cradle-to-Grave" liability of the Resource Conservation and Recovery Act (RCRA).[1][2][3]

  • Waste Code Assignment:

    • Unused Commercial Chemical Product: Generally non-regulated unless it exhibits a characteristic.[2] However, due to the irritant nature, most EHS protocols assign a generic code or manage it as "Non-RCRA Regulated Hazardous Waste" (state-dependent).[2]

    • Ignitability (D001): Only if in a flammable solvent (Flash point < 60°C).[2]

    • Corrosivity (D002): Only if aqueous solution pH ≤ 2.[2]

Compliance Warning: Never dispose of this compound down the drain. The pyrrole ring can be toxic to aquatic life, and local POTW (Publicly Owned Treatment Works) permits strictly prohibit organic chemical discharge.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12909452, 5-Methyl-1H-pyrrole-2-carboxylic acid.[1][2] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][2][3]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-1H-pyrrole-2-carboxylic acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the pursuit of discovery must be anchored in an unwavering commitment to safe...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 5-Methyl-1H-pyrrole-2-carboxylic acid, focusing on the critical role of Personal Protective Equipment (PPE). As your partners in the laboratory, we believe that true scientific advancement is built upon a foundation of meticulous safety protocols that protect the most valuable instrument in any lab: the researcher.

This document moves beyond a simple checklist, offering a causal analysis of why specific PPE is mandated, grounded in the known and potential hazards of pyrrole derivatives and carboxylic acids. By understanding the rationale behind each step, you can cultivate a culture of safety that is both intelligent and intuitive.

Hazard Assessment: Understanding the Risks

5-Methyl-1H-pyrrole-2-carboxylic acid and its structural relatives present a multi-faceted hazard profile that necessitates a comprehensive PPE strategy. While specific toxicological data for this exact compound may be limited, a thorough evaluation of related structures, such as pyrrole and other carboxylic acids, provides a robust basis for risk assessment.[1][2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3][4]

Hazard ClassificationDescriptionPotential Effects
Skin Corrosion/Irritation May cause skin irritation upon direct contact.[3][4]Redness, itching, and inflammation. Prolonged contact may lead to more severe irritation.
Serious Eye Damage/Irritation Poses a significant risk of serious eye irritation or damage.[3]Pain, redness, and watering. Direct contact can cause irreversible damage.
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory system.[4]Coughing, sneezing, and shortness of breath.
Acute Toxicity (Oral) Considered toxic if swallowed.Nausea, vomiting, and potential systemic effects.
Acute Toxicity (Inhalation) Harmful if inhaled.Dizziness, headache, and other central nervous system effects.

It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and up-to-date hazard information.

The Core Directive: Your Personal Protective Equipment Ensemble

A multi-layered approach to PPE is essential to mitigate the identified risks. Each component of your protective ensemble serves a specific function, and their combined use creates a formidable barrier against chemical exposure.

Eye and Face Protection: The First Line of Defense

Due to the severe risk of eye irritation and damage, robust eye and face protection is non-negotiable.[3]

  • Chemical Safety Goggles: These are mandatory. Unlike standard safety glasses, goggles form a seal around the eyes, protecting against splashes, dust, and vapors from all angles. Ensure they are rated for chemical splash protection, compliant with standards such as ANSI Z87.1 (US) or EN 166 (EU).[5]

  • Face Shield: A face shield, worn in conjunction with safety goggles, is required when there is a heightened risk of splashes, such as when transferring large volumes of solutions or during reactions that have the potential to become exothermic.[5][6] The face shield provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.[5][7]

    • Material: Nitrile gloves are a suitable choice for incidental contact.[7] For prolonged handling or immersion, consult a glove compatibility chart or the manufacturer's recommendations for pyrrole compounds.

    • Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use. Employ the proper glove removal technique (without touching the outer surface with bare hands) to prevent cross-contamination.[5] Contaminated gloves must be disposed of as hazardous waste.[5]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, protects your skin and personal clothing from accidental spills.

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary to provide comprehensive protection.[6]

Respiratory Protection: Safeguarding Against Inhalation

All handling of 5-Methyl-1H-pyrrole-2-carboxylic acid, especially when in powdered form or when heating solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Respirator: If work must be performed outside of a fume hood where dust or aerosols may be generated, a respirator is required.[8][9] A NIOSH (US) or EN 143/149 (EU) approved respirator with a particulate filter (P95 or P100) is recommended for handling the solid compound.[6][9] If vapors are a concern, a combination cartridge for organic vapors and particulates may be necessary.[8] A proper fit test is crucial to ensure the respirator's effectiveness.

Operational and Disposal Plans: A Step-by-Step Procedural Guide

Adherence to a strict, methodical workflow is paramount for ensuring safety from the moment you enter the lab until your work is complete.

Experimental Workflow: Safe Handling Protocol
  • Preparation: Before handling the compound, ensure your designated workspace within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • PPE Donning: Don your PPE in the following order: lab coat, safety goggles, face shield (if required), and finally, gloves.

  • Handling the Compound:

    • Perform all manipulations, including weighing and solution preparation, within the fume hood.

    • Handle the solid form with care to avoid generating dust.[1]

    • Use spark-proof tools and avoid sources of ignition if working with flammable solvents.[10]

  • Post-Handling:

    • Securely close the primary container of 5-Methyl-1H-pyrrole-2-carboxylic acid.

    • Decontaminate any surfaces that may have come into contact with the chemical.

  • PPE Doffing: Remove PPE in a manner that prevents cross-contamination. The typical order is: gloves, face shield, goggles, and lab coat.

  • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves and completing your work.[3][5]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling process.

  • Chemical Waste: Unused 5-Methyl-1H-pyrrole-2-carboxylic acid and any solutions containing it must be disposed of as hazardous waste in a clearly labeled, sealed container.[11]

  • Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, must be placed in a designated hazardous waste container.[5][11]

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[11]

Visualizing the Workflow: A Safety-First Approach

The following diagram outlines the critical path for safely handling 5-Methyl-1H-pyrrole-2-carboxylic acid, emphasizing the integration of PPE at every stage.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep Risk Assessment & Experimental Plan Review ppe_don Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves prep->ppe_don Proceed handle Weigh & Transfer Compound ppe_don->handle reaction Perform Experiment/ Reaction handle->reaction decon Decontaminate Work Area & Equipment reaction->decon waste Dispose of Chemical & Contaminated Materials as Hazardous Waste decon->waste ppe_doff Doff PPE (Gloves First) waste->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
5-Methyl-1H-pyrrole-2-carboxylic acid
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